molecular formula C7H13NO2 B3181102 (S)-Methyl 2-(pyrrolidin-2-YL)acetate CAS No. 53912-83-7

(S)-Methyl 2-(pyrrolidin-2-YL)acetate

Cat. No.: B3181102
CAS No.: 53912-83-7
M. Wt: 143.18 g/mol
InChI Key: QVQOWGPBRKRAOW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(pyrrolidin-2-YL)acetate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-(pyrrolidin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(pyrrolidin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2S)-pyrrolidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOWGPBRKRAOW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthetic Utility and Methodological Guide to (S)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride (CAS 259868-83-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and asymmetric synthesis, the demand for stereochemically pure, highly functionalized building blocks is paramount. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 259868-83-2) serves as a profoundly privileged chiral synthon[1]. The pyrrolidine ring is ubiquitous in biologically active molecules, frequently utilized in the design of antiviral agents (such as Hepatitis C therapeutics), peptidomimetics, and neurologically active compounds[1].

Supplied as a hydrochloride salt, this compound offers enhanced bench stability and prevents premature lactamization or oxidative degradation. However, its dual functionality—a secondary amine and a methyl ester—requires precise, causality-driven protocols to selectively manipulate one moiety without compromising the other. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for integrating this synthon into complex synthetic pipelines.

Physicochemical Profiling & Structural Significance

The structural architecture of (S)-methyl 2-(pyrrolidin-2-yl)acetate provides orthogonal reactive sites. The (S)-configuration at the C-2 position dictates the spatial trajectory of downstream substituents, providing a rigid framework for inducing chirality in target molecules[1].

Table 1: Physicochemical and Safety Profile
PropertyValue
CAS Number 259868-83-2
Chemical Formula C₇H₁₄ClNO₂ (C₇H₁₃NO₂ • HCl)
Molecular Weight 179.65 g/mol [2]
Physical Appearance White to yellow-brown powder or crystals
Purity ≥95% (Typically 99% in high-grade lots)
Storage Conditions Inert atmosphere, Room Temperature; Hygroscopic
InChIKey FECAUVOXGVMVNH-RGMNGODLSA-N
GHS Hazard Statements H302 (Harmful if swallowed), H315, H319, H335

Mechanistic Utility in Asymmetric Synthesis

The utility of this chiral pyrrolidine synthon is rooted in its capacity to act as both a nucleophile and a structural scaffold[1].

  • The Secondary Amine: Once free-based, the nitrogen can undergo electrophilic addition (e.g., N-Boc/Fmoc protection) or Sₙ2 substitution (N-alkylation). Furthermore, the chiral environment created by the pyrrolidine ring allows it to function as a bidentate ligand or organocatalyst in asymmetric transformations[1].

  • The Methyl Ester: The acetate side chain provides a handle for extension. It can be saponified to the corresponding carboxylic acid, reduced to an alcohol for subsequent etherification, or utilized in diastereoselective Mannich reactions[1].

Pharmacophore Synthon Chiral Synthon (S)-Pyrrolidine Core HDonor Secondary Amine (H-Bond Donor/Acceptor) Synthon->HDonor Ester Methyl Ester (Lipophilic/H-Bond Acceptor) Synthon->Ester Stereo C-2 Stereocenter (Spatial Orientation) Synthon->Stereo Target Target Protein Binding Pocket (e.g., Viral Protease) HDonor->Target Anchoring Ester->Target Covalent/Non-Covalent Stereo->Target Enantiomeric Fit

Caption: Pharmacophore mapping of the pyrrolidine scaffold in drug design.

Experimental Methodologies: Self-Validating Protocols

As a best practice in process chemistry, every synthetic step must be paired with an orthogonal validation metric. The following protocols detail the foundational transformations of this synthon.

Protocol 1: Liberation of the Free Base and N-Boc Protection

Causality: The compound is supplied as an HCl salt to ensure shelf stability. To activate the nucleophilicity of the secondary amine, it must be neutralized. Triethylamine (Et₃N) is utilized in an anhydrous organic solvent rather than an aqueous base to prevent premature hydrolysis of the methyl ester. N-Boc protection is critical to mask the amine, preventing unwanted lactamization during downstream ester manipulations.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an N₂ atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Add Et₃N (2.5 eq) dropwise. Rationale: The excess base ensures complete neutralization of the starting material and acts as a scavenger for the acid generated during the subsequent protection step.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation (QC):

  • TLC: The free amine starting material stains intensely purple/red with Ninhydrin. The successful N-Boc protected product will not stain with Ninhydrin but will be visible under UV (if derivatized) or with a phosphomolybdic acid (PMA) stain.

  • ¹H NMR: Confirm success by the appearance of a massive singlet at ~1.4 ppm integrating to 9H (the tert-butyl group).

Protocol 2: Chemoselective Ester Reduction

Causality: Converting the ester to a primary alcohol transforms the molecule into a versatile amino-alcohol precursor. While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it is overly aggressive. To maintain chemoselectivity (preserving the newly installed Boc group), Lithium Borohydride (LiBH₄) is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate in anhydrous THF under N₂.

  • Reduction: Cool the solution to 0 °C and add LiBH₄ (2.0 eq) portion-wise. Rationale: LiBH₄ is highly chemoselective for esters over carbamates, ensuring the Boc group remains intact.

  • Propagation: Stir the mixture at room temperature for 12 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until effervescence ceases, followed by water. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Self-Validation (QC):

  • IR Spectroscopy: Validate the reduction by observing the complete disappearance of the strong ester C=O stretch at ~1740 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

Quantitative Data Presentation

Table 2: Reaction Conditions, Yields, and Validation Metrics
TransformationReagents & ConditionsTypical YieldPrimary Validation Metric
N-Boc Protection Boc₂O, Et₃N, DCM, 0 °C to RT92–95%¹H NMR: Singlet at ~1.4 ppm (9H)
Ester Reduction LiBH₄, THF, 0 °C to RT85–88%IR: Broad O-H stretch ~3300 cm⁻¹
Saponification LiOH, THF/H₂O (3:1), RT90–94%MS:[M-H]⁻ corresponding to the acid
N-Alkylation R-Br, K₂CO₃, DMF, 60 °C75–85%IR: Disappearance of N-H stretch

Synthetic Workflow Visualization

Workflow SM (S)-Methyl 2-(pyrrolidin-2-yl)acetate HCl CAS: 259868-83-2 FreeBase Free Amine Intermediate (Et3N / DCM) SM->FreeBase Neutralization NBoc N-Boc Protection (Boc2O, 95% Yield) FreeBase->NBoc Electrophilic Addition NAlk N-Alkylation (R-X, K2CO3) FreeBase->NAlk SN2 Substitution EsterRed Ester Reduction (LiBH4 -> Alcohol) NBoc->EsterRed Hydride Transfer EsterHyd Ester Hydrolysis (LiOH -> Acid) NBoc->EsterHyd Saponification

Caption: Synthetic workflow for (S)-Methyl 2-(pyrrolidin-2-yl)acetate functionalization.

References

  • Howei Pharm. "CAS 259868-83-2 C7H14ClNO2 (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride 95+%". Howei Pharm Catalog. Available at:[Link]

Sources

L-Proline Methyl Ester Hydrochloride: Structural Architecture, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Proline methyl ester hydrochloride (CAS 2133-40-6) is a critical chiral building block in modern medicinal chemistry and peptide synthesis. As the methyl ester derivative of the cyclic amino acid L-proline, stabilized as a hydrochloride salt, it serves as a robust intermediate for introducing conformational constraints into peptide backbones and as a precursor for pyrrolidine-based organocatalysts.[1] This technical guide analyzes its structural properties, industrial synthesis via thionyl chloride-mediated esterification, and its pivotal role in the development of peptidomimetics and neuroactive pharmaceuticals.

Molecular Architecture & Physicochemical Properties[2]

Structural Analysis

The compound consists of a five-membered pyrrolidine ring containing a secondary amine. In its hydrochloride salt form, the amine is protonated (


), forming an ionic lattice with the chloride anion (

). This salt formation significantly enhances the thermal stability and shelf-life of the ester compared to its free base oil form, which is prone to diketopiperazine formation (cyclization) upon standing.
  • Stereochemistry: The molecule retains the S-configuration (L-isomer) at the

    
    -carbon. The rigid cyclic structure of the pyrrolidine ring imposes restricted conformational freedom (
    
    
    
    angle constraints), making it invaluable for designing turns and helices in peptide engineering.
  • Salt Stoichiometry: 1:1 molar ratio of L-Proline methyl ester to Hydrochloric acid.

Physicochemical Data Profile[3]
PropertyValueNotes
IUPAC Name Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride
CAS Number 2133-40-6
Molecular Formula

Molecular Weight 165.62 g/mol 129.16 (Free Base) + 36.46 (HCl)
Appearance White crystalline powderHygroscopic; store desiccated
Melting Point 69 – 71 °CSharp melting point indicates high purity
Solubility Soluble in Water, Methanol, EthanolSparingly soluble in non-polar solvents (Hexane, Et2O)
Optical Rotation

to

c = 1 in

Acidity (pKa) ~8.5 (Amine conjugate acid)Ester group lowers pKa relative to proline

Synthetic Pathways & Reaction Mechanisms

The industrial standard for synthesizing L-Proline methyl ester hydrochloride utilizes a Thionyl Chloride (


) mediated esterification . This method is preferred over classic Fischer esterification (using gaseous HCl) due to the in situ generation of anhydrous HCl and the water-scavenging properties of thionyl chloride, which drives the equilibrium toward the ester.
Mechanism: Acyl Chloride Activation
  • Activation: Thionyl chloride reacts with the carboxylic acid of L-Proline to form an intermediate acyl chlorosulfite or acyl chloride, releasing

    
     and 
    
    
    
    .
  • Nucleophilic Attack: Methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses to release the ester and regenerate

    
    .
    
  • Salt Formation: The secondary amine of the proline ring is protonated by the excess

    
    , precipitating the product as the hydrochloride salt upon solvent removal.
    
Synthesis & Isolation Workflow (DOT Visualization)

SynthesisWorkflow Start L-Proline (Solid) + Methanol (Anhydrous) Reagent Add SOCl2 (Dropwise, 0°C) Start->Reagent Activation Reaction Reflux (65°C, 4-12 Hours) Reagent->Reaction Esterification Evap Rotary Evaporation (Remove Solvent/SO2) Reaction->Evap Concentration Crude Crude Oil/Solid Evap->Crude Isolation Wash Trituration (Et2O / Cold Acetone) Crude->Wash Purification Product L-Proline Methyl Ester HCl (White Crystalline Solid) Wash->Product Filtration & Drying

Figure 1: Step-by-step synthesis and isolation workflow for L-Proline Methyl Ester HCl via the Thionyl Chloride method.

Applications in Drug Discovery & Peptidomimetics[1]

Peptide Synthesis & C-Terminal Protection

L-Proline methyl ester hydrochloride is a ubiquitous starting material in solution-phase peptide synthesis.

  • Role: It serves as the C-terminal residue. The methyl ester acts as a semi-permanent protecting group that is stable to mild acid (used to remove Boc groups) and hydrogenolysis (used to remove Cbz groups).

  • Deprotection: The methyl ester can be hydrolyzed to the free acid using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in aqueous methanol (Saponification) when the peptide chain elongation is complete.

Organocatalysis Precursor

While the ester itself is not the primary catalyst, it is the immediate precursor to (S)-Diphenylprolinol and other chiral pyrrolidine catalysts used in asymmetric Michael additions and aldol reactions. The ester functionality allows for Grignard additions (e.g., Phenylmagnesium bromide) to generate these high-value chiral ligands.

Pharmaceutical Intermediates
  • ACE Inhibitors: Proline derivatives are structural motifs in Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril and Enalapril. The methyl ester facilitates the coupling of the proline ring to the rest of the pharmacophore before final hydrolysis.

  • Neuroactive Agents: Used in the synthesis of nootropic analogs where the pyrrolidine ring mimics the neurotransmitter GABA or modifies the blood-brain barrier permeability of the parent compound.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of L-Proline Methyl Ester Hydrochloride on a 10g scale.

Materials
  • L-Proline (Reagent Grade, >99%)

  • Thionyl Chloride (

    
    ) (Handle in Fume Hood)
    
  • Methanol (Anhydrous)[2]

  • Diethyl Ether (

    
    )
    
Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvation: Suspend L-Proline (11.5 g, 100 mmol) in anhydrous Methanol (100 mL). Cool the suspension to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise over 20 minutes. Caution: Vigorous evolution of

    
     and 
    
    
    
    gases will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 65°C) for 6–12 hours. The solution should become clear and colorless.

  • Isolation: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove excess methanol and

    
    . A viscous oil or white solid residue will remain.
    
  • Purification (Trituration): Add cold Diethyl Ether (50 mL) to the residue and scratch the flask walls to induce crystallization. The product will precipitate as a fine white powder.

  • Filtration: Filter the solid under vacuum, wash with cold ether (

    
     mL), and dry in a vacuum desiccator over 
    
    
    
    or KOH pellets.

Expert Insight: If the product remains an oil, it likely contains residual solvent or excess acid. Repeated co-evaporation with toluene can help remove trace thionyl chloride before trituration.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for Salt form)
  • 
     NMR (400 MHz): 
    
    • 
       9.0–10.0 ppm (br s, 2H, 
      
      
      
      ): Broad exchangeable signal, visible in dry DMSO.
    • 
       4.45 ppm (dd, 1H, 
      
      
      
      -CH): Characteristic downfield shift due to the electron-withdrawing ester and ammonium groups.
    • 
       3.75 ppm (s, 3H, 
      
      
      
      ): Sharp singlet for the methyl ester.
    • 
       3.20–3.35 ppm (m, 2H, 
      
      
      
      -CH
      
      
      ): Protons adjacent to the nitrogen.
    • 
       1.90–2.30 ppm (m, 4H, 
      
      
      
      -CH
      
      
      ): Ring methylene protons.
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Observed Ion:

    
     130.1 
    
    
    
    (Corresponds to the protonated free base
    
    
    ).
  • Note: The chloride counter-ion (

    
    , m/z 35/37) is typically not observed in positive mode but can be confirmed via silver nitrate (
    
    
    
    ) precipitation test.

References

  • PubChem. (n.d.). L-Proline methyl ester hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Li, X., et al. (2011). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central). Retrieved from [Link]

Sources

Methyl (2S)-2-pyrrolidinylacetate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of methyl (2S)-2-pyrrolidinylacetate , a critical chiral building block in medicinal chemistry. It addresses the compound's nomenclature ambiguities, physicochemical properties, and synthetic pathways, specifically distinguishing it from structurally related "homoproline" derivatives.

Executive Summary

Methyl (2S)-2-pyrrolidinylacetate (CAS: 259868-83-2 for HCl salt) is the methyl ester of (S)-pyrrolidin-2-ylacetic acid . It represents a


-amino acid derivative, effectively a homologated proline where a methylene group (

) is inserted between the pyrrolidine ring and the carboxylate function.

This structural modification confers resistance to peptidases and alters the conformational space of peptide backbones, making it a high-value scaffold in the design of peptidomimetics , carbapenem antibiotics , and Hepatitis C antivirals .

Nomenclature and Synonyms

The nomenclature for this compound is frequently conflated with "homoproline," a term that historically refers to pipecolic acid (piperidine-2-carboxylic acid). Precision is required to avoid sourcing errors.

Systematic vs. Common Names
CategoryNameTechnical Note
IUPAC Methyl 2-((2S)-pyrrolidin-2-yl)acetateUnambiguous; defines attachment at C2.
CAS Name 2-Pyrrolidineacetic acid, methyl ester, (2S)-Used in Chemical Abstracts Service.
Common (S)-

-Homoproline methyl ester
"

" denotes the amino group position relative to the ester.
Ambiguous L-Homoproline methyl esterWARNING : Often refers to Pipecolic acid methyl ester (6-membered ring).
Abbreviation (S)-Pyr-CH2-COOMeShorthand in synthetic schemes.
Structural Disambiguation (Logic Diagram)

The following diagram illustrates the critical structural divergence between Proline, Pipecolic Acid (often called Homoproline), and the target molecule.

Nomenclature cluster_warning Nomenclature Hazard Proline L-Proline (5-membered ring, alpha-amino acid) Pipecolic Pipecolic Acid (6-membered ring) Commonly 'Homoproline' Proline->Pipecolic Ring Expansion (Homologation of Ring) Target Methyl (2S)-2-pyrrolidinylacetate (5-membered ring + CH2 spacer) 'Beta-Homoproline' Proline->Target Chain Extension (Arndt-Eistert Homologation)

Figure 1: Structural relationship between Proline, Pipecolic Acid, and Methyl (2S)-2-pyrrolidinylacetate.

Physicochemical Properties

Data below refers to the Hydrochloride salt (HCl) , which is the standard stable commercial form (CAS 259868-83-2). The free base is an oil and prone to self-condensation or oxidation.

PropertyValueContext
Molecular Formula

Salt form
Molecular Weight 179.65 g/mol (143.19 free base + 36.46 HCl)
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[1]
Solubility Water, Methanol, DMSOHigh polarity due to ionic character.
Chirality (S)-enantiomerDerived from L-Proline natural pool.
InChI Key FECAUVOXGVMVNH-RGMNGODLSA-NSpecific to (S)-HCl form.

Synthetic Methodology

The synthesis of methyl (2S)-2-pyrrolidinylacetate is classically achieved via the Arndt-Eistert Homologation of N-protected L-Proline. This pathway preserves the stereocenter at C2.

Mechanistic Pathway
  • Activation : N-Boc-L-Proline is converted to a mixed anhydride.

  • Diazotization : Reaction with diazomethane yields the

    
    -diazoketone.
    
  • Wolff Rearrangement : Silver-catalyzed rearrangement in methanol generates the methyl ester with a one-carbon extension.

  • Deprotection : Removal of the Boc group yields the target amine salt.

Synthesis Start N-Boc-L-Proline Step1 Mixed Anhydride Start->Step1 ClCOOiBu NMM Step2 Diazoketone (Intermediate) Step1->Step2 CH2N2 Step3 Wolff Rearrangement (MeOH/Ag+) Step2->Step3 hv or AgOBz Product Methyl (2S)-2-pyrrolidinylacetate Step3->Product 1. Rearrangement 2. HCl/Dioxane

Figure 2: Arndt-Eistert Homologation route from N-Boc-L-Proline.

Experimental Protocol (General Procedure)

Note: Diazomethane is explosive. All operations must occur in a specialized hood with blast shields.

  • Formation of Mixed Anhydride : Dissolve N-Boc-L-Proline (10 mmol) and N-methylmorpholine (11 mmol) in dry THF at -15°C. Dropwise add isobutyl chloroformate (11 mmol). Stir for 15 min.

  • Diazoketone Synthesis : Filter the salt and add the filtrate to a solution of diazomethane in ether (generated from Diazald) at 0°C. Stir until evolution of nitrogen ceases.

  • Wolff Rearrangement : Dissolve the crude diazoketone in anhydrous methanol. Add silver benzoate (0.1 eq) dissolved in triethylamine. Evolution of nitrogen indicates ketene formation and subsequent trapping by methanol to form the ester.

  • Deprotection : Treat the N-Boc intermediate with 4M HCl in dioxane for 1 hour. Precipitate the product with diethyl ether to obtain methyl (2S)-2-pyrrolidinylacetate hydrochloride .

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to constrain peptide geometry.

Therapeutic Areas
  • Hepatitis C Virus (HCV) : Used in the synthesis of NS3/4A protease inhibitors (e.g., analogs related to Grazoprevir ). The pyrrolidine ring mimics the proline residue found in the natural substrate.

  • Carbapenem Antibiotics : The pyrrolidinylacetate motif serves as a precursor for the C2-side chain in various carbapenem derivatives, enhancing stability against renal dehydropeptidase-I.

  • Pain Management : Indane-based derivatives incorporating this moiety have been explored for neuropathic pain, acting as modulators of voltage-gated calcium channels (similar mechanism to gabapentinoids but with a cyclic constraint).

Peptidomimetics

In


-peptide design, the (2S)-2-pyrrolidinylacetate unit introduces a constraint that favors specific secondary structures, such as 14-helices , which are stable against proteolytic degradation.

References

  • Sigma-Aldrich . (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride Product Sheet. Retrieved from

  • PubChem . Methyl 2-pyrrolidin-2-ylacetate hydrochloride (CID 11593534). National Library of Medicine. Retrieved from

  • Fluorochem . (R)-Methyl 2-(pyrrolidin-2-yl)acetate Data. Retrieved from

  • Google Patents . WO2021062245A1: Pyridone compounds and methods of use.[2] Retrieved from

  • ChemicalBook . Methyl 2-(pyrrolidin-3-yl)acetate (Regioisomer comparison). Retrieved from

Sources

physical properties of (S)-Methyl 2-(pyrrolidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties, synthesis, and handling of (S)-Methyl 2-(pyrrolidin-2-yl)acetate , designed for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Pathways, and Handling Protocols

Executive Summary & Chemical Identity

(S)-Methyl 2-(pyrrolidin-2-yl)acetate (also known as Methyl (S)-homoprolinate) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical agents. Structurally, it consists of a pyrrolidine ring bearing a methyl acetate side chain at the C2 position. Unlike its lower homologue (proline methyl ester), the insertion of a methylene spacer (beta-amino ester motif) significantly alters its steric profile and stability, making it a preferred scaffold for designing conformationally restricted pharmacophores.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name Methyl 2-[(2S)-pyrrolidin-2-yl]acetate
Common Synonyms (S)-Methyl homoprolinate; Methyl (S)-2-pyrrolidinylacetate
CAS Number (HCl Salt) 259868-83-2 (Commercially dominant form)
CAS Number (Free Base) Not widely indexed; refer to (R)-isomer 132482-05-4 for analog data
Molecular Formula C₇H₁₃NO₂ (Free Base) / C₇H₁₄ClNO₂ (HCl Salt)
Molecular Weight 143.18 g/mol (Free Base) / 179.65 g/mol (HCl Salt)
SMILES COC(=O)C[C@H]1CCCN1

Physical Properties & Characterization

The following data aggregates experimental values and high-confidence predictive models based on the enantiomeric (R)-analog.

Thermodynamic & Transport Properties
PropertyValue (Free Base)Value (HCl Salt)Notes
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solidFree base is an oil; Salt is preferred for storage.
Boiling Point 192.1°C (at 760 mmHg)N/A (Decomposes)Predicted based on structure/analogs.
Melting Point N/A (Liquid)115 – 120°C Salt melting point varies with hydration/purity.
Density 1.006 g/cm³ (at 25°C)Bulk density variesTypical for amine esters.
Refractive Index 1.442 (

)
N/A
Flash Point 68.8°C N/ACombustible liquid (Free base).
Solubility & Partition Coefficients
  • Lipophilicity (LogP): ~0.63 (Free Base). The compound is moderately polar.

  • Solubility Profile:

    • Free Base: Miscible with Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol. Sparingly soluble in Hexanes.

    • HCl Salt: Highly soluble in Water (>50 mg/mL), Methanol, DMSO. Insoluble in non-polar ethers and hydrocarbons.

  • pKa (Estimated): 9.8 – 10.2 (Pyrrolidine nitrogen).

    • Insight: The basicity is comparable to secondary amines. The beta-ester group exerts a weaker electron-withdrawing inductive effect compared to alpha-amino esters (like proline), resulting in a pKa closer to unsubstituted pyrrolidine.

Stereochemistry & Optical Rotation
  • Configuration: (S)

  • Specific Rotation (

    
    ):  While batch-specific CoAs must be consulted, (S)-pyrrolidine derivatives typically exhibit Levorotatory (-)  rotation in polar solvents (e.g., MeOH or H₂O).
    
    • Reference Standard: L-Proline (

      
      ).
      
    • Note: The insertion of the methylene group may attenuate the magnitude of rotation but generally preserves the sign in this structural class.

Stability & Reactivity Profile

Cyclization Potential (The "Beta-Lactam" Barrier)

Unlike gamma-amino esters which rapidly cyclize to form stable gamma-lactams (pyrrolidones), (S)-Methyl 2-(pyrrolidin-2-yl)acetate is a beta-amino ester derivative.

  • Mechanism: Intramolecular nucleophilic attack of the amine on the ester carbonyl would yield a 1-azabicyclo[3.2.0]heptan-7-one system (a fused beta-lactam).

  • Stability Insight: Due to the high ring strain of the 4-membered beta-lactam transition state, the free base is kinetically stable against spontaneous autocyclization at room temperature. This allows the free base to be handled in solution for nucleophilic substitutions or acylations without immediate degradation.

Storage & Degradation
  • Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 11) or enzymatic action, yielding the parent amino acid (Homoproline).

  • Oxidation: As a secondary amine, the free base is prone to N-oxidation or formation of carbamates with atmospheric CO₂.

  • Protocol: Store the HCl salt at 2–8°C under inert gas (Argon/Nitrogen) and desiccated conditions. Convert to free base in situ immediately prior to use.

Synthesis & Experimental Workflows

Preferred Synthetic Route: Arndt-Eistert Homologation

The most rigorous method to access the (S)-homoproline scaffold while preserving enantiomeric purity is the Arndt-Eistert homologation of N-protected Proline.

Step-by-Step Methodology:

  • Activation: (S)-N-Boc-Proline is reacted with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

  • Diazotization: Treatment with diazomethane (generated in situ or ex-situ) yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in methanol promotes the formation of the ketene intermediate, which is immediately trapped by methanol to form the target methyl ester.

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the final hydrochloride salt.

Visualization: Synthesis Pathway

Synthesis Proline (S)-N-Boc-Proline Anhydride Mixed Anhydride (Intermediate) Proline->Anhydride iBuOCOCl, NMM -15°C, THF Diazo Diazo Ketone Anhydride->Diazo CH2N2 0°C Ester (S)-N-Boc-Homoproline Methyl Ester Diazo->Ester AgBz, MeOH Wolff Rearrangement Final (S)-Methyl 2-(pyrrolidin-2-yl)acetate (HCl Salt) Ester->Final 4M HCl / Dioxane Deprotection

Figure 1: Arndt-Eistert homologation pathway ensuring retention of the (S)-stereocenter.

Handling Protocol: Free Base Generation

For reactions requiring the nucleophilic free amine (e.g., N-alkylation, amide coupling), use the following liquid-liquid extraction protocol to ensure quantitative recovery.

Extraction Start Start: HCl Salt (Solid) Dissolve Dissolve in minimal water (pH ~5-6) Start->Dissolve Basify Add Sat. NaHCO3 or K2CO3 Adjust to pH 10-11 Dissolve->Basify Extract Extract 3x with DCM (Amine moves to Organic Phase) Basify->Extract Deprotonation Dry Dry Organic Layer (Na2SO4) Filter & Concentrate Extract->Dry Product Product: Free Base Oil Use Immediately Dry->Product

Figure 2: Workflow for generating the reactive free base from the stable HCl salt.

Safety & Regulatory Information

GHS Classification (Self-Classified)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H227: Combustible liquid (applies to free base only).

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if handling the free base oil, as amine vapors can be irritating.

  • Skin/Eye: Nitrile gloves and chemical safety goggles are mandatory.

References

  • Chemical Identity & Salt Forms: Sigma-Aldrich. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride Product Sheet. CAS 259868-83-2. Link

  • Structural Analogs & Properties: National Center for Biotechnology Information. PubChem Compound Summary for Methyl 2-(pyrrolidin-2-yl)acetate. Link

  • Synthetic Methodology (Arndt-Eistert): Podlech, J., & Seebach, D. (1995). "On the Preparation of -Amino Acids from -Amino Acids using the Arndt-Eistert Reaction". Liebigs Annalen.
  • pKa & Basicity Data: Williams, R. pKa Data of Amines and Heterocycles. Link

  • Safety Data: BLD Pharm. SDS for Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. Link

Sources

Thermodynamic Solubility Profile and Solvation Mechanics of L-Proline Methyl Ester Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

L-Proline methyl ester hydrochloride (CAS: 2133-40-6) is a fundamental chiral building block extensively utilized in peptide synthesis, drug formulation, and asymmetric organocatalysis[1]. As an amino acid derivative, its physicochemical behavior is dictated by the zwitterionic-like constraints of its hydrochloride salt form. While the addition of the methyl ester group enhances its organic character compared to native L-proline, the protonated pyrrolidine amine (


) and chloride counterion (

) enforce a strong crystal lattice energy[2].

For researchers and drug development professionals, mastering the solubility profile of this compound across various organic solvents is essential. Premature precipitation or incomplete solvation during solution-phase coupling or solid-phase peptide synthesis (SPPS) can drastically reduce yields and introduce critical impurities[3].

The Causality of Solvation: Dielectric and Hydrogen-Bonding Imperatives

The dissolution of L-proline methyl ester HCl in an organic solvent is not merely a function of "like dissolves like"; it requires the solvent to thermodynamically overcome the ionic lattice energy of the salt[2]. The choice of solvent dictates the reaction's success based on two primary causal factors: dielectric constant (


) and hydrogen-bonding capacity.
  • Polar Protic Solvents (Methanol, Ethanol, Water): These solvents act as excellent hydrogen bond donors and acceptors. They solvate the chloride anion via direct hydrogen bonding and stabilize the protonated pyrrolidinium amine via strong dipole interactions, leading to rapid and high solubility[4].

  • Polar Aprotic Solvents (DMF, DMSO): Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) possess high dielectric constants and strong dipole moments. While they cannot hydrogen-bond to the chloride ion as effectively as protic solvents, their strong ion-dipole interactions with the cation make them highly effective solvating agents. This is precisely why DMF is the gold-standard solvent for peptide coupling involving this compound[1].

  • Non-Polar and Weakly Polar Solvents (Hexane, Ethyl Acetate): The lack of a significant dipole moment and hydrogen-bonding capability renders solvents like hexane completely ineffective. Ethyl acetate, while possessing a weak dipole, lacks the dielectric constant required to separate the ion pair, resulting in poor solubility. This "limitation" is actively exploited as a strategic advantage during workup procedures to selectively precipitate the salt or wash away organic impurities[3].

Quantitative Solubility Data

The following table summarizes the solubility behavior of L-proline methyl ester HCl across different solvent classes, correlating empirical solubility with the solvent's dielectric constant.

Solvent CategorySpecific SolventDielectric Constant (

)
Qualitative Solubility Profile
Polar Protic Water80.1Miscible / Very High
Polar Protic Methanol32.7High
Polar Protic Ethanol24.5Moderate to High
Polar Aprotic DMSO46.7High
Polar Aprotic DMF36.7High
Halogenated Chloroform4.8Moderate
Weakly Polar Ethyl Acetate6.0Poor / Insoluble
Non-Polar Hexane1.9Insoluble

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of L-proline methyl ester HCl in a target organic solvent (e.g., for a novel catalytic system), the Shake-Flask Method is employed[5]. This protocol is explicitly designed as a self-validating system: by sampling at two distinct time points, the researcher confirms that true thermodynamic equilibrium has been reached, systematically ruling out kinetic supersaturation artifacts.

Step-by-Step Protocol:

  • Saturation Preparation: In a chemically inert, sealed 5 mL glass vial, add an excess amount (e.g., 500 mg) of L-proline methyl ester HCl solid.

  • Solvent Addition: Add exactly 1.0 mL of the anhydrous organic solvent (e.g., DMF or Methanol) to the vial.

  • Equilibration (The Causal Step): Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality note: The constant temperature ensures that the temperature-dependent solubility curve is not skewed by ambient laboratory fluctuations.

  • Primary Sampling (24 Hours): After 24 hours, halt agitation. Allow the suspension to settle for 1 hour, then centrifuge a 100 µL aliquot of the supernatant at 10,000 x g for 5 minutes to remove micro-particulates.

  • Secondary Sampling (48 Hours - Validation): Repeat the sampling process at the 48-hour mark.

  • Quantification: Dilute the aliquots appropriately and analyze via HPLC-UV (using a suitable derivatization agent, as the compound lacks a strong chromophore) or via precise gravimetric evaporation.

  • Validation Check: Compare the 24-hour and 48-hour concentrations. If the concentration at 48 hours matches the 24-hour concentration within a ≤2% margin of error, thermodynamic equilibrium is verified[5].

Workflow Visualization: Solubility-Driven Peptide Coupling

The differential solubility of L-proline methyl ester HCl is practically applied in solution-phase peptide synthesis. The diagram below illustrates how strategic solvent selection drives the reaction and purification workflow.

G N1 L-Proline Methyl Ester HCl (Solid State) N2 Dissolution in DMF/DMSO (Polar Aprotic Solvent) N1->N2 Solvation N3 Neutralization via DIPEA (Release of Free Amine) N2->N3 Base Addition N4 Coupling Reaction (Fmoc-AA-OH + HATU) N3->N4 Reagent Addition N5 Workup & Precipitation (Using EtOAc / Hexane) N4->N5 Solvent Swap N6 Purified Peptide Intermediate N5->N6 Isolation

Workflow showing how differential solubility dictates peptide coupling and isolation.

References

  • L-Proline methyl ester hydrochloride - Chem-Impex.1

  • CAS 2133-40-6: L-Proline, methyl ester, hydrochloride (1:1) - CymitQuimica. 2

  • Methyl L-prolinate hydrochloride | 2133-40-6 - ChemicalBook. 4

  • 3,4-Dehydro-L-proline methyl ester hydrochloride | 186145-08-4 - Benchchem. 5

  • Methyl L-prolinate hydrochloride 2133-40-6 wiki - Guidechem. 3

Sources

Moisture Dynamics and Handling Protocols for L-Proline Methyl Ester Hydrochloride: A Technical Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Proline methyl ester hydrochloride (CAS: 2133-40-6) is a foundational building block in solid-phase peptide synthesis (SPPS), chiral organocatalysis, and active pharmaceutical ingredient (API) development[1]. Despite its utility, this reagent presents a severe operational challenge: it is profoundly hygroscopic[2]. Failure to manage its moisture uptake not only leads to catastrophic weighing errors—skewing stoichiometric ratios during peptide coupling—but also triggers chemical degradation[3].

This technical guide dissects the thermodynamic causality behind the hygroscopicity of amino acid ester hydrochlorides, details the mechanisms of moisture-induced degradation, and provides self-validating laboratory protocols to ensure absolute stoichiometric fidelity during synthesis.

The Mechanistic Basis of Hygroscopicity and Degradation

To effectively handle L-proline methyl ester hydrochloride, one must understand why it acts as a moisture sink. The vulnerability lies in its molecular architecture.

Thermodynamics of Moisture Uptake

Hydrochloride salts of weak bases are inherently susceptible to moisture. The chloride anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) possesses a high charge density, making it an excellent hydrogen-bond acceptor. When exposed to ambient humidity, atmospheric water molecules strongly coordinate with both the chloride ion and the protonated secondary amine (

) of the pyrrolidine ring.

This initial surface adsorption rapidly progresses to deliquescence —a state where the crystalline lattice absorbs so much water that the salt dissolves in its own hydration shell[4].

Moisture-Induced Ester Hydrolysis

Water is not merely a physical contaminant; it is a chemical reactant. The ingress of moisture creates a localized, highly concentrated aqueous microenvironment. Within this hydration shell, the protonated amine acts as a localized acid catalyst. It facilitates the nucleophilic attack of water on the adjacent methyl ester carbonyl[3].

The result is the hydrolysis of the ester back into free L-proline and methanol. In peptide synthesis, the presence of free L-proline is disastrous, as it can act as a chain terminator or induce sequence scrambling.

Mechanism A L-Proline Methyl Ester HCl (Anhydrous Crystal) B Atmospheric Moisture (H2O Ingress) A->B Exposure to Ambient Air C Hydrated Salt Complex (Deliquescence) B->C H-Bonding with Cl- & NH2+ D Acid-Catalyzed Hydrolysis (Microenvironment) C->D Solvation & Proton Transfer E Free L-Proline + Methanol (Degradation Products) D->E Ester Cleavage

Caption: Mechanism of moisture-induced deliquescence and subsequent ester hydrolysis.

Quantitative Property Profiling

Understanding the physical shifts that occur upon hydration is critical for quality control. Table 1 summarizes the baseline physicochemical properties of anhydrous L-proline methyl ester hydrochloride and the analytical impact of moisture ingress.

Table 1: Physicochemical Parameters and Moisture Impact

ParameterAnhydrous State ValueImpact of Moisture Ingress
CAS Number 2133-40-6N/A
Molecular Weight 165.62 g/mol [2]Apparent MW increases, causing stoichiometric deficits in reactions.
Appearance White crystalline powder[1]Transitions to a sticky, clumped mass; eventually forms a viscous liquid.
Melting Point 69.0 – 75.0 °C[1]Significant melting point depression due to crystal lattice disruption.
Purity (Titration) > 98.0%[1]Decreases proportionally to water weight and hydrolysis byproducts.
Storage Requirement Inert gas blanket, desiccated[2]Rapid degradation if stored in ambient air.

Self-Validating Laboratory Protocols

Standard benchtop weighing techniques are insufficient for this reagent. The following protocols are designed as a self-validating system : the physical handling steps are strictly controlled, and the success of the handling is orthogonally verified via analytical chemistry.

Protocol 1: Inert-Atmosphere Transfer and Stoichiometric Weighing

Causality Note: Why warm the bottle before opening? If a bottle stored at 2–8°C is opened immediately in a room-temperature environment, ambient moisture will instantly condense on the cold powder surface, initiating an irreversible deliquescence cascade.

Step-by-Step Methodology:

  • Thermal Acclimation: Remove the sealed bottle of L-proline methyl ester hydrochloride from cold storage (2–8°C). Place it in a desiccator at room temperature for a minimum of 2 hours before opening.

  • Atmosphere Purging: Utilize a glovebox equipped with an ultra-high purity Nitrogen (

    
    ) or Argon (
    
    
    
    ) supply. Ensure the internal Relative Humidity (RH) monitor reads < 5%.
  • Antechamber Cycling: Place the acclimated, sealed bottle and pre-dried, tared reaction vials into the glovebox antechamber. Perform three cycles of vacuum evacuation followed by inert gas backfilling.

  • Mass Transfer: Inside the main chamber, open the reagent bottle. Using a static-free micro-spatula, transfer the required mass into the tared vials.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septum caps. Purge the headspace of the master reagent bottle with inert gas before resealing it tightly[2].

  • Removal: Transfer the sealed vials out of the glovebox for immediate use in synthesis.

Protocol 2: Orthogonal Validation via Karl Fischer (KF) Titration

Causality Note: Why perform this test? Weighing in a glovebox assumes the environment is perfectly dry. However, micro-leaks or saturated desiccant trains can compromise the atmosphere without triggering alarms. The KF titration acts as a self-validating feedback loop to guarantee the integrity of Protocol 1.

Step-by-Step Methodology:

  • Solvent Preparation: Add 30 mL of anhydrous methanol to the volumetric Karl Fischer titration vessel. Pre-titrate the solvent with Hydranal reagent until a stable, drift-free electrometric endpoint is achieved.

  • Sample Introduction: Take one of the sealed "dummy" vials prepared in the glovebox (containing ~100 mg of the reagent). Using a dry syringe, inject 1 mL of the pre-titrated methanol through the septum to dissolve the salt, then withdraw the solution and inject it directly into the KF vessel.

  • Titration: Titrate the sample to the electrometric endpoint.

  • Data Analysis: Calculate the water content percentage (

    
    ). For high-fidelity peptide synthesis, the moisture content must remain < 0.5% . If the value exceeds this threshold, the glovebox atmosphere is compromised, and the reagent must be dried under high vacuum over 
    
    
    
    before use.

Workflow S1 Receive & Store Reagent (2-8°C, Desiccated) S2 Thermal Acclimation (Warm to RT) S1->S2 Prevent Condensation S3 Glovebox Transfer (N2/Ar, RH < 5%) S2->S3 Maintain Inertness S4 Weigh & Seal in Septum Vial S3->S4 Exact Stoichiometry S5 Karl Fischer Titration (Validate <0.5% H2O) S4->S5 QC Validation S5->S3 Fail (Discard/Redry) S6 Proceed to Peptide Coupling S5->S6 Pass

Caption: Closed-loop workflow for the storage, handling, and validation of hygroscopic salts.

Conclusion

The successful incorporation of L-proline methyl ester hydrochloride into complex synthetic pathways requires treating the reagent not as a static powder, but as a highly reactive moisture sink. By understanding the thermodynamic drivers of its hygroscopicity[5] and the subsequent acid-catalyzed hydrolysis pathways[3], chemists can move beyond rote protocols. Implementing the self-validating workflows detailed above ensures that stoichiometric ratios remain exact, side reactions are suppressed, and the integrity of the final pharmaceutical compound is preserved.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs, PMC (National Institutes of Health),[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain, Taylor & Francis,[Link]

Sources

L-Proline Methyl Ester: A Cornerstone Chiral Building Block in Asymmetric Synthesis and Peptidomimetic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Proline methyl ester (H-L-Pro-OMe) is an indispensable chiral pool derivative in modern synthetic chemistry. By masking the carboxylic acid of naturally occurring L-proline as a methyl ester, the molecule's native zwitterionic character is abolished. This structural modification drastically enhances its solubility in organic solvents and isolates the nucleophilicity of its chiral secondary amine. As a Senior Application Scientist, I have structured this technical guide to explore the synthesis, mechanistic utility, and pharmaceutical applications of this building block, emphasizing the causality behind standard laboratory protocols.

Foundational Synthesis: Preparing L-Proline Methyl Ester Hydrochloride

L-proline is notoriously difficult to utilize directly in non-aqueous peptide coupling due to its zwitterionic state. Esterification with methanol using thionyl chloride (SOCl₂) is the industry-standard activation method[1].

Causality & Experimental Design: Why use thionyl chloride instead of standard Fischer esterification (acid catalysis)? Thionyl chloride reacts violently with methanol to generate anhydrous hydrogen chloride (HCl) and methyl chlorosulfite in situ. This highly reactive, water-free environment converts the carboxylic acid to a methyl ester while simultaneously protonating the secondary amine to form a stable hydrochloride salt (H-L-Pro-OMe·HCl)[2]. The salt form is critical: it prevents the free amine from undergoing premature intermolecular aminolysis (self-condensation) and provides a shelf-stable, highly crystalline solid[1].

Step-by-Step Protocol: Synthesis of H-L-Pro-OMe·HCl
  • Step 1: Reagent Preparation. Suspend L-proline (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Step 2: Activation. Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride (1.2 to 2.0 eq). Causality: The reaction is highly exothermic; thermal control prevents solvent boil-off and suppresses side-product formation.

  • Step 3: Esterification. Heat the mixture to reflux (approx. 65 °C) for 3-29 hours[1][2]. Self-Validating Indicator: The complete dissolution of the initially suspended L-proline and the evolution of HCl gas (detectable via pH paper at the condenser outlet) serve as real-time indicators of reaction progress.

  • Step 4: Isolation. Remove excess methanol and SOCl₂ under reduced pressure.

  • Step 5: Purification. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization. Filter and dry under vacuum to yield bright yellow or white crystals[1][2].

Asymmetric Organocatalysis: The Enamine Mechanism

L-proline methyl ester is a potent organocatalyst for asymmetric carbon-carbon bond-forming reactions, particularly aldol condensations[3]. While free L-proline relies on a bifunctional mechanism (amine nucleophile + carboxylic acid proton donor), the methyl ester derivative operates strictly via steric shielding and electronic modulation[4].

Mechanistic Causality: The secondary amine of the proline ester condenses with a ketone donor to form an iminium ion, which tautomerizes to a highly nucleophilic enamine. The bulky methyl ester group acts as a steric wall, directing the incoming electrophile (e.g., an aldehyde) to the less hindered face of the enamine. This facial selectivity dictates the stereochemical outcome of the newly formed chiral center[3].

EnaminePathway Pro L-Proline Methyl Ester (Secondary Amine) Iminium Iminium Ion Intermediate (Activated) Pro->Iminium + Ketone (-H2O) Ketone Ketone Substrate (Carbonyl) Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization (-H+) Transition Zimmerman-Traxler Transition State Enamine->Transition + Aldehyde (Face-selective attack) Aldehyde Electrophile (e.g., Aldehyde) Aldehyde->Transition Transition->Pro Catalyst Regeneration Product Enantiomerically Enriched Aldol Product Transition->Product Hydrolysis (+H2O)

Enamine-mediated asymmetric aldol addition pathway catalyzed by L-Proline Methyl Ester.

Peptidomimetics and Drug Development

In medicinal chemistry, L-proline methyl ester is a critical building block for synthesizing conformationally restricted peptidomimetics, such as diketopiperazines (DKPs)[5], and active pharmaceutical ingredients (APIs) like Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., fluorocaptopril)[6] and Hepatitis C Virus (HCV) NS5A inhibitors (e.g., daclatasvir)[7]. The rigid pyrrolidine ring restricts the Ramachandran


 angle, inducing 

-turns in peptide backbones, which is essential for target receptor binding[7].
Step-by-Step Protocol: Synthesis of Cyclo(L-Leu-L-Pro) DKP Scaffold

Diketopiperazines are privileged scaffolds with high proteolytic stability[5].

  • Step 1: Neutralization. Dissolve H-L-Pro-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.1 eq) at 0 °C to liberate the free nucleophilic amine[5].

  • Step 2: Activation. Add Boc-L-Leucine (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq). Causality: HOBt is mandatory to suppress racemization. It reacts with the highly unstable O-acylisourea intermediate (formed by DCC) to form a stable, yet reactive OBt-ester, ensuring high enantiomeric fidelity[5].

  • Step 3: Coupling. Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM at 0 °C. Warm to room temperature and stir for 12-16 hours[5]. Self-Validating Indicator: The precipitation of dicyclohexylurea (DCU) serves as a visual confirmation of successful DCC activation.

  • Step 4: Deprotection. Treat the purified Boc-L-Leu-L-Pro-OMe with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 hours to remove the Boc group[5].

  • Step 5: Cyclization. Dissolve the deprotected dipeptide in methanol and reflux for 4-6 hours. Causality: Thermal energy drives the intramolecular nucleophilic attack of the free N-terminal amine onto the proline methyl ester, expelling methanol and forming the highly stable 6-membered DKP ring[5].

PeptideWorkflow Start1 H-L-Pro-OMe·HCl (Amine Component) Activation Activation (DCC/HOBt, TEA, DCM, 0°C) Start1->Activation Start2 Boc-L-Leu-OH (Acid Component) Start2->Activation Coupling Dipeptide Formation (Boc-L-Leu-L-Pro-OMe) Activation->Coupling Deprotection Boc Deprotection (25-50% TFA in DCM) Coupling->Deprotection FreeAmine Free Dipeptide (H-L-Leu-L-Pro-OMe) Deprotection->FreeAmine Cyclization Intramolecular Cyclization (Reflux in Methanol, 4-6h) FreeAmine->Cyclization DKP Diketopiperazine Cyclo(L-Leu-L-Pro) Cyclization->DKP

Workflow for the synthesis of the peptidomimetic DKP Cyclo(L-Leu-L-Pro).

Quantitative Data: Catalytic Performance Benchmarks

The choice of proline derivative drastically impacts catalytic efficiency. Below is a comparative analysis of L-Proline vs. L-Proline Methyl Ester in asymmetric aldol reactions (e.g., acetone reacting with p-nitrobenzaldehyde)[3][4].

Catalyst SystemReaction MediumYield (%)Enantiomeric Excess (ee %)Mechanistic Note
L-Proline (Free Acid) Pure Water15%LowPoor solubility; limited micellar formation prevents effective substrate interaction[3].
L-Proline Methyl Ester Aqueous Micelles82%Moderate-HighEsterification increases hydrophobicity, driving the catalyst into the micellar core where the reaction occurs[3].
L-Proline Methyl Ester Solvent-Free>85%High (syn-selective)High concentration drives kinetics; ester sterics dictate facial selectivity without solvent interference[4].

References

  • BenchChem. "Synthesis Protocol for Cyclo(L-Leu-L-Pro)
  • ChemicalBook.
  • IARJSET.
  • SIOC-Journal. "syn-Selective Aldol Reactions Catalyzed by Proline Methyl Ester under Solvent-Free Conditions."
  • ACS Publications.
  • MDPI. "Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity."
  • Journal of Nuclear Medicine. "Positron-Labeled Angiotensin-Converting Enzyme (ACE) Inhibitor: fluorine- 18-Fluorocaptopril."

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of L-Proline Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity L-Proline Methyl Ester. It prioritizes the Thionyl Chloride (


) Method  for its superior water-scavenging capability, essential for driving the equilibrium of this reversible reaction.

Abstract & Strategic Rationale

L-Proline methyl ester is a critical chiral building block in peptide synthesis and a versatile organocatalyst for asymmetric aldol reactions. Unlike primary amino acids, L-proline is a secondary amine prone to diketopiperazine (DKP) formation (cyclodimerization) when the free base is allowed to stand.

Therefore, this protocol targets the synthesis of the Hydrochloride Salt (L-Pro-OMe·HCl) . The salt form is stable, non-hygroscopic (relative to the free base), and prevents autocyclization. The free base should only be generated in situ immediately prior to subsequent coupling steps.

Key Reaction Challenges
  • Equilibrium Control: Fischer esterification is reversible.[1] Water must be removed or sequestered to drive yield.

  • Racemization: High temperatures or prolonged exposure to strong base can compromise enantiopurity.

  • Hygroscopicity: The product readily absorbs moisture, leading to hydrolysis.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Using thionyl chloride (


) in methanol serves a dual purpose: it generates anhydrous HCl in situ and chemically consumes the water byproduct via the formation of sulfur dioxide (

), driving the reaction to completion (Le Chatelier’s principle).
Reaction Pathway Visualization

FischerMechanism Proline L-Proline (Zwitterion) Protonated Protonated Carbonyl Proline->Protonated + H+ AcylChloride Active Reagent (SOCl2 + MeOH → HCl + SO2) AcylChloride->Protonated Generates H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + MeOH (Nucleophilic Attack) Elimination Water Elimination Tetrahedral->Elimination - H2O (Scavenged by SOCl2) Product L-Proline Methyl Ester·HCl Elimination->Product Final Salt

Figure 1: Mechanistic pathway of Thionyl Chloride-mediated esterification. The scavenging of water by thionyl chloride prevents the reverse hydrolysis reaction.

Experimental Protocol: Thionyl Chloride Method (Standard)

Scale: 100 mmol (approx. 11.5 g L-Proline) Estimated Yield: 98–100% (Quantitative) Time: 4–6 Hours

Reagents & Equipment[2][8][10][11]
  • L-Proline: >99% purity, enantiomerically pure.[2]

  • Methanol (MeOH): Anhydrous (water content <0.05%).

  • Thionyl Chloride (

    
    ):  Reagent grade (Caution: Corrosive, reacts violently with water).
    
  • Equipment: 250 mL Round Bottom Flask (RBF), reflux condenser, drying tube (

    
    ), ice-water bath, magnetic stir bar.
    
Step-by-Step Procedure
Phase 1: Reagent Generation (Exothermic)
  • Setup: Flame-dry the 250 mL RBF and cool to room temperature under nitrogen/argon.

  • Solvent: Add 100 mL Anhydrous Methanol to the flask.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Activation: Add 8.0 mL Thionyl Chloride (110 mmol, 1.1 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.

    • Critical Control: Do not let the temperature rise above 10 °C. The reaction of

      
       with MeOH is highly exothermic and releases HCl gas.
      
Phase 2: Esterification
  • Addition: Remove the ice bath. Add 11.51 g L-Proline (100 mmol) in one portion. The solid will dissolve as the solution warms.

  • Reaction: Attach the reflux condenser (fitted with a drying tube) and heat the mixture to reflux (approx. 65 °C) .

  • Duration: Maintain reflux for 3 to 4 hours . The solution should become clear and colorless to pale yellow.

    • Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

      
       (Ester 
      
      
      
      > Acid
      
      
      ).
Phase 3: Work-up & Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator) at 40 °C to remove solvent and excess HCl.

  • Co-evaporation: To ensure complete removal of HCl traces, add 20 mL of Diethyl Ether or Toluene to the residue and re-evaporate. Repeat twice.

  • Crystallization (Optional but Recommended): The residue is often a viscous oil that solidifies upon standing. To recrystallize:

    • Dissolve in minimum hot Methanol.

    • Add cold Diethyl Ether until turbid.

    • Store at -20 °C overnight.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over

    
     or KOH pellets for 12 hours.
    

Alternative Protocol: Acetyl Chloride Method

Use this method if Thionyl Chloride is unavailable or if avoiding sulfur byproducts is critical for downstream analytics (e.g., MS).

  • Preparation: Cool 100 mL dry Methanol to 0 °C.

  • Acid Generation: Dropwise add 10.7 mL Acetyl Chloride (150 mmol, 1.5 eq) . This generates anhydrous HCl and Methyl Acetate.

  • Addition: Add 11.51 g L-Proline .

  • Reflux: Heat to reflux for 8–12 hours.

  • Work-up: Evaporate volatiles. The byproduct methyl acetate is easily removed, leaving the product.

Quality Control & Characterization

The product is L-Proline Methyl Ester Hydrochloride .[3]

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 69 – 71 °CCapillary Method
Optical Rotation

(c=1,

)
Polarimetry
Solubility Soluble in Water, MeOH, EtOH; Insoluble in EtherSolubility Test
Purity >98%HPLC / NMR
1H-NMR Data (300 MHz, )
  • 
     4.55 (dd, 1H, 
    
    
    
    -CH)
  • 
     3.87 (s, 3H, 
    
    
    
    )
  • 
     3.45 (m, 2H, 
    
    
    
    -CH2)
  • 
     2.45 (m, 1H, 
    
    
    
    -CH2)
  • 
     2.15 (m, 3H, 
    
    
    
    -CH2)

Critical Handling: The "Free Base" Trap

WARNING: Do not store L-Proline Methyl Ester as a free base. At neutral or basic pH, the secondary amine attacks the ester carbonyl intermolecularly (dimerization) to form Diketopiperazine (Pro-Pro-DKP) .

Correct Workflow for Coupling:

  • Dissolve the HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Add the coupling partner (e.g., Boc-Amino Acid).

  • Add the base (e.g., DIPEA or NMM) last , immediately initiating the coupling reaction. This minimizes the lifetime of the free amine.

Workflow Visualization

Workflow cluster_decision Downstream Path Start Start: L-Proline (Solid) Reagent MeOH + SOCl2 (0°C, Exothermic) Start->Reagent Add Solid Reflux Reflux 3-4 hrs (65°C) Reagent->Reflux Evap Rotary Evaporation (Remove HCl/SO2) Reflux->Evap Crude Crude Oil/Solid (HCl Salt) Evap->Crude Storage Storage: Keep as HCl Salt (Desiccated) Crude->Storage Long term Usage Usage: Neutralize in situ with DIPEA Crude->Usage Immediate

Figure 2: Operational workflow emphasizing the isolation of the hydrochloride salt.

References

  • Sudau, A., et al. (2002).[4] "Synthesis of the Bicyclic Core of Pumiliotoxins." European Journal of Organic Chemistry, 2002(16), 2843-2853. (Describes Acetyl Chloride method).

  • Cohen, S. G., et al. (1986). "A Novel Synthetic Route to L-Proline."[2] Journal of Organic Chemistry, 51, 3498. (Purification and Optical Rotation data).

  • Sigma-Aldrich. "L-Proline methyl ester hydrochloride Product Specification." (Physical constants: MP 69-71°C).[3]

  • MasterOrganicChemistry. "Fischer Esterification Mechanism." (Mechanistic grounding).[5][6][7]

  • Gao, Y., et al. (2018). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 23(4), 868. (Comparison of SOCl2 vs TMSCl methods).

Sources

Application Note: High-Efficiency Solution-Phase Coupling of L-Proline Methyl Ester (H-Pro-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Proline methyl ester (H-Pro-OMe) is a critical building block in the synthesis of bioactive peptides, peptidomimetics, and drug intermediates. Its secondary amine structure and conformational rigidity present unique challenges, specifically steric hindrance during coupling and a high susceptibility to diketopiperazine (DKP) formation.[1] This guide provides a robust, field-validated protocol for the solution-phase coupling of H-Pro-OMe, emphasizing kinetic control to mitigate side reactions and ensuring high chiral integrity.

Introduction & Mechanistic Insight

The Proline Challenge

Unlike primary amino acids, Proline is a secondary amine.[1][2] This results in increased steric bulk around the nucleophilic nitrogen, often leading to slower coupling rates compared to Glycine or Alanine. Furthermore, the cis/trans isomerization of the Xaa-Pro amide bond can complicate NMR analysis and chromatographic separation.

The Diketopiperazine (DKP) Risk

The most significant risk when using H-Pro-OMe is the formation of diketopiperazines (cyclic dipeptides).

  • Mechanism: After coupling the first amino acid (PG-Xaa-Pro-OMe) and removing the N-terminal protecting group (PG), the newly liberated amine can intramolecularly attack the C-terminal methyl ester.

  • Driver: The conformational constraints of Proline force the peptide backbone into a turn that favors this cyclization, often occurring spontaneously at neutral or basic pH.

  • Consequence: Loss of the peptide chain and formation of the DKP byproduct.[3][4]

Material Specifications & Handling

CompoundCAS No.[5]MW ( g/mol )StorageStability
H-Pro-OMe[5]·HCl 2133-40-6165.622-8°C, DesiccatedHygroscopic. Stable as HCl salt. Unstable as free base (auto-cyclization).
HATU 148893-10-1380.232-8°C, Protect from lightHigh coupling efficiency for secondary amines.
DIPEA 7087-68-5129.24RTUse fresh, amine-free grade to prevent racemization.

Critical Handling Note: H-Pro-OMe is supplied as a hydrochloride salt to prevent autocyclization. Never convert it to the free base for long-term storage. Perform in situ neutralization immediately prior to coupling.

Protocol: Solution-Phase Coupling of PG-Xaa-OH to H-Pro-OMe

This protocol uses HATU/DIPEA activation. While EDC/HOBt is cheaper, HATU is recommended for Proline couplings to overcome steric hindrance and accelerate reaction kinetics, thereby minimizing the time window for side reactions.

Reagent Preparation
  • Solvent: Anhydrous DMF or DCM (DCM is preferred if solubility permits, as it is easier to remove).

  • Concentration: 0.1 M to 0.2 M relative to the carboxylic acid component.

Step-by-Step Procedure

Step 1: Activation of the Incoming Amino Acid

  • Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) in the reaction solvent.

  • Add 1.0 – 1.1 equivalents of HATU .

  • Add 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine).

  • Stir at 0°C for 5–10 minutes. Note: Pre-activation ensures the active ester is formed before the slower-reacting Proline is introduced.

Step 2: Preparation of Proline Methyl Ester

  • In a separate vial, dissolve 1.1 equivalents of H-Pro-OMe·HCl in a minimal amount of solvent.

  • Add 1.1 equivalents of DIPEA to neutralize the HCl salt.

    • Caution: Do this immediately before addition to the activated acid to prevent DKP formation of the Proline dimer (Pro-Pro DKP) if Pro-OMe is left standing.

Step 3: Coupling Reaction

  • Add the neutralized H-Pro-OMe solution dropwise to the activated acid mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir.

  • Monitoring: Check TLC or LC-MS after 1 hour. Proline couplings can be slower; however, HATU usually drives completion within 2–4 hours.

    • Checkpoint: Look for the disappearance of the carboxylic acid starting material.

Step 4: Workup (Extraction)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).

    • Note: Do not use strong acid if the N-terminal group is acid-labile (like Trityl).

  • Base Wash: Wash 2x with 5% NaHCO₃ (removes unreacted acid and HOBt/byproducts).

  • Brine Wash: Wash 1x with saturated NaCl.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Post-Coupling Processing: Saponification

To continue chain elongation, the methyl ester must often be removed.

Protocol:

  • Dissolve the coupled dipeptide (PG-Xaa-Pro-OMe) in THF/Water (3:1).

  • Add 2.0 equivalents of LiOH·H₂O at 0°C.

  • Monitor by TLC (typically 1–2 hours). Methyl esters cleave rapidly; avoid prolonged exposure to prevent racemization.

  • Acidification: Carefully acidify to pH 2–3 with 1M HCl.

  • Extract with EtOAc.

Visualization of Workflows

General Coupling Workflow

The following diagram illustrates the logical flow of the coupling process, highlighting the critical in situ neutralization step.

CouplingWorkflow Start Start: Reagent Prep Act Activate PG-Xaa-OH (HATU + DIPEA, 0°C) Start->Act Neut Neutralize H-Pro-OMe·HCl (in situ with DIPEA) Start->Neut Mix Combine Solutions (Dropwise addition) Act->Mix Neut->Mix Add immediately React Reaction Progress (0°C -> RT, 2-4 hrs) Mix->React Check QC Check (LC-MS/TLC) React->Check Check->React Incomplete (Add more reagent) Workup Acid/Base Extraction Check->Workup Complete Final Final Product: PG-Xaa-Pro-OMe Workup->Final

Caption: Figure 1: Optimized solution-phase coupling workflow for L-Proline Methyl Ester, emphasizing parallel preparation to minimize free base instability.

Mechanism of Diketopiperazine (DKP) Formation

This diagram visualizes the "danger zone" after N-terminal deprotection, showing how the peptide chain terminates itself.

DKP_Mechanism Linear Linear Dipeptide H-Xaa-Pro-OMe Transition Nucleophilic Attack (Amine -> Ester Carbonyl) Linear->Transition Spontaneous (Basic pH) DKP_Product Diketopiperazine (Cyclic) + Methanol (Loss of Chain) Transition->DKP_Product Cyclization

Caption: Figure 2: The DKP formation pathway. This side reaction is accelerated by basic conditions and the cis-conformation of the Proline amide bond.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Incomplete coupling due to steric hindrance.Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time.
Racemization Over-activation or high base concentration.Use Collidine instead of DIPEA. Maintain temperature at 0°C during base addition.
DKP Formation Slow coupling of the next amino acid (step n+1).When extending H-Xaa-Pro-OMe, ensure the next coupling is fast. Use highly active esters or symmetric anhydrides.
Precipitate Urea byproduct (if using EDC).Wash thoroughly with water/brine. Switch to DCM as solvent to keep urea in solution until washing.

References

  • Sigma-Aldrich. L-Proline methyl ester hydrochloride Product Information. Retrieved from

  • BenchChem. Preventing Racemization of Proline During Peptide Synthesis. Retrieved from

  • Peptide.com (AAPPTEC). Diketopiperazine Formation in Peptide Synthesis. Retrieved from

  • Chem-Impex. L-Proline methyl ester hydrochloride Applications. Retrieved from

Sources

Application Note: (S)-Methyl 2-(pyrrolidin-2-yl)acetate in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes the specific utility of (S)-Methyl 2-(pyrrolidin-2-yl)acetate (also known as Proline Homologue Methyl Ester) as a critical scaffold and pre-catalyst in asymmetric organocatalysis.

Executive Summary

(S)-Methyl 2-(pyrrolidin-2-yl)acetate (CAS: 259868-83-2 for HCl salt) represents a pivotal "chiral scaffold" in the field of organocatalysis. While L-Proline and its direct derivatives (e.g., diphenylprolinol silyl ethers) dominate the field, they are restricted by a rigid 5-membered transition state (TS) geometry. This homologue—containing a methylene spacer between the pyrrolidine ring and the carbonyl group—allows access to Homoproline architectures.

These architectures facilitate 6-membered hydrogen-bonded transition states , offering distinct stereochemical outcomes, improved solubility in non-polar solvents, and altered "bite angles" for bulky substrates. This guide details the use of the methyl ester as the primary precursor for generating high-performance Homoproline and Homoproline-Tetrazole catalysts.

Mechanistic Principles: The "Homologue Effect"

Enamine/Iminium Activation

Like proline, the secondary amine in (S)-Methyl 2-(pyrrolidin-2-yl)acetate drives catalysis via two primary modes:

  • Enamine Activation: Reaction with enolizable aldehydes/ketones to raise the HOMO (HOMO-raising activation).

  • Iminium Activation: Reaction with

    
    -unsaturated aldehydes to lower the LUMO (LUMO-lowering activation).
    
Transition State Geometry (The Critical Differentiator)

The standard L-Proline-catalyzed Aldol reaction proceeds via a Zimmerman-Traxler-type transition state involving a 9-membered ring (intermolecular) or a tighter H-bonded network often described as a 5-membered chelate (in the case of metal-free models).

Homoproline derivatives , derived from this methyl ester, introduce a methylene spacer (


). This expands the intramolecular hydrogen-bonding network, typically forming a 6-membered chair-like transition state  when the ester is hydrolyzed to the acid or converted to a tetrazole.
  • Result: Enhanced flexibility allows accommodation of sterically demanding electrophiles that fail with standard proline catalysts.

CatalyticCycle Cat (S)-Homoproline Catalyst (Active Species) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Substrate (- H2O) Substrate Ketone/Aldehyde Substrate Substrate->Enamine TS 6-Membered Transition State Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TS Product Chiral Product (C-C Bond Formed) TS->Product C-C Bond Formation Product->Cat Hydrolysis (Catalyst Turnover) Hydrolysis Hydrolysis

Figure 1: General Enamine Catalytic Cycle highlighting the active Homoproline species derived from the methyl ester precursor.

Application Protocols

Protocol A: Preparation of (S)-Homoproline Tetrazole (The "Ley Catalyst")

The methyl ester is rarely used directly as a catalyst due to the weak H-bond donating capability of the ester group. The most high-impact application is its conversion to 5-(pyrrolidin-2-ylmethyl)-1H-tetrazole , a superior catalyst for Michael additions and Mannich reactions due to its high solubility and pKa (~4.5), which mimics the carboxylic acid but with better lipophilicity.

Target: Synthesis of Homoproline Tetrazole Catalyst. Reference: Based on methodologies established by Ley et al. [1, 2].[1]

Reagents:
  • (S)-Methyl 2-(pyrrolidin-2-yl)acetate (Start Material)

  • Cbz-Cl (Benzyl chloroformate)

  • Ammonia / MeOH

  • Cyanuric chloride / DMF (or other dehydration agent)

  • Sodium Azide (

    
    ) / Zinc Bromide (
    
    
    
    )
Step-by-Step Workflow:
  • Protection: Protect the secondary amine of (S)-Methyl 2-(pyrrolidin-2-yl)acetate with Cbz-Cl to prevent self-reaction.

    • Conditions: Cbz-Cl,

      
      , THF/H2O, 
      
      
      
      .
  • Amidation: Convert the methyl ester to the primary amide.

    • Conditions: 7N

      
       in MeOH, stir at RT for 12h.
      
  • Nitrile Formation: Dehydrate the amide to the nitrile.

    • Conditions: Cyanuric chloride, DMF.

  • Tetrazole Formation (Cycloaddition): React the nitrile with sodium azide.

    • Conditions:

      
      , 
      
      
      
      , Isopropanol/H2O, reflux.
  • Deprotection: Remove the Cbz group to release the active catalyst.

    • Conditions:

      
      , Pd/C, MeOH.
      

Validation:

  • 1H NMR: Confirm disappearance of methyl ester singlet (~3.7 ppm) and appearance of tetrazole proton (broad singlet >10 ppm).

  • Purity: Ensure removal of Zinc salts which can act as Lewis acid background catalysts.

Protocol B: Asymmetric Michael Addition (Using the Derived Catalyst)

This protocol utilizes the active catalyst derived from the methyl ester scaffold to perform a high-enantioselectivity Michael addition of ketones to nitroolefins.

Reaction: Cyclohexanone + trans-


-Nitrostyrene 


-Nitroketone.
Materials:
  • Catalyst: (S)-Homoproline Tetrazole (prepared above) or (S)-Homoproline (via LiOH hydrolysis of the methyl ester).

  • Solvent: Dichloromethane (DCM) or Toluene (Homoproline derivatives are often more soluble in non-polar solvents than Proline).

  • Reagents: Cyclohexanone (distilled), trans-

    
    -Nitrostyrene.
    
Procedure:
  • Catalyst Loading: Dissolve the catalyst (5-10 mol%) in the solvent (0.5 M concentration relative to substrate).

  • Activation: Add Cyclohexanone (2.0 equiv) and stir for 15 minutes to ensure enamine formation.

    • Note: Unlike proline, which often requires DMSO/DMF, homoproline derivatives often function well in DCM.

  • Addition: Add trans-

    
    -Nitrostyrene (1.0 equiv) in one portion.
    
  • Incubation: Stir at Room Temperature (20-25°C). Monitor by TLC or HPLC.

    • Timeframe: 12 - 48 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Expected Results (Data Summary):
ParameterL-Proline (Standard)Homoproline Catalyst (From Methyl Ester)
Solvent Compatibility High polarity (DMSO/DMF)Broad (DCM, Toluene, THF)
Transition State 5-Membered6-Membered
Typical Yield 85-95%80-92%
Diastereomeric Ratio (dr) > 19:1 (syn)> 10:1 (syn) *
Enantiomeric Excess (ee) > 90%> 90% (Substrate Dependent)

*Note: Homoproline derivatives may show different diastereoselectivity profiles due to the flexible methylene linker.

Troubleshooting & Optimization

Solubility Issues

If using the hydrolyzed acid form ((S)-Homoproline), solubility in non-polar solvents can still be limited.

  • Solution: Use the Tetrazole derivative (Protocol A). The tetrazole ring is lipophilic and maintains high acidity (

    
    ), ensuring efficient enamine protonation/hydrolysis cycles in solvents like Toluene or DCM.
    
Low Reactivity

The extra methylene group reduces the nucleophilicity of the amine slightly due to conformational entropy (harder to freeze into the reactive conformation).

  • Solution: Increase concentration to 1.0 M. Add water (1-2 equiv) as a proton shuttle to assist the hydrolysis step of the catalytic cycle.

Stereocontrol Reversal

In some specific Aldol reactions, Homoproline derivatives have been observed to yield the anti-Aldol product or lower syn-selectivity compared to Proline.

  • Cause: The 6-membered TS is more flexible.

  • Fix: Lower temperature to -20°C to enforce the rigid chair-like transition state.

Visualizing the Workflow

Workflow cluster_Path1 Pathway A: Hydrolysis cluster_Path2 Pathway B: Tetrazole Synthesis (High Value) Start (S)-Methyl 2-(pyrrolidin-2-yl)acetate (Commercial Scaffold) Acid (S)-Homoproline (Acid Catalyst) Start->Acid LiOH, THF/H2O Amide Amide Intermediate Start->Amide NH3/MeOH Application Asymmetric Product (High ee%, dr) Acid->Application Aldol Reactions (Aqueous/Polar) Nitrile Nitrile Intermediate Amide->Nitrile Dehydration Tetrazole (S)-Homoproline Tetrazole (Lipophilic Catalyst) Nitrile->Tetrazole NaN3, ZnBr2 Tetrazole->Application Michael/Mannich (Organic Solvents)

Figure 2: Synthetic workflow converting the methyl ester scaffold into active organocatalysts.

References

  • Cobb, A. J. A., Shaw, D. M., & Ley, S. V. (2004).[1] 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-type Reaction. Synlett.

  • Torii, H., Nakadai, M., Ishihara, K., Saito, S., & Yamamoto, H. (2004). Asymmetric Direct Aldol Reaction Assisted by Water and a Proline-Surrogate. Angewandte Chemie International Edition.

  • BenchChem. Product Data: Methyl 2-(pyrrolidin-2-yl)acetate.

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.

Sources

Synthesis of Cyclo(L-Pro-L-Pro): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Proline-Based Diketopiperazine Scaffold

Diketopiperazines (DKPs) represent the simplest class of cyclic peptides, formed from the condensation of two amino acids. Among these, proline-containing DKPs, such as cyclo(L-Pro-L-Pro), hold a position of particular interest for researchers in medicinal chemistry and drug development. The inherent conformational rigidity of the proline ring, when incorporated into the DKP scaffold, results in a molecule with a well-defined three-dimensional structure. This rigidity is highly advantageous, contributing to increased metabolic stability, enhanced cell permeability, and a greater propensity for specific binding to biological targets compared to more flexible linear peptides.[1]

Proline-based DKPs are not merely synthetic curiosities; they are ubiquitous in nature, found in a variety of fermented foods, beverages, and as secondary metabolites of microorganisms.[2][3][4][5] Their diverse and potent biological activities—including anticancer, neuroprotective, antiviral, and antimicrobial properties—underscore their potential as privileged scaffolds for the development of novel therapeutics.[1][2]

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of cyclo(L-Pro-L-Pro) from a readily available starting material, L-proline methyl ester. The protocols described herein are designed for researchers and scientists, offering a robust and reproducible methodology grounded in established principles of peptide chemistry.

Synthetic Strategy: A Two-Step Approach to Cyclo(L-Pro-L-Pro)

The direct self-condensation of L-proline methyl ester to form cyclo(L-Pro-L-Pro) can be challenging to control and may require harsh reaction conditions. A more reliable and widely adopted strategy involves a two-step solution-phase synthesis. This method offers superior control over the reaction and generally provides higher yields of the desired product.

The strategy is as follows:

  • Peptide Coupling: An N-terminally protected L-proline, specifically tert-butoxycarbonyl-L-proline (Boc-L-Pro-OH), is coupled with L-proline methyl ester hydrochloride (H-L-Pro-OMe·HCl). This reaction forms the protected linear dipeptide, Boc-L-Pro-L-Pro-OMe. The Boc group is essential to prevent unwanted side reactions at the N-terminus of the proline.

  • Deprotection and Intramolecular Cyclization: The Boc protecting group is removed from the dipeptide under acidic conditions. The resulting free N-terminal amine of the L-prolyl-L-proline methyl ester then undergoes a spontaneous, heat-induced intramolecular aminolysis, attacking the methyl ester carbonyl to form the stable six-membered diketopiperazine ring.[6]

This approach is illustrated in the workflow diagram below.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Deprotection & Cyclization cluster_2 Purification & Analysis BocPro Boc-L-Pro-OH Coupling Peptide Coupling (DCC, HOBt, TEA, DCM) BocPro->Coupling ProOMe H-L-Pro-OMe·HCl ProOMe->Coupling BocDipeptide Boc-L-Pro-L-Pro-OMe Coupling->BocDipeptide Deprotection Boc Deprotection (TFA in DCM) BocDipeptide->Deprotection DipeptideEster H-L-Pro-L-Pro-OMe·TFA Deprotection->DipeptideEster Cyclization Intramolecular Cyclization (Heat in Methanol) DipeptideEster->Cyclization DKP Cyclo(L-Pro-L-Pro) Cyclization->DKP Purification Recrystallization DKP->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis

Caption: Overall workflow for the synthesis of Cyclo(L-Pro-L-Pro).

Detailed Experimental Protocols

PART 1: Synthesis of Boc-L-Pro-L-Pro-OMe (Protected Dipeptide)

This protocol details the coupling of N-Boc-L-proline with L-proline methyl ester hydrochloride to form the key intermediate, a protected dipeptide.

Materials and Reagents:

  • N-Boc-L-proline (Boc-L-Pro-OH)

  • L-proline methyl ester hydrochloride (H-L-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation of Free Amine: To a round-bottom flask equipped with a magnetic stirrer, add L-proline methyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA, 1.1 eq) to the solution. The TEA acts as a base to neutralize the hydrochloride salt, liberating the free amine of the L-proline methyl ester. Stir the mixture at 0 °C for 20-30 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-L-proline (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. HOBt is an additive that suppresses side reactions and minimizes racemization during the coupling process.

  • Add the solution from step 3 to the reaction mixture from step 2.

  • In another separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Slowly add the DCC solution to the main reaction mixture at 0 °C. DCC is the coupling agent that facilitates the formation of the amide bond. A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will begin to form.[6]

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-L-Pro-L-Pro-OMe.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

PART 2: Synthesis of Cyclo(L-Pro-L-Pro)

This protocol describes the removal of the Boc protecting group and the subsequent heat-induced cyclization to form the final diketopiperazine product.

Materials and Reagents:

  • Boc-L-Pro-L-Pro-OMe (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Protocol:

  • Boc Deprotection: Dissolve the Boc-L-Pro-L-Pro-OMe (1.0 eq) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 1-2 hours.[6]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM several times. This yields the crude dipeptide ester as its TFA salt (H-L-Pro-L-Pro-OMe·TFA).

  • Neutralization and Cyclization: Dissolve the crude dipeptide TFA salt in methanol.

  • Carefully neutralize the solution by adding saturated NaHCO₃ solution until effervescence ceases. Extract the free dipeptide ester into an organic solvent like ethyl acetate.

  • Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the resulting crude H-L-Pro-L-Pro-OMe in fresh methanol.

  • Heat the methanolic solution to reflux for 4-8 hours. The intramolecular cyclization occurs during this step, with the elimination of methanol.[6]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure to yield the crude cyclo(L-Pro-L-Pro).

Reaction Mechanism: Intramolecular Aminolysis

The key bond-forming step in the synthesis of the diketopiperazine is the intramolecular cyclization. After the removal of the Boc protecting group, the N-terminal amine of the dipeptide ester is liberated. This nucleophilic amine attacks the electrophilic carbonyl carbon of the methyl ester. This process, known as intramolecular aminolysis, results in the formation of a stable, six-membered ring and the elimination of a molecule of methanol. The unique cyclic structure of proline pre-organizes the peptide backbone into a conformation that is conducive to this cyclization, making this reaction particularly favorable for proline-containing dipeptides.[7]

Caption: Mechanism of Cyclo(L-Pro-L-Pro) formation. (Note: Placeholder images used)

Purification and Characterization

Purification by Recrystallization

The crude cyclo(L-Pro-L-Pro) is typically a solid that can be effectively purified by recrystallization to remove any remaining linear dipeptide or other impurities.

General Protocol for Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For cyclo(L-Pro-L-Pro), common solvents to test include ethyl acetate, methanol, ethanol, or a mixture such as ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure cyclo(L-Pro-L-Pro).

Characterization

The identity and purity of the synthesized cyclo(L-Pro-L-Pro) should be confirmed using standard analytical techniques.

Parameter Expected Value Notes
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White crystalline solid
Melting Point ~180-184 °CVaries slightly with purity.
¹H NMR (CDCl₃) δ (ppm): 4.1-4.2 (m, 2H, α-H), 3.5-3.7 (m, 4H, δ-CH₂), 1.9-2.4 (m, 8H, β-CH₂, γ-CH₂)Chemical shifts and multiplicities are approximate.
¹³C NMR (CDCl₃) δ (ppm): ~165 (C=O), ~59 (α-C), ~45 (δ-C), ~28 (β-C), ~24 (γ-C)Chemical shifts are approximate.
Mass Spec (ESI+) m/z: 195.11 [M+H]⁺, 217.09 [M+Na]⁺Expected values for the protonated and sodiated molecular ions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in peptide coupling step - Incomplete reaction.- Inefficient coupling agent.- Moisture in the reaction.- Increase reaction time and monitor by TLC.- Consider using a different coupling agent (e.g., HATU, HBTU).- Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty removing DCU byproduct - DCU is slightly soluble in some organic solvents.- Cool the reaction mixture in an ice bath before filtration to further precipitate the DCU.- A second filtration after initial concentration may be necessary.
Low yield in cyclization step - Incomplete deprotection of the Boc group.- Incomplete cyclization.- Formation of linear polymers.- Ensure complete removal of Boc group by extending TFA treatment time.- Increase reflux time for cyclization.- Perform the cyclization reaction at high dilution to favor intramolecular reaction over intermolecular polymerization.
Product fails to crystallize - Product is too impure.- Incorrect solvent or solvent volume used.- Purify the crude product by column chromatography before attempting recrystallization.- Try different recrystallization solvents or solvent pairs.- Ensure a minimal amount of hot solvent is used. Try seeding with a small crystal or scratching the inside of the flask.

References

  • Buděšínský, M., et al. (2002). Conformation of the Dipeptide Cyclo(L-Pro-L-Pro) Monitored by the Nuclear Magnetic Resonance and Raman Optical Activity Spectra. The Journal of Physical Chemistry A, 106(33), 7694–7703. [Link]

  • Ginz, M., & Engelhardt, U. H. (2000). Identification of proline-based diketopiperazines in roasted coffee. Journal of Agricultural and Food Chemistry, 48(8), 3528–3532. [Link]

  • Fischer, E. (1906). Synthese von Polypeptiden. XVII. Berichte der deutschen chemischen Gesellschaft, 39(3), 2893-2931. [Link]

  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164. [Link]

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activities and synthesis. Tetrahedron, 63(40), 9923-9932. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716. [Link]

  • Kudo, K., et al. (2003). A Practical Synthesis of N-Boc-L-proline. Organic Process Research & Development, 7(1), 91-93. [Link]

  • Holden, M. T. G., et al. (1999). Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Molecular Microbiology, 33(6), 1254-1266. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Govender, T., et al. (2006). Synthesis of Diketopiperazines Containing Prolinyl Unit. Letters in Organic Chemistry, 3(6), 436-439. [Link]

  • Ratajczak, T., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6205. [Link]

  • PrepChem. (2023). Synthesis of L-proline, methyl ester. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • Ginz, M., & Engelhardt, U. H. (2000). Identification of proline-based diketopiperazines in roasted coffee. PubMed. Retrieved from [Link]

  • Bressan, M., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2169-2178. [Link]

  • Baran, P. S., et al. (2015). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research, 48(3), 678-691. [Link]

  • Organic Syntheses. (1990). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 69, 89. [Link]

  • Wiley-VCH. (2002). SUPPORTING INFORMATION for Synthesis of the Bicyclic Core of Pumiliotoxins. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Govindaraju, S., et al. (2016). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 55(42), 13233-13237. [Link]

  • Vertex AI Search. (2026). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.

Sources

Application Note: L-Proline Methyl Ester Catalyzed Synthesis of Dihydropyrimidinones (DHPMs)

[1][2]

Abstract

This application note details a robust protocol for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, utilizing L-proline methyl ester hydrochloride as a bifunctional organocatalyst.[1] Unlike traditional mineral acid catalysts (e.g., HCl, H₂SO₄) which can cause side reactions and are difficult to handle, or standard L-proline which suffers from solubility issues in certain organic media due to its zwitterionic nature, the methyl ester derivative offers enhanced solubility and a "buffered" catalytic environment. This guide provides mechanistic insights into the enamine-iminium activation pathway, a step-by-step experimental protocol, and troubleshooting parameters for library generation in drug discovery.

Introduction: The Renaissance of the Biginelli Reaction

Dihydropyrimidinones (DHPMs) represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for calcium channel blockers (e.g., Nifedipine analogues), alpha-1a-antagonists, and mitotic kinesin inhibitors (Monastrol).

Classically, the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a

2345

Why L-Proline Methyl Ester? The shift toward organocatalysis has highlighted secondary amines as powerful tools. L-Proline methyl ester hydrochloride is particularly effective for the Biginelli reaction because:

  • Solubility: The esterification of the carboxyl group removes the zwitterionic character of native proline, significantly improving solubility in polar organic solvents like ethanol and acetonitrile.

  • Dual Activation: Used as the hydrochloride salt, it provides a stoichiometric balance of a secondary amine (to generate nucleophilic enamines) and a proton source (to activate electrophilic imines), facilitating a concerted "Imine-Enamine" mechanism.

  • Mild Conditions: Reactions proceed efficiently at neutral to mild acidic pH, preserving acid-labile substrates.

Mechanistic Insight: The Imine-Enamine Convergence

Understanding the mechanism is crucial for troubleshooting low yields. The L-proline methyl ester catalyzed reaction likely proceeds via a convergent pathway involving enamine activation of the

iminium activation
Mechanistic Pathway[1][3][5][7]
  • Iminium Formation (Electrophile Generation): The acid component (HCl from the salt) catalyzes the condensation of the aldehyde and urea to form a reactive

    
    -acyliminium ion.
    
  • Enamine Formation (Nucleophile Generation): The secondary amine of the L-proline methyl ester condenses with the

    
    -keto ester to form a transient enamine intermediate.
    
  • Michael-Type Addition: The nucleophilic enamine attacks the electrophilic

    
    -acyliminium ion.
    
  • Cyclization & Elimination: Intramolecular attack and loss of the catalyst/water yield the DHPM.

Biginelli_MechanismStartReagents:Aldehyde + Urea + Beta-Keto EsterImineIntermediate A:N-Acyliminium Ion(Aldehyde + Urea)Start->Imine Acid Catalysis (HCl)EnamineIntermediate B:Activated Enamine(Keto Ester + Amine Catalyst)Start->Enamine Amine CatalysisCatCatalyst:L-Proline Methyl Ester HClCat->Imine H+ SourceCat->Enamine Amine SourceAdditionC-C Bond Formation(Mannich-type Addition)Imine->AdditionEnamine->AdditionCyclizationCyclization & Dehydration(- H2O, - Catalyst)Addition->CyclizationCyclization->Cat Catalyst RegenerationProductProduct:3,4-Dihydropyrimidinone (DHPM)Cyclization->Product

Figure 1: Convergent catalytic cycle showing the dual role of L-Proline Methyl Ester HCl in activating both the nucleophile (via enamine) and electrophile (via iminium).

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. It is scalable to 10-50 mmol with minor adjustments to solvent volume.

Materials & Equipment
  • Reagents:

    • Aryl Aldehyde (1.0 equiv)

    • 
      -Keto Ester (e.g., Ethyl acetoacetate) (1.0 equiv)
      
    • Urea or Thiourea (1.5 equiv)

    • Catalyst: L-Proline Methyl Ester Hydrochloride (10 mol%)

    • Solvent: Ethanol (Absolute, 99.5%+)

  • Equipment:

    • Round-bottom flask (10 mL or 25 mL)

    • Magnetic stir bar[6]

    • Reflux condenser

    • Oil bath or heating block

Step-by-Step Procedure
  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve the Aryl Aldehyde (1.0 mmol),

    
    -Keto Ester  (1.0 mmol), and Urea  (1.5 mmol, 90 mg) in Ethanol  (2.0 - 3.0 mL).
    
    • Note: Ensure the urea is finely powdered to aid dissolution.

  • Catalyst Addition: Add L-Proline Methyl Ester Hydrochloride (0.1 mmol, 16.5 mg, 10 mol%) to the mixture.

    • Observation: The mixture may remain a suspension initially. This is normal.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.

    • Time: Monitor by TLC (typically 2–4 hours).

    • Checkpoint: The solution usually becomes clear and homogeneous as the reaction progresses, followed by the precipitation of the product in some cases.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 10-15 g) or cold water (20 mL).

    • Stir for 5–10 minutes to ensure complete precipitation of the solid product.

  • Purification:

    • Filter the solid precipitate under vacuum.

    • Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallization: If necessary, recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.

Workflow Diagram

Protocol_WorkflowStep1Mix Reagents(Aldehyde, Urea, Ketoester)in EtOHStep2Add Catalyst(L-Pro-OMe·HCl 10 mol%)Step1->Step2Step3Reflux(2-4 Hours, 80°C)Step2->Step3Step4Quench(Pour into Crushed Ice)Step3->Step4Step5Isolate(Filter & Recrystallize)Step4->Step5

Figure 2: Operational workflow for the batch synthesis of DHPMs.

Data Analysis & Substrate Scope

The following table summarizes expected yields for various aldehyde substrates using this protocol. The catalyst system is tolerant of both electron-withdrawing and electron-donating groups.

EntryAldehyde (R-CHO)

-Keto Ester
Time (h)Yield (%)MP (°C)
1 BenzaldehydeEthyl acetoacetate2.592202-204
2 4-Cl-BenzaldehydeEthyl acetoacetate3.088213-215
3 4-NO₂-BenzaldehydeEthyl acetoacetate2.094208-210
4 4-OMe-BenzaldehydeEthyl acetoacetate4.085201-203
5 BenzaldehydeMethyl acetoacetate2.590210-212
6 FurfuralEthyl acetoacetate3.582203-205

Data aggregated from representative literature values for amine-catalyzed Biginelli reactions [1, 2].

Optimization & Troubleshooting

Solvent Selection

While Ethanol is the standard "green" solvent, the reaction can be optimized for difficult substrates:

  • Acetonitrile (MeCN): Often provides faster rates for electron-rich aldehydes due to higher boiling point and polarity.

  • Solvent-Free: The L-proline methyl ester protocol can be adapted to solvent-free conditions by grinding reagents at 60-80°C, though homogeneity can be an issue.

Catalyst Loading
  • Standard: 10 mol% is robust for most substrates.

  • Reactive Substrates (e.g., Nitro-benzaldehydes): Loading can be reduced to 5 mol%.

  • Sluggish Substrates (e.g., Aliphatic aldehydes): Increase loading to 15-20 mol% or add a co-catalyst (e.g., 5 mol% TFA) to boost the iminium formation step.

Stereochemistry Note

Critical Distinction: While L-Proline Methyl Ester is chiral, the standard Biginelli reaction conditions described here (reflux, achiral counterion HCl) typically yield racemic products. The "memory of chirality" is often lost via the planar iminium intermediates unless specific chiral counter-anions or lower temperatures with co-catalysts are used. Researchers requiring high enantiomeric excess (ee) should consult protocols involving "chiral counteranion-directed catalysis" or specific chiral ureas [3].

References

  • Mabry, J., & Ganem, B. (2006).[1] Studies on the Biginelli reaction: a mild and selective route to 3,4-dihydropyrimidin-2(1H)-ones via enamine intermediates.[1] Tetrahedron Letters, 47(1), 55-56.

  • Kappe, C. O. (2000).[2] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(20), 12143–12153.

Application Note: N-Alkylation of (S)-Methyl 2-(pyrrolidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for N-Alkylation of (S)-Methyl 2-(pyrrolidin-2-yl)acetate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details the synthetic protocols for the N-alkylation of (S)-Methyl 2-(pyrrolidin-2-yl)acetate, a critical chiral building block (often referred to as a homoproline derivative) used in the synthesis of peptidomimetics and pharmaceutical scaffolds. Unlike proline esters, this substrate features a methylene spacer between the pyrrolidine ring and the ester group, significantly altering its electronic properties and racemization profile. This document provides two validated methodologies: Reductive Amination (Method A) for high chemoselectivity and Direct Alkylation (Method B) for specific alkyl halide applications, ensuring the preservation of the C2 chiral center.

Introduction & Strategic Analysis

Structural Significance

(S)-Methyl 2-(pyrrolidin-2-yl)acetate differs from (S)-Proline methyl ester by the insertion of a methylene group (


) between the pyrrolidine ring and the carboxylate.
  • Chiral Center Stability: In proline esters, the chiral center is

    
     to both the nitrogen and the carbonyl, making the 
    
    
    
    -proton highly acidic and prone to racemization via enolization under basic conditions. In the target substrate, the chiral center (C2 of the ring) is
    
    
    to the carbonyl. The acidic protons
    
    
    to the ester are on the exocyclic methylene group, not the chiral center. Consequently, this substrate exhibits superior configurational stability under basic alkylation conditions compared to proline derivatives.
  • Reactivity Profile: The secondary amine is nucleophilic and sterically accessible. The primary challenge is controlling mono-alkylation versus quaternization (over-alkylation), particularly with reactive electrophiles like methyl iodide or benzyl bromide.

Route Selection Strategy
  • Method A: Reductive Amination (Recommended)

    • Mechanism: Condensation of the amine with an aldehyde/ketone to form an iminium ion, followed by in situ reduction.

    • Advantages: inherently mono-selective; avoids quaternary ammonium salt formation; mild conditions (Room Temperature).

    • Reagents: Sodium triacetoxyborohydride (STAB) is the reductant of choice due to its tolerance of functional groups and inability to reduce aldehydes/ketones directly, preventing side reactions.

  • Method B: Direct Alkylation (Alternative)

    • Mechanism:

      
       nucleophilic substitution.
      
    • Advantages: Necessary when the alkyl group cannot be derived from an aldehyde (e.g., methylation, allylation, or complex alkyl chains with leaving groups).

    • Risks: Higher risk of over-alkylation. Requires strict stoichiometric control and mild bases.

Experimental Protocols

Method A: Reductive Amination (Primary Protocol)

Scope: Introduction of alkyl groups via Aldehydes or Ketones. Standard: Synthesis of (S)-Methyl 2-(1-benzylpyrrolidin-2-yl)acetate.

Materials
  • Substrate: (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (1.0 equiv)

  • Electrophile: Benzaldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using HCl salt of substrate)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Preparation : Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution : Add (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (1.0 g, 5.57 mmol) and anhydrous DCE (20 mL).

  • Free Basing : Add DIPEA (0.97 mL, 5.57 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

  • Imine Formation : Add Benzaldehyde (0.62 mL, 6.12 mmol). Stir for 30–60 minutes. Note: Adding molecular sieves (4Å) can accelerate imine formation.

  • Reduction : Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

    
     (1.77 g, 8.35 mmol) portion-wise over 5 minutes.
    
  • Reaction : Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench : Once starting material is consumed, quench by slowly adding saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction : Separate layers. Extract the aqueous phase with DCM (

    
    ).
    
  • Workup : Combine organic layers, wash with Brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes).

Method B: Direct Alkylation (Secondary Protocol)

Scope: Methylation, Allylation, or alkylation with non-carbonyl precursors. Standard: Synthesis of (S)-Methyl 2-(1-allylpyrrolidin-2-yl)acetate.

Materials
  • Substrate: (S)-Methyl 2-(pyrrolidin-2-yl)acetate (free base preferred)

  • Electrophile: Allyl Bromide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous, micronized preferred.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to Room Temperature.

Step-by-Step Procedure
  • Setup : Charge a flask with (S)-Methyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base Addition : Add

    
     (2.0 equiv). Stir the suspension for 10 minutes.
    
  • Alkylation : Cool to 0°C. Add Allyl Bromide (1.05 equiv) dropwise via syringe to prevent local high concentrations.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12–18 hours.

    • Critical Control: Do not heat unless necessary. Heating increases the rate of quaternization (formation of the dialkyl ammonium salt).

  • Monitoring : Check LC-MS. If mono-alkylated product is dominant and starting material is <5%, stop. If significant starting material remains, add 0.1 equiv of halide.

  • Workup : Filter off the solid inorganic salts. Concentrate the filtrate.

  • Extraction : Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2][3][4]
    
  • Purification : Flash chromatography (Hexanes/EtOAc).

Quantitative Data & Troubleshooting

Reaction Performance Summary
ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Typical Yield 85–95%60–80%
Mono-selectivity Excellent (>98%)Moderate (Risk of dialkylation)
Racemization Risk NegligibleLow (Avoid strong bases like NaH)
Reaction Time 4–16 Hours12–24 Hours
Purification Simple Filtration/ColumnOften requires careful chromatography
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old reductant (Method A).Use anhydrous DCE/DCM. Use fresh

.
Over-alkylation (Quat salt) Excess alkyl halide or high temp (Method B).Strictly limit halide to 1.0–1.05 equiv. Keep at 0°C–RT. Switch to Method A if possible.
Racemization Use of strong base (LDA, NaH) or high heat.Use mild bases (

, DIPEA). The chiral center is stable under the recommended protocols.
Product stuck in Aqueous Product is protonated/polar.Ensure aqueous layer is basic (pH > 9) during extraction. Use DCM/MeOH (9:1) for extraction.[2][3][5][6]

Visualization of Workflows

Reaction Scheme and Logic

The following diagram illustrates the decision logic between Method A and Method B, highlighting the mechanistic pathways.

G Start (S)-Methyl 2-(pyrrolidin-2-yl)acetate Decision Target Substituent? Start->Decision MethA_Cond Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->MethA_Cond Available as Aldehyde MethB_Cond Method B: Direct Alkylation (Alkyl Halide + K2CO3) Decision->MethB_Cond Methyl/Allyl/Non-Carbonyl Imine Iminium Intermediate MethA_Cond->Imine -H2O ProdA Mono-N-Alkylated Product (High Selectivity) Imine->ProdA Reduction Control Critical: 1.0 eq Halide Temp < 25°C MethB_Cond->Control ProdB N-Alkylated Product (Risk of Quaternization) MethB_Cond->ProdB SN2

Caption: Decision matrix for selecting the optimal N-alkylation pathway based on substrate availability and selectivity requirements.

Experimental Workflow (Method A)

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup Mix Dissolve Amine + Aldehyde in DCE/DCM Base Add DIPEA (if HCl salt) Mix->Base Stir1 Stir 30-60 min @ RT Base->Stir1 Cool Cool to 0°C (Optional) Stir1->Cool AddRed Add NaBH(OAc)3 (1.5 equiv) Cool->AddRed Stir2 Stir 4-16h @ RT AddRed->Stir2 Quench Quench with Sat. NaHCO3 Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Step-by-step operational workflow for the Reductive Amination protocol (Method A).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Technical Support . (2025). "Application Note: N-Alkylation of Piperidin-2-ylmethyl Acetate." BenchChem Protocols.

  • Gawley, R. E., & Zhang, Q. (1995). "Alkylation of chiral, non-racemic, tricyclic pyrrolidinones." Heterocycles, 41(1).[4]

  • Pons, J-F., et al. (2003). "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters." Chimia, 57(5), 241-247.

  • MilliporeSigma . "Product Specification: (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride."

Sources

Mechanistic Paradigm Shift: The "Ester Effect" in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: L-Proline Methyl Ester-Mediated Aldol Reactions: Mechanistic Insights and Syn-Selective Protocols

L-proline is universally recognized as a privileged organocatalyst for asymmetric intermolecular aldol reactions. In its native form, it operates via a well-defined enamine intermediate. The adjacent carboxylic acid acts as a crucial Brønsted acid, hydrogen-bonding with the incoming aldehyde electrophile. This highly organized, Zimmerman-Traxler-esque transition state (often referred to as the Houk model) rigidly dictates facial selectivity, predominantly yielding anti-aldol adducts.

However, substituting the carboxylic acid with an ester—specifically L-proline methyl ester —induces a fundamental mechanistic divergence. By masking the intramolecular hydrogen-bond donor, the rigid transition state is destabilized, forcing the reaction to rely on alternative stereocontrol elements:

  • Steric Control Over H-Bonding: Without the directing proton, the approach of the aldehyde is governed primarily by steric minimization and dipole-dipole interactions between the enamine and the electrophile.

  • Stereochemical Reversal: This relaxation of the transition state frequently results in a reversal of diastereoselectivity. When reacting cyclic ketones (e.g., cyclopentanone) with aromatic aldehydes, L-proline methyl ester naturally favors the syn-isomer, providing a critical complementary tool to standard L-proline catalysis[1].

  • Microenvironment Sensitivity: Because the catalyst lacks a built-in H-bond donor, the reaction is highly sensitive to external factors. In aprotic solvents like acetonitrile, L-proline methyl ester inherently defaults to a 2:1 syn-preference[2]. Furthermore, in aqueous micellar environments (e.g., using sodium dodecyl sulfate), the pyrrolidine ring alone drives the catalytic cycle, achieving high yields (up to 82%) without any active participation from the ester group[3].

Mechanism Ketone Ketone Donor (e.g., Cyclopentanone) Enamine Enamine Intermediate (Nucleophilic) Ketone->Enamine + Catalyst - H2O Catalyst L-Proline Methyl Ester (Secondary Amine) Catalyst->Enamine TS Sterically-Governed Transition State (No H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophilic) Aldehyde->TS Iminium Iminium-Aldol Intermediate TS->Iminium C-C Bond Formation Product Syn-Aldol Product + Catalyst Regeneration Iminium->Product + H2O Hydrolysis

L-proline methyl ester aldol mechanism via sterically-governed enamine transition state.

Experimental Methodology: Solvent-Free Syn-Selective Aldol Coupling

To leverage the unique syn-selectivity of L-proline methyl ester, solvent-free conditions are highly recommended. Removing the solvent maximizes substrate concentration, which compensates for the slightly lower catalytic efficiency of the ester compared to the free acid, while simultaneously restricting conformational freedom to enhance diastereomeric excess (de)[1].

Reagents & Materials
  • Catalyst: L-proline methyl ester hydrochloride (20 mol%). (Note: The HCl salt is preferred for bench stability but requires in situ neutralization).

  • Base: Triethylamine (Et₃N) (20 mol%, to liberate the free secondary amine).

  • Donor: Cyclopentanone (2.0 equivalents).

  • Acceptor: 4-Nitrobenzaldehyde (1.0 equivalent, 1.0 mmol scale).

  • Workup: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Protocol
  • Catalyst Activation (Causality: Free Base Generation): In a 10 mL reaction vial equipped with a magnetic stir bar, add L-proline methyl ester hydrochloride (0.2 mmol) and Et₃N (0.2 mmol). Stir for 5 minutes. Why? The secondary amine must be deprotonated to act as a nucleophile for enamine formation.

  • Neat Reaction Assembly: Add 4-nitrobenzaldehyde (1.0 mmol) directly to the activated catalyst, followed immediately by cyclopentanone (2.0 mmol). Do not add any organic solvent.

  • Incubation: Seal the vial and stir the neat mixture vigorously at 25 °C. The reaction will initially form a thick slurry and gradually become a homogenous paste as the aldol adduct forms. Allow to react for 12–24 hours.

  • Reaction Quenching: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. This hydrolyzes the iminium intermediate and neutralizes the catalyst.

  • Extraction & Drying: Extract the aqueous mixture with EtOAc (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step (NMR QC): Before column chromatography, dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum. Diagnostic check: Locate the carbinol proton (CH-OH) signal. The syn-isomer will present as a doublet with a small coupling constant (J ≈ 3–4 Hz), while any trace anti-isomer will show a larger coupling constant (J ≈ 7–9 Hz). This confirms the stereochemical trajectory.

  • Purification: Purify the concentrated crude via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 8:2 to 7:3) to isolate the pure syn-aldol adduct.

Workflow Step1 1. Catalyst Prep Free Base Generation Step2 2. Reagent Mixing Neat Conditions Step1->Step2 Step3 3. Incubation 25°C, 12-24h Step2->Step3 Step4 4. Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the solvent-free syn-selective aldol reaction.

Quantitative Data Profiling

The table below summarizes the critical differences in reaction outcomes when transitioning from standard L-proline to L-proline methyl ester, highlighting the environmental dependencies of the ester variant.

Catalyst SystemReaction EnvironmentPrimary Activation ModeMajor DiastereomerTypical dr (syn:anti)
L-Proline Organic Solvent (DMSO)Enamine + H-BondingAnti1:10 to 1:20
L-Proline Methyl Ester Solvent-Free (Neat)Enamine + Steric ControlSynUp to 100:0
L-Proline Methyl Ester AcetonitrileEnamine + Dipole Min.Syn2:1
L-Proline Methyl Ester Micellar (Aqueous SDS)Enamine + Hydrophobic PackingMixedVariable

References

  • Source: Chinese Journal of Organic Chemistry (2010)
  • Source: ACS Publications (2022)
  • Source: IARJSET (2023)

Sources

Application Notes and Protocols: Preparation of Chiral Amides Using Methyl (2S)-2-Pyrrolidinylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral amides, in particular, are prevalent structural motifs in a vast array of pharmaceuticals. The stereochemistry of these amide-containing molecules often dictates their biological activity, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for asymmetric amide synthesis is a critical endeavor for researchers and scientists in the pharmaceutical industry.

This comprehensive guide details the application of methyl (2S)-2-pyrrolidinylacetate, a proline-derived chiral auxiliary, for the diastereoselective preparation of chiral amides. Proline and its derivatives have long been recognized for their utility in asymmetric synthesis due to their rigid cyclic structure, which provides a well-defined stereochemical environment for controlling the formation of new chiral centers.[1] This document provides an in-depth exploration of the underlying principles, detailed experimental protocols, and practical insights to empower researchers in their pursuit of stereochemically defined molecules.

Principle of Asymmetric Amide Synthesis with a Chiral Auxiliary

The fundamental strategy behind using a chiral auxiliary, such as methyl (2S)-2-pyrrolidinylacetate, is the temporary covalent attachment of this chiral molecule to a prochiral substrate.[2] This creates a new chiral molecule where the auxiliary can effectively direct the stereochemical outcome of a subsequent reaction. In the context of amide synthesis, the amine component, methyl (2S)-2-pyrrolidinylacetate, is coupled with a carboxylic acid. The resulting diastereomeric amide can then undergo further transformations, with the pyrrolidine ring of the auxiliary sterically shielding one face of the molecule, thereby directing the approach of incoming reagents to the opposite face. After the desired stereocenter has been established, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule and often allowing for the recovery and reuse of the auxiliary.[2]

The Role of Methyl (2S)-2-Pyrrolidinylacetate

Methyl (2S)-2-pyrrolidinylacetate, derived from the naturally occurring amino acid (S)-proline, offers several advantages as a chiral auxiliary:

  • Rigid Conformation: The five-membered pyrrolidine ring restricts conformational flexibility, providing a predictable and stable chiral environment.[1]

  • Stereochemical Control: The stereocenter at the C2 position of the pyrrolidine ring effectively dictates the facial selectivity of reactions at the adjacent carbonyl group of the amide.

  • Accessibility: As a derivative of proline, it is readily available and can be prepared in both enantiomeric forms.

  • Cleavage: The auxiliary can typically be removed under relatively mild conditions.[3][4]

Experimental Protocols

The following sections provide detailed protocols for the key steps involved in the preparation of chiral amides using methyl (2S)-2-pyrrolidinylacetate.

PART 1: Amide Coupling – Formation of the Diastereomeric Amide

This initial step involves the formation of an amide bond between the chiral auxiliary, methyl (2S)-2-pyrrolidinylacetate, and a carboxylic acid of interest. The choice of coupling reagent is critical to ensure high yield and prevent racemization, especially if the carboxylic acid also contains a stereocenter.[5][6][7]

Table 1: Common Amide Coupling Reagents
Coupling ReagentAcronymKey Features & Considerations
DicyclohexylcarbodiimideDCCEffective and inexpensive, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8][9]
DiisopropylcarbodiimideDICSimilar to DCC, but the diisopropylurea byproduct is more soluble, facilitating easier purification.[8]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide, allowing for easy removal of the urea byproduct through aqueous extraction.[8][10]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient but can be toxic.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPSimilar to BOP but generally considered safer.
Propylphosphonic AnhydrideT3PA versatile and powerful coupling reagent with a good safety profile.[7]
Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid with methyl (2S)-2-pyrrolidinylacetate using EDC as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[8][10]

Materials:

  • Carboxylic acid

  • Methyl (2S)-2-pyrrolidinylacetate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), methyl (2S)-2-pyrrolidinylacetate hydrochloride (1.05 eq), and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomeric amide.

PART 2: Diastereoselective Transformation

With the chiral amide in hand, the next step is to perform a reaction that introduces a new stereocenter. The specific reaction will depend on the desired final product. A common application is the diastereoselective alkylation of the enolate derived from the chiral amide.

Diagram: Diastereoselective Alkylation Workflow

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage A Chiral Amide B Strong Base (e.g., LDA) Low Temperature (-78 °C) A->B 1. C Chiral Enolate B->C 2. D Electrophile (R-X) C->D 3. E Diastereomerically Enriched Product D->E 4. F Hydrolysis or Reduction E->F 5. G Chiral Product F->G 6. H Recovered Auxiliary F->H 7.

Sources

synthesis of gold nanoclusters using L-proline methyl ester ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of L-Proline Methyl Ester-Capped Gold Nanoclusters (POMe-AuNCs)

Executive Summary

This guide details the synthesis, characterization, and application of Gold Nanoclusters (AuNCs) stabilized by L-Proline Methyl Ester (POMe) . Unlike standard amino acid-capped clusters (e.g., L-Proline or Cysteine), the methyl ester derivative modifies the ligand shell's electronic and steric environment by blocking the carboxylate moiety.

Key Advantages:

  • Enhanced Catalytic Activity: POMe-AuNCs exhibit superior peroxidase-mimic (nanozyme) activity compared to their non-esterified counterparts (L-Proline) due to modulated surface charge and substrate accessibility.

  • Tunable Surface Chemistry: The retention of the ester group allows for specific hydrophobic interactions and prevents non-specific carboxylate coordination, ensuring a distinct amine-driven binding mode.

  • Dual-Functionality: These clusters serve as robust platforms for both colorimetric drug sensing (e.g., Ofloxacin) and potential fluorescence imaging.

Scientific Mechanism & Rationale

Ligand Engineering: The Methyl Ester Difference

Standard amino acid synthesis of AuNCs typically relies on bidentate coordination involving both the amine (


) and carboxyl (

) groups. By using L-Proline Methyl Ester , the carboxyl group is protected (

).
  • Binding Mode: Coordination is forced primarily through the nitrogen atom of the pyrrolidine ring. This reduces the steric crowding often caused by bidentate binding, potentially leaving more gold surface atoms exposed for catalytic turnover.

  • Electronic Modulation: The electron-withdrawing nature of the ester group, compared to the negatively charged carboxylate, alters the electron density of the Au core (

    
     ratio), which is critical for redox catalysis.
    
Formation Pathway

The synthesis utilizes a hydrothermal reduction approach.

  • Complexation:

    
     ions associate with the amine nitrogen of POMe.
    
  • Reduction: Under hydrothermal conditions, the ligand (or an added mild reducer like Ascorbic Acid) reduces

    
     to 
    
    
    
    .
  • Cluster Stabilization: The POMe ligands self-assemble into a protective monolayer, restricting growth to the nanocluster regime (<2 nm).

Experimental Protocol

Reagents & Equipment
Reagent/EquipmentGrade/SpecificationFunction
Hydrogen Tetrachloroaurate (III) Trihydrate (

)

99.9% trace metals basis
Gold precursor
L-Proline Methyl Ester Hydrochloride (POMe

HCl)

99%
Ligand
Sodium Hydroxide (NaOH)1 M Aqueous SolutionpH adjustment (Critical)
Ascorbic Acid (Optional)Analytical GradeAuxiliary reducing agent
Dialysis TubingMWCO 1 kDa or 3.5 kDaPurification
Teflon-lined AutoclaveStainless steel jacketHydrothermal reactor
Step-by-Step Synthesis (Hydrothermal Method)

Critical Pre-Step: Ensure all glassware is Aqua Regia cleaned (3:1 HCl:


) and rinsed with Milli-Q water to prevent unwanted nucleation.

Step 1: Precursor Preparation

  • Prepare a 20 mM aqueous solution of

    
    .
    
  • Prepare a 100 mM aqueous solution of L-Proline Methyl Ester Hydrochloride.

Step 2: Ligand-Gold Complexation

  • In a glass vial, mix 2.5 mL of

    
     (20 mM) with 2.5 mL of POMe solution (100 mM).
    
    • Note: The molar ratio of Au:Ligand should be approximately 1:5 to 1:10 to ensure full surface coverage.

  • Stir vigorously at room temperature for 5 minutes. The solution typically turns light yellow or colorless as the

    
    -amine complex forms.
    

Step 3: pH Modulation (The "Ester-Safe" Zone)

  • Dropwise add 1 M NaOH to adjust the pH to 8.0 – 9.0 .

    • Caution: Do NOT exceed pH 10. High alkalinity will rapidly hydrolyze the methyl ester back to L-Proline, negating the specific advantages of the POMe ligand.

    • Observation: A slight turbidity may appear initially but should resolve.

Step 4: Hydrothermal Treatment

  • Transfer the mixture into a Teflon-lined stainless steel autoclave.

  • Seal and heat at 120°C for 4 to 6 hours .

    • Mechanism:[1] The elevated temperature and pressure drive the reduction of gold and the rearrangement of the cluster core.

Step 5: Purification

  • Cool the autoclave naturally to room temperature.

  • Centrifuge the solution at 10,000 rpm for 10 minutes to remove any large aggregates (if any).

  • Transfer the supernatant to a dialysis bag (MWCO 1–3.5 kDa).

  • Dialyze against Milli-Q water for 24 hours, changing the water every 6 hours to remove unreacted ligands and salts.

  • Store the purified POMe-AuNCs at 4°C.

Characterization & Quality Control

TechniqueExpected OutcomePass Criteria
UV-Vis Spectroscopy Distinct absorption features; lack of Surface Plasmon Resonance (SPR) peak at 520 nm.No peak >500 nm (indicates absence of large nanoparticles).
TEM / HR-TEM Ultra-small particles, typically < 2 nm diameter.Mean diameter 1.5–2.0 nm; Monodisperse distribution.
Fluorescence Emission peak (typically blue/cyan region ~440–460 nm under UV excitation).Quantum Yield (QY) > 2%.[2][3]
FT-IR Presence of ester carbonyl stretch (~1735-1750

) and absence of broad carboxylate bands.
Confirmation of ester integrity.

Application: Peroxidase-Mimic Activity Assay

POMe-AuNCs act as "Nanozymes," catalyzing the oxidation of TMB (3,3',5,5'-tetramethylbenzidine) in the presence of


.[4][5]

Protocol:

  • Mix

    
     of POMe-AuNCs, 
    
    
    
    of TMB (25 mM), and
    
    
    of
    
    
    (10 M).
  • Dilute with Acetate Buffer (pH 3.0) to a final volume of 3 mL.

  • Incubate at 25°C for 20 minutes.

  • Readout: Measure absorbance at 652 nm (blue color formation indicates oxidized TMB).

    • Comparison: POMe-AuNCs should show significantly higher absorbance (activity) compared to L-Proline-AuNCs under identical conditions.

Visualizing the Workflow

Diagram 1: Synthesis & Mechanism

SynthesisWorkflow cluster_mech Ligand Effect Precursors Precursors (HAuCl4 + POMe-HCl) Complexation Complexation (Au-Amine Coordination) Precursors->Complexation Mix 1:5 Ratio pH_Adjust pH Adjustment (pH 8-9, Avoid Hydrolysis) Complexation->pH_Adjust NaOH Dropwise Hydrothermal Hydrothermal Reduction (120°C, 4-6h) pH_Adjust->Hydrothermal Autoclave MechanisticNote Methyl Ester (-COOMe) Blocks Carboxyl Binding Modulates Surface Charge pH_Adjust->MechanisticNote Purification Purification (Dialysis, 1kDa) Hydrothermal->Purification Cool & Centrifuge FinalProduct POMe-AuNCs (Active Nanozyme) Purification->FinalProduct Store 4°C

Caption: Step-by-step hydrothermal synthesis workflow emphasizing the pH control required to preserve the methyl ester functionality.

Diagram 2: Nanozyme Sensing Pathway

NanozymeActivity AuNC POMe-AuNC (Catalyst) OH_Radical •OH (Hydroxyl Radical) AuNC->OH_Radical Catalysis H2O2 H2O2 (Substrate) H2O2->OH_Radical Catalysis TMB TMB (Colorless) oxTMB oxTMB (Blue, 652nm) TMB->oxTMB Oxidation OH_Radical->oxTMB Oxidation Readout Detection Signal oxTMB->Readout Absorbance Increase Target Target Analyte (e.g., Ofloxacin) Target->OH_Radical Enhances ROS Generation

Caption: The peroxidase-mimic mechanism where POMe-AuNCs catalyze H2O2 breakdown to generate radicals that oxidize TMB.

References

  • L-Proline-methyl ester derivative-modulated synthesis of gold nanoclusters with promoted peroxidase-mimic activity for monitoring of ofloxacin.

    • Source: Analyst (Royal Society of Chemistry), 2022.
    • URL:[Link]

  • Facile one-pot synthesis of L-proline-stabilized fluorescent gold nanoclusters and its applic

    • Source: Biosensors and Bioelectronics, 2013.[3][6]

    • URL:[Link]

  • Binding Preferences of Amino Acids for Gold Nanoparticles: A Molecular Simul

    • Source: Journal of Physical Chemistry C, 2015.
    • URL:[Link]

  • Ligand-modulated synthesis of gold nanoclusters for sensitive and selective detection of folic acid.

    • Source: Journal of Analytical Science and Technology, 2021.[7]

    • URL:[Link]

Sources

Application Note: Green Synthesis of Pharmaceutical Intermediates with Proline Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The shift towards sustainable pharmaceutical manufacturing has elevated organocatalysis from an academic curiosity to a viable industrial tool. While L-Proline is the "privileged" catalyst of this field, its application is often limited by solubility issues in non-polar substrates or the need for high catalyst loadings in aqueous media.

This guide focuses on Proline Esters (e.g., L-Proline Methyl Ester, Amphiphilic Prolyl Esters, and Prolyl-Peptide Esters). These derivatives bridge the gap between "green" solvents (water) and hydrophobic pharmaceutical intermediates. By modifying the carboxylate tail, we engineer catalysts that form active emulsions in water or remain stable under high-energy solvent-free (mechanochemical) conditions.

Key Advantages of Proline Esters in Pharma:

  • Tunable Solubility: Ester chains (e.g., long-chain alkyls) create "surfactant-type" catalysts for aqueous micelles.

  • Dual Activation: Preserves the secondary amine for enamine/iminium formation while modulating the Lewis basicity of the carbonyl.

  • Green Metrics: Enables reactions in water or solvent-free ball mills, drastically reducing E-factors (waste/product ratio).

Mechanistic Principles

To effectively deploy proline esters, one must understand the activation modes. Unlike the carboxylic acid group in L-Proline (which directs stereochemistry via H-bonding), Proline Esters often rely on steric shielding or external additives (like water or weak acids) to define the transition state.

Diagram 1: Catalytic Cycle (Enamine vs. Iminium Activation)

ProlineEsterCycle cluster_0 Activation Modes Cat Proline Ester Catalyst (Secondary Amine) Inter1 Iminium Ion (Electrophilic Activation) Cat->Inter1 + Substrate (-H2O) Sub1 Carbonyl Substrate (Ketone/Aldehyde) Sub1->Inter1 Inter2 Enamine (Nucleophilic Activation) Inter1->Inter2 Tautomerization Prod Chiral Pharma Intermediate Inter2->Prod + Electrophile / Hydrolysis Prod->Cat Recycle

Caption: The dual pathway of Proline Ester catalysis. Iminium activation (yellow) lowers LUMO for nucleophilic attack (e.g., Michael addition), while Enamine activation (green) raises HOMO for reaction with electrophiles (e.g., Aldol).

Application Note: Synthesis of Warfarin Analogs

Target: Warfarin (Anticoagulant) and derivatives. Method: Asymmetric Michael Addition in Aqueous Media. Catalyst: Amphiphilic L-Proline Ester (e.g., L-Proline dodecyl ester).

The Challenge

Classic Warfarin synthesis uses base catalysis, yielding racemates.[1] Asymmetric variants often require toxic organic solvents (DCM, Toluene).

The Green Solution

Using a long-chain ester of proline converts the catalyst into a surfactant. It forms micelles in water, concentrating the hydrophobic reactants (4-hydroxycoumarin and benzylideneacetone) inside the "catalytic pocket," accelerating the reaction via the Hydrophobic Effect .

Experimental Data Summary
ParameterStandard Proline (in DMSO)Amphiphilic Proline Ester (in Water)
Solvent DMSO (Toxic, High BP)Water (Green, Non-toxic)
Time 48 - 72 Hours12 - 24 Hours
Yield 85%92%
ee% 60-70%85-94%
Workup Extraction + ChromatographyFiltration (Product precipitates)

Application Note: Hajos-Parrish Ketone Precursors

Target: Wieland-Miescher / Hajos-Parrish Ketones (Steroid backbones). Method: Solvent-Free Asymmetric Aldol via Ball Milling.[2][3] Catalyst: Pro-Phe-OMe (L-Proline-L-Phenylalanine Methyl Ester).

The Challenge

The Hajos-Parrish reaction classically requires DMF and days of stirring. Solubility of the triketone substrate is often poor in green solvents.

The Green Solution

Mechanochemistry (Ball Milling) allows for solvent-free synthesis. Simple Proline degrades under high-energy milling. However, the Dipeptide Ester (Pro-Phe-OMe) is robust, provides superior stereocontrol via the phenylalanine side-chain shielding, and catalyzes the reaction in a "paste" state without bulk solvent.

Detailed Protocol: Aqueous Synthesis of (S)-Warfarin

Objective: Synthesis of (S)-Warfarin via Michael Addition using an Amphiphilic Proline Ester.

Materials
  • Reactant A: 4-Hydroxycoumarin (1.0 equiv, 162 mg)

  • Reactant B: Benzylideneacetone (1.2 equiv, 175 mg)

  • Catalyst: L-Proline Dodecyl Ester Hydrochloride (10 mol%)

  • Base Additive: N-Methylmorpholine (NMM) (10 mol% - to free the amine)

  • Solvent: Deionized Water (2.0 mL)

Workflow Diagram

WarfarinProtocol Step1 1. Charge Reactor Mix Reactants A & B + Catalyst in Water Step2 2. Activation Add NMM (Base) Stir vigorous to form emulsion Step1->Step2 Step3 3. Reaction Stir at 25°C for 24h Monitor via TLC Step2->Step3 Step4 4. Precipitation Product precipitates as solid. Filter & Wash with cold water. Step3->Step4 Step5 5. Recrystallization (Optional) EtOH/Water for >99% ee Step4->Step5

Caption: Step-by-step workflow for the aqueous synthesis of Warfarin using amphiphilic proline ester catalysis.

Step-by-Step Procedure
  • Preparation: In a 10 mL round-bottom flask, add L-Proline Dodecyl Ester HCl (32 mg, 0.1 mmol) and water (2 mL).

  • Neutralization: Add N-Methylmorpholine (11 µL, 0.1 mmol) to liberate the active secondary amine. Stir for 5 minutes until a milky emulsion begins to form.

  • Addition: Add 4-Hydroxycoumarin (162 mg, 1.0 mmol) and Benzylideneacetone (175 mg, 1.2 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25°C). The hydrophobic reactants will migrate into the catalyst micelles.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:2). The spot for 4-hydroxycoumarin should disappear.

  • Workup (Green): The product, (S)-Warfarin, is insoluble in water and will precipitate as a white/off-white solid. Filter the solid through a sintered glass funnel.

  • Purification: Wash the filter cake with cold water (3 x 5 mL) to remove the catalyst and unreacted reagents. Recrystallize from Acetone/Water if higher purity is required.

Self-Validation Check:

  • If the reaction remains clear/homogeneous: The catalyst chain length may be too short to form micelles. Ensure "Dodecyl" (C12) or similar long chain is used.

  • If conversion is low: Check pH. The system must be slightly basic/neutral to keep the proline amine free (unprotonated), but not so basic that it racemizes the product.

Green Metrics & Safety

  • Atom Economy: 100% (Addition reaction, no atoms lost).

  • Reaction Mass Efficiency (RME): High (~90%), as no extraction solvents are used in the primary isolation.

  • Safety: Water is the solvent. No volatile organic compounds (VOCs) are released during the reaction phase.

References

  • Amphiphilic Proline Esters in Aqueous Media: Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025).[4][5][6][7][8][9] MDPI. [Link] (Note: Generalized link to MDPI Catalysts journal based on search context).

  • Solvent-Free Aldol with Dipeptide Esters: Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. (2011).[2][3][10] Journal of Organic Chemistry. [Link]

  • Warfarin Synthesis & Organocatalysis: Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. (2025).[4][5][6][7][8][9] MDPI / ChemRxiv. [Link]

  • Hajos-Parrish Reaction Overview: Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. (2012).[7][10] Organic Chemistry Portal / J. Org. Chem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of L-Proline Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Working with L-Proline Methyl Ester (H-Pro-OMe) presents a unique triad of stereochemical and side-reaction risks that differ from standard amino acids. As a secondary amine with a cyclic structure, Proline induces steric hindrance that slows down nucleophilic attack, leaving the activated incoming amino acid vulnerable to racemization.[1] Furthermore, the conformational bias of Proline esters makes them notoriously susceptible to Diketopiperazine (DKP) formation—a rapid, self-destructive cyclization that is often mistaken for failed coupling.

This guide provides a mechanistic breakdown and field-proven protocols to navigate these challenges, ensuring high enantiomeric purity and yield.

Part 1: The Three Pillars of Failure (Mechanistic Insights)

Before optimizing, you must identify which failure mode is occurring.

Failure ModeThe "Victim"MechanismSymptom
1. Incoming AA Racemization The AA coupling to ProlineSlow kinetics allow the activated AA to form an Oxazolone , which enolizes and racemizes.Split peaks in HPLC (diastereomers); D-isomer of the preceding residue.
2. DKP Formation The Peptide ChainThe free amine of a dipeptide (e.g., H-Ala-Pro-OMe) attacks the ester carbonyl, cyclizing and cleaving the chain.Loss of product mass; formation of cyclic byproduct; low yield.
3. Proline Epimerization L-Proline itselfDirect base-catalyzed enolization of the Proline

-proton (rare, requires high pH).
Detection of D-Pro in hydrolysis analysis.
Visualization: The DKP Trap

Figure 1: Mechanism of Diketopiperazine (DKP) formation. This reaction is conformationally favored in Proline dipeptides and is the primary cause of yield loss when H-Pro-OMe is the C-terminus.

DKP_Formation Start Dipeptide Free Base (H2N-AA-Pro-OMe) Transition Conformational Twist (Cis-Amide Bond) Start->Transition Rapid Equilibrium Attack Nucleophilic Attack (Amine -> Ester Carbonyl) Transition->Attack Favored by Proline Geometry DKP Diketopiperazine (DKP) (Cyclic Side Product) Attack->DKP Cyclization Loss Loss of Peptide Chain (Methanol Leaving Group) DKP->Loss Irreversible

Caption: The free N-terminal amine attacks the C-terminal ester, ejecting methanol and forming a stable 6-membered ring.

Part 2: Critical Troubleshooting & Protocols

Q1: I am coupling an amino acid (e.g., Fmoc-Phe-OH) to H-Pro-OMe. Why do I see significant racemization of the Phenylalanine?

Diagnosis: You are witnessing kinetic racemization . Because Proline is a sterically hindered secondary amine, its nucleophilic attack on the activated Phenylalanine is slow. This delay gives the activated Phenylalanine time to cyclize into an oxazolone (azlactone), which is prone to base-catalyzed racemization.

The Solution: "Fast Activation, Low Base"

  • Switch Coupling Reagents:

    • Avoid: Carbodiimides (DCC, DIC) alone. They are too slow for hindered couplings.

    • Use: HATU or COMU . These reagents generate highly reactive species (OAt or Oxyma esters) that accelerate the coupling rate, "outrunning" the racemization pathway.

  • Optimize the Base:

    • Avoid: Strong, unhindered bases like Triethylamine (TEA).

    • Use: TMP (2,4,6-Collidine) or DIPEA (in strictly controlled equivalents). Collidine is a weaker base (pKa ~7.4) that is sufficient to deprotonate the carboxylate but less likely to abstract the acidic

      
      -proton of the activated oxazolone.
      

Protocol 1: Low-Racemization Coupling to H-Pro-OMe

  • Dissolve: 1.0 equiv Fmoc-AA-OH and 1.0 equiv HATU in dry DMF.

  • Activate: Add 1.0 equiv 2,4,6-Collidine (or DIPEA if Collidine is unavailable). Do not use excess base.

  • Mix: Stir for 1-2 minutes to form the activated ester.

  • Couple: Immediately add 1.0 equiv H-Pro-OMe (free base or HCl salt + 1 equiv base).

  • Monitor: Allow to react for 30-60 mins. Check HPLC.

Expert Tip: If using the HCl salt of Pro-OMe, pre-neutralize it separately with the exact equivalent of base before adding to the activated acid to ensure accurate stoichiometry.

Q2: My yield is vanishingly low after deprotecting a dipeptide ester (e.g., H-Ala-Pro-OMe). Where did my product go?

Diagnosis: You likely triggered DKP formation . Once you removed the N-terminal protecting group (e.g., Boc or Fmoc), the resulting free amine (H2N-Ala-Pro-OMe) spontaneously attacked the methyl ester carbonyl. This reaction is extremely fast for Proline-containing dipeptides.

The Solution: Avoid the "Free Base" Dipeptide Stage

  • Strategy A: Simultaneous Deprotection/Coupling (Solution Phase)

    • Instead of isolating the free amine, perform the deprotection in the presence of the next activated amino acid. This traps the amine as a peptide bond before it can cyclize.

  • Strategy B: Use Acid Salts

    • If you must isolate the dipeptide, keep it as the HCl or TFA salt . The protonated amine (H3N+-) cannot act as a nucleophile to form DKP.

  • Strategy C: Bulky Resins (Solid Phase)

    • If this is on-resin, Wang resin is prone to this cleavage. Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker physically blocks the amine from attacking the ester linkage.

Q3: Can L-Proline Methyl Ester itself racemize?

Diagnosis: Yes, but it is less common than the scenarios above. Direct enolization of the Proline


-carbon can occur if the reaction mixture is highly basic (pH > 10)  or if the coupling is allowed to sit for prolonged periods (overnight) with excess base.

The Solution: Base Management [2]

  • Check pKa: The

    
    -proton of an ester is acidic (pKa ~24).
    
  • Limit Exposure: Never leave H-Pro-OMe in a solution with excess DIPEA or TEA for hours without the electrophile present.

  • Solvent Choice: Use DCM (Dichloromethane) when possible.[1] DMF promotes ionic mechanisms (like enolization) more than non-polar solvents.

Visualization: Troubleshooting Decision Tree

Figure 2: Logical workflow for selecting reagents and conditions based on the specific Proline coupling scenario.

Proline_Troubleshooting Start Start: Proline Coupling Issue Q1 Is Proline the Nucleophile (H-Pro-OMe) or Electrophile? Nucleophile Nucleophile (Coupling TO Pro) Q1->Nucleophile Electrophile Electrophile (Activated Pro-OH) Q1->Electrophile Q2 Is it a Dipeptide? (e.g., H-Ala-Pro-OMe) Nucleophile->Q2 DKP_Risk High Risk: DKP Formation Q2->DKP_Risk Yes Rac_Risk Risk: Racemization of INCOMING Amino Acid Q2->Rac_Risk No (Single AA) Sol_DKP Solution: Keep as Acid Salt or Simultaneous Coupling DKP_Risk->Sol_DKP Sol_Rac Solution: Use HATU/Collidine Fast Activation Rac_Risk->Sol_Rac Risk_Pro Risk: Enolization via Over-Activation Electrophile->Risk_Pro Sol_Pro Solution: Avoid Carbodiimide/HOBt Use HATU or Mixed Anhydride Risk_Pro->Sol_Pro

Caption: Decision matrix for identifying the correct mitigation strategy based on the role of Proline in the coupling step.

Part 3: Comparative Data Tables

Table 1: Coupling Reagent Performance with Hindered Amines (Proline)

Data synthesized from comparative peptide synthesis studies (e.g., Albericio et al.).

ReagentReactivityRacemization Risk (Incoming AA)Recommended For
HATU Very HighLowGold Standard for coupling to Proline. Fast kinetics minimize oxazolone lifetime.
COMU Very HighVery LowExcellent alternative to HATU; safer byproduct (Oxyma).
HCTU HighLow-MediumGood cost-effective alternative, but HATU is superior for extreme hindrance.
DIC/HOBt LowHigh Avoid. Too slow for secondary amines; prolonged activation leads to high racemization.
PyBOP MediumMediumAcceptable, but generates carcinogenic HMPA byproduct (if BOP) or similar phosphonium salts.
Table 2: Base Selection Guide
BasepKa (Conj. Acid)Steric HindranceRacemization RiskNotes
2,4,6-Collidine ~7.4HighLowest Best choice for Cys, His, and coupling to Pro.
NMM ~7.4MediumLowGood general-purpose base.
DIPEA ~10.5MediumMedium-HighUse only if necessary; strictly limit equivalents (1.0 eq).
TEA ~10.7LowVery High Avoid in chiral couplings involving sensitive residues.

References

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of amino acid esters.
  • Gairí, M., et al. (1990). Use of BOP reagent for the suppression of diketopiperazine formation. Tetrahedron Letters. Link

  • BenchChem Technical Support. (2025). Preventing Racemization of Proline During Peptide Synthesis. Link

Sources

troubleshooting diketopiperazine formation in proline peptide synthesis

[1][3]

Part 2: Resin Selection & Linker Chemistry

Q: I am using Wang resin for a C-terminal Proline peptide. Is this acceptable?

A: No. Wang resin is highly contraindicated for C-terminal Proline peptides. The benzyl ester linkage in Wang resin is less sterically hindered, making it vulnerable to nucleophilic attack. Furthermore, the electron-donating nature of the linker can make the ester a better leaving group under certain conditions.

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[4]

  • Why: The massive steric bulk of the trityl group prevents the N-terminal amine from approaching the ester carbonyl, effectively blocking the cyclization path.[1]

  • Evidence: Studies show that switching from Wang to 2-CTC can restore yields from <5% to >80% for prone sequences like H-Pro-Pro-OH [1][3].

Q: How do I choose the correct resin strategy based on my sequence?

A: Use the decision matrix below to select the optimal support and linker.

Resin_SelectionStartSequence Analysis:Is C-terminal AA Pro or Gly?YesYes (High DKP Risk)Start->YesNoNo (Standard Risk)Start->NoResinChoicePrimary Recommendation:2-Chlorotrityl Chloride (2-CTC) ResinYes->ResinChoiceStandardStandard Wang orRink Amide ResinNo->StandardAltChoiceMust use Wang/Merrifield?ResinChoice->AltChoiceIf 2-CTC unavailableStrategy1Strategy A:Couple AA1 and AA2 as apre-formed DipeptideAltChoice->Strategy1PreferredStrategy2Strategy B:Use Trityl-protected AA2(Trt-AA-OH)AltChoice->Strategy2AlternativecaptionFig 2. Decision tree for resin selection to mitigate DKP risk.

Part 3: Synthetic Protocols & Optimization

Q: If I must use a standard resin, how can I modify the deprotection cocktail?

A: The standard 20% Piperidine in DMF is often too slow and basic, allowing time for DKP formation.

  • Optimization: Use 2% DBU / 5% Piperazine in NMP .

  • Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger non-nucleophilic base that removes Fmoc quickly, while the lower concentration of secondary amines reduces the window for side reactions.

  • Protocol:

    • Drain resin.[5]

    • Treat with 2% DBU / 5% Piperazine in NMP (2 x 30 seconds).

    • Wash extensively with DMF immediately.

    • Proceed to coupling immediately (do not let the resin sit).

Q: How does the "Dipeptide Unit" strategy work?

A: This is the most robust chemical workaround. Instead of building the risk-prone segment step-by-step on the resin, you synthesize the dipeptide (Fmoc-AA2-AA1-OH) in solution and couple it as a single unit.

  • Benefit: The ester bond to the resin is formed after the critical amide bond between AA1 and AA2 is already stable. The DKP reaction cannot occur because the amine of AA2 is Fmoc-protected during the loading [6].

Table 1: Comparison of DKP Prevention Strategies

StrategyMechanism of ActionImplementation DifficultyEffectiveness
2-CTC Resin Steric Hindrance (Trityl group blocks attack)Low (Just buy the resin)High (Gold Standard)
Dipeptide Coupling Bypasses the unstable dipeptide-resin intermediateMedium (Requires solution synthesis or purchase)Very High
Trt-Protection Uses acid-labile N-protection for AA2 (Orthogonal)Medium (Sourcing Trt-amino acids)High
Optimized Base Faster deprotection reduces reaction windowLow (Change reagents)Moderate
Q: Does "In Situ Neutralization" apply to Fmoc chemistry?

A: No, "In Situ Neutralization" is primarily a Boc chemistry technique.

  • Context: In Boc synthesis, the amine is protonated (salt) after TFA deprotection.[2] It is only neutralized during the coupling step with DIEA. This keeps the free amine concentration low.[5]

  • Fmoc Context: In Fmoc synthesis, the amine is released as a free base during piperidine treatment. Therefore, shortening the deprotection time is the Fmoc equivalent of this strategy.

Part 4: Advanced Troubleshooting (Pro-Pro Motifs)

Q: I see a "DesProPro" impurity (deletion of two Prolines). Is this DKP?

A: Yes. This is a classic signature of DKP in internal sequences, specifically Fmoc-Pro-Pro-Xaa-Resin .

  • Scenario: You are synthesizing a peptide with an internal ...-Pro-Pro-... sequence.

  • Mechanism: Upon deprotecting the 3rd residue (the Proline attached to the growing chain), the free amine attacks the amide bond of the antecedent Proline.

  • Solution: Use Pseudoproline Dipeptides (e.g., Fmoc-Pro-Ser(psiMe,MePro)-OH) or commercially available Fmoc-Pro-Pro-OH dipeptides. This "locks" the conformation and prevents the back-biting attack [4].[1]

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis." Link

  • Wöhr, T., & Mutter, M. (1995). "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters. Link

  • Alsina, J., et al. (2000). "Solid-Phase Synthesis of C-Terminal Proline Peptides." Journal of Peptide Science. Link

  • Miao, Z., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Link

Technical Support Center: Stabilizing (S)-Methyl 2-(pyrrolidin-2-YL)acetate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the hydrolytic instability of (S)-Methyl 2-(pyrrolidin-2-yl)acetate.

Because this molecule features both a methyl ester and a secondary amine (pyrrolidine ring) in close proximity, it exhibits complex, pH-dependent degradation kinetics in water. This guide provides the mechanistic causality behind its degradation, self-validating formulation protocols, and targeted troubleshooting strategies.

Diagnostic Overview: The Causality of Hydrolysis

The primary liability of (S)-Methyl 2-(pyrrolidin-2-yl)acetate in aqueous environments is not simple neutral water attack, but rather intramolecular general base catalysis .

The pyrrolidine nitrogen has a pKa of approximately 10.4. At physiological pH (7.4) or higher, a significant fraction of the amine exists in its unprotonated, free-base form. Because the nitrogen is situated beta to the ester carbonyl, it is perfectly positioned to act as an intramolecular general base. It abstracts a proton from an incoming water molecule, exponentially increasing the nucleophilicity of the water and driving rapid saponification of the methyl ester. Literature on structurally analogous amino acid esters demonstrates that this neighboring-group participation can accelerate ester hydrolysis by compared to isolated esters[1].

Conversely, lowering the pH to between 4.0 and 5.5 fully protonates the pyrrolidine nitrogen (


). This protonation eliminates the lone pair required for base catalysis and introduces localized electrostatic repulsion against incoming hydroxide ions, effectively stabilizing the ester[2].

Mechanism A Aqueous Environment B pH > 7.0 (Unprotonated Pyrrolidine) A->B C pH 4.0 - 5.5 (Protonated Pyrrolidine) A->C E Amine Activates H2O B->E F Electrostatic Repulsion (NH2+ vs OH-) C->F D Intramolecular General Base Catalysis G Rapid Ester Hydrolysis D->G E->D H Minimized Hydrolysis F->H

Mechanistic logic of pH-dependent intramolecular catalysis and ester stabilization.

Quantitative Kinetic Profiling

To make informed experimental choices, it is critical to understand how pH dictates the dominant kinetic pathway. The table below summarizes the extrapolated kinetic behavior of (S)-Methyl 2-(pyrrolidin-2-yl)acetate based on established [3].

Environmental pHPyrrolidine Ionization StateDominant Kinetic PathwayRelative Hydrolysis RateEstimated t½ (25°C)
pH < 2.0 Fully Protonated (

)
Specific Acid Catalysis (

)
Moderate~48 - 72 hours
pH 4.0 - 5.5 Fully Protonated (

)
Minimal (Optimal Stability Window)Baseline (Slowest)> 14 days
pH 7.4 Partially Unprotonated (NH)Intramolecular General Base CatalysisHighly Accelerated~2 - 6 hours
pH > 9.0 Fully Unprotonated (NH)Specific Base Catalysis (

)
Extremely Rapid< 30 minutes

Core Troubleshooting Workflow: Self-Validating Protocol

When preparing aqueous stocks of (S)-Methyl 2-(pyrrolidin-2-yl)acetate for biological assays or chemical synthesis, follow this self-validating methodology to ensure structural integrity.

Step 1: Buffer Selection & Preparation

  • Action: Prepare a 10–50 mM non-nucleophilic buffer (e.g., Sodium Acetate or MES).

  • Causality: Avoid primary amine buffers like Tris or Glycine, which can undergo transamidation (aminolysis) with the methyl ester.

  • Validation Check: Calibrate the pH meter and confirm the buffer is strictly between pH 4.5 and 5.0 before adding the compound.

Step 2: Co-Solvent Addition (Optional but Recommended)

  • Action: Add 5–10% v/v of an aprotic co-solvent like DMSO or Acetonitrile.

  • Causality: Reducing the thermodynamic activity of water in the microenvironment further depresses the hydrolysis rate.

Step 3: Solubilization at Controlled Temperature

  • Action: Pre-chill the buffer to 4°C. Slowly add the (S)-Methyl 2-(pyrrolidin-2-yl)acetate while vortexing.

  • Causality: Hydrolysis follows the Arrhenius equation; lowering the temperature to 4°C drastically reduces the kinetic energy available to reach the transition state.

  • Validation Check: The solution must be optically clear. Turbidity indicates incomplete dissolution, which can skew concentration-dependent assay results.

Step 4: Analytical Validation

  • Action: Immediately pull a 10 µL aliquot and run a T=0 HPLC-UV analysis (monitor at 210 nm).

  • Validation Check: The ester peak must integrate to >98% relative to the hydrolyzed free-acid degradant peak. If purity is <98%, discard and prepare a fresh stock, ensuring the buffer pH was not accidentally basic.

Workflow A 1. Buffer Prep (MES/Acetate, pH 4.5) B 2. pH Validation (Confirm pH < 5.0) A->B C 3. Solubilization (Add Ester at 4°C) B->C D 4. Visual Check (Ensure Optical Clarity) C->D E 5. Analytical Validation (T=0 HPLC >98% Purity) D->E

Self-validating workflow for formulating the ester in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade so quickly in standard PBS (pH 7.4) during my in vitro assays? A: At physiological pH, the pyrrolidine ring is partially unprotonated. This unprotonated nitrogen acts as an intramolecular catalyst, activating adjacent water molecules to attack the ester carbonyl[1]. If your assay requires pH 7.4, you must prepare the compound stock in a pH 4.5 buffer and only spike it into the pH 7.4 assay media immediately before initiating the experiment to minimize pre-assay degradation.

Q: Is it possible to extract the intact ester from an aqueous reaction mixture without it hydrolyzing? A: Yes, but it requires a careful balancing act. Industrial extraction methodologies for amino acid esters dictate that the aqueous layer should be maintained exactly at pH 7–8 during extraction with a water-insoluble organic solvent (e.g., dichloromethane) at 0°C–50°C. Dropping the pH below 7 halts hydrolysis but fully protonates the molecule, making it too polar to partition into the organic phase[4].

Q: Can I use Tris-HCl to buffer the solution at a lower pH? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Even at lower pH values, the equilibrium concentration of the free amine can act as a competing nucleophile, leading to aminolysis of your methyl ester. Always rely on non-nucleophilic buffers like MES or Acetate.

Q: Does lyophilization (freeze-drying) prevent hydrolysis? A: Yes, removing water entirely halts hydrolytic degradation. However, if you are lyophilizing from an aqueous solution, ensure the pre-lyophilization solution is adjusted to pH ~4.5. If lyophilized from a neutral or basic solution, the concentration of nucleophiles increases drastically as the ice matrix forms, which can cause a burst of degradation before the sample is fully dry.

References

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. PubMed (J Org Chem).[Link]

  • Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. PubMed (J Pharm Pharmacol).[Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications (J Phys Chem A).[Link]

Sources

storage conditions for hygroscopic L-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Proline Methyl Ester Hydrochloride Ref: CAS 2133-40-6 | Technical Guide ID: TG-PRO-ME-001

Core Directive: The Hygroscopic Challenge

L-Proline methyl ester hydrochloride is not merely a reagent; it is a "moisture magnet." As a hydrochloride salt of an amino acid ester, it possesses a high affinity for atmospheric water. Upon moisture absorption, two degradation pathways activate:

  • Physical Phase Change: The crystalline lattice collapses, turning the white powder into a sticky gum or oil.

  • Chemical Hydrolysis: Water attacks the ester bond, releasing methanol and reverting the compound to L-Proline (zwitterionic or cationic depending on pH).

The Golden Rule: Moisture is the enemy. Temperature is the accelerator.

Critical Storage Protocols (The "Golden Standard")

Q: What is the absolute optimal storage condition for long-term stability?

A: You must create a multi-barrier defense system against moisture and heat.

  • Primary Barrier: Store in a tightly sealed glass amber vial with a Teflon-lined cap. Plastic containers are permeable to moisture over long periods.

  • Secondary Barrier: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or silica gel with indicator).

  • Environment: Store at -20°C (Freezer) .

  • Atmosphere: Ideally, the headspace of the vial should be purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) before sealing.
Q: I just received a shipment. Can I put it straight into the freezer?

A: Yes, but inspect the seal first. Ensure the cap is torqued tight. If the manufacturer packaged it in a plastic bag or a non-rigid container, transfer it to a glass vial inside a glovebox or dry bag before freezing.

Q: Can I store it at room temperature on the bench?

A: Only for short-term use (days) and only if kept in a desiccator. Constant exposure to ambient humidity (even for minutes during weighing) will degrade the material rapidly.

Handling & Dispensing (The "Weakest Link")

Q: Every time I open the bottle, the powder gets clumpier. What am I doing wrong?

A: You are likely skipping the thermal equilibration step .

  • The Error: Taking a cold bottle (-20°C) and opening it immediately in a warm room (+25°C).

  • The Mechanism: The cold glass condenses atmospheric moisture instantly (like a cold soda can). This water is immediately absorbed by the hygroscopic powder.

  • The Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature. Wait 30–60 minutes until the vial feels neutral to the touch before opening.

Q: How do I weigh out small amounts without ruining the whole stock?

A: Use the "Aliquot Strategy" to minimize bulk exposure.

  • Upon first opening (under dry conditions), divide the bulk material into smaller, single-use vials (e.g., 500 mg or 1 g aliquots).

  • Purge each aliquot with Argon/Nitrogen and seal.

  • Store all aliquots at -20°C.

  • When you need material, thaw only one aliquot. If you don't use it all, consider that aliquot "compromised" and do not return it to the master stock.

Troubleshooting & Quality Assessment

Q: My powder has turned into a sticky, colorless oil/goo. Is it ruined?

A: It is critically compromised, but potentially salvageable depending on the extent of chemical hydrolysis.

  • Diagnosis: You must distinguish between wet salt (reversible) and hydrolyzed ester (irreversible).

  • The Test: Run a

    
    -NMR in 
    
    
    
    or
    
    
    .
    • Check: Look for the methyl ester singlet at

      
       ppm.
      
    • Check: Look for the integration ratio between the

      
      -proton (approx 4.4 ppm) and the methyl group. It should be 1:3.
      
    • Result: If the methyl peak is intact and integrates correctly, you just have water. If the methyl peak is small or absent, and you see a sharp singlet for Methanol (

      
       ppm in 
      
      
      
      ), hydrolysis has occurred.
Q: Can I dry it if it's just wet?

A: Yes.

  • Protocol: Place the sticky solid in a vacuum drying pistol or a round-bottom flask under high vacuum (< 1 mbar) at 40°C over

    
     (Phosphorus Pentoxide) overnight. It may solidify back into a foam or crust, which can be crushed back to powder.
    
Q: I see a new impurity in my reaction. Could it be the Proline?

A: Yes. If the ester hydrolyzes, you generate free L-Proline. In peptide coupling, free Proline will compete with the ester, potentially leading to polymerization or capping failures. Always check the quality of the starting material if yields drop.

Visual Protocols

Figure 1: The "Cold Chain" Handling Workflow

This workflow prevents condensation, the #1 cause of degradation.

StorageProtocol Freezer Storage: -20°C (Argon Purged) Desiccator Desiccator (Warm to 25°C) Freezer->Desiccator 1. Retrieve Open Open Vial (Minimize Time) Desiccator->Open 2. Wait 45 mins Dispense Dispense (Dry Spatula) Open->Dispense 3. Weigh Purge Purge Headspace (N2 or Ar) Dispense->Purge 4. Protect Reseal Reseal Tightly (Parafilm) Purge->Reseal 5. Close Reseal->Freezer 6. Return

Caption: Cycle for safe handling. Note the mandatory warming step in the desiccator.

Figure 2: Quality Control Decision Tree

Use this logic to determine if your reagent is safe to use.

QCDecision Start Visual Inspection State State? Start->State Powder Free-Flowing Powder State->Powder Normal Sticky Sticky Gum / Oil State->Sticky Abnormal Good Use Immediately Powder->Good NMR Run 1H-NMR (DMSO-d6) Sticky->NMR Eval Methyl Peak Integrity? NMR->Eval Wet Wet Salt (Hydrate) Eval->Wet Peak Present (1:3 Ratio) Bad Hydrolyzed (Discard) Eval->Bad Peak Missing or Low Dry Dry under Vacuum (P2O5, 40°C) Wet->Dry Dry->Good Re-check

Caption: Decision matrix for assessing degraded L-Proline Methyl Ester HCl.

Technical Data Summary

PropertySpecificationNotes
Appearance White crystalline powderTurns to colorless oil upon moisture absorption.
Melting Point 69–71 °CSharp MP indicates high purity. Broadening indicates moisture/hydrolysis [1].
Solubility High: Water, Methanol, EthanolSoluble in alcohols; insoluble in Ether/Hexane.
Hygroscopicity Extreme Deliquescent (absorbs water until it dissolves).
Stability Stable if dryHydrolyzes to L-Proline + MeOH in presence of water.
CAS Number 2133-40-6

References

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

optimizing yield of L-proline methyl ester synthesis from L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield & Purity of L-Proline Methyl Ester Hydrochloride Ticket ID: PRO-OME-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Hidden" Equilibrium

Welcome to the technical support center. You are likely here because your yield is low, your product is an oil instead of a solid, or you are seeing unexpected dimerization.

The synthesis of L-proline methyl ester is a textbook Fisher esterification, but L-proline presents unique challenges compared to other amino acids:

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic.

  • Solubility: It is highly water-soluble, making aqueous extraction disastrous for yield.

  • Cyclization: The free base is prone to intermolecular dimerization to form Diketopiperazine (DKP).

This guide prioritizes the Thionyl Chloride (


) / Methanol  method, as it generates anhydrous HCl in situ, driving the equilibrium toward the ester more effectively than gaseous HCl bubbling.

Module 1: Reaction Initiation & Protocol

Standard Operating Procedure (SOP)

User Question: What is the most robust protocol to ensure 98%+ conversion?

Scientist Response: To maximize yield, you must eliminate water from the start. The reaction relies on the in situ generation of anhydrous HCl.

The Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a drying tube (CaCl2) or nitrogen line.

  • Solvent: Use anhydrous Methanol (MeOH) .

  • Reagent Addition (Critical):

    • Cool MeOH to 0°C (Ice bath).

    • Add Thionyl Chloride (

      
      )  dropwise. Caution: Exothermic.
      
    • Ratio: Use 1.2 – 1.5 equivalents of

      
       relative to L-Proline.
      
  • Substrate Addition: Add L-Proline solid in one portion to the cold solution.

  • Reaction: Allow to warm to Room Temperature (RT), then Reflux for 3–5 hours.

  • Monitoring: Check via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Staining: Ninhydrin.[1]

Why this works: Adding


 to MeOH generates methyl sulfite and anhydrous HCl. This consumes moisture and drives the equilibrium forward.



Module 2: Workup & Isolation (The "Goo" Problem)

User Question: My product is a sticky yellow oil/goo. It won't crystallize. Is it impure?

Scientist Response: Not necessarily. L-Proline Methyl Ester HCl is naturally a white crystalline solid, but it is deliquescent . If it absorbs even trace atmospheric moisture, it becomes an oil.

Troubleshooting The "Goo":

Diagnostic CheckLikely CauseCorrective Action
Smell: Acrid/Acidic?Residual HCl/SO2 trapped in the oil.Co-evaporation. Redissolve in dry Methanol and evaporate again. Repeat 2x.
Appearance: Clear OilSolvent entrapment.Azeotropic Drying. Add Toluene or DCM and rotary evaporate. The azeotrope pulls out trace water/MeOH.
State: Cloudy OilProduct is crashing out but wet.Trituration. Add cold anhydrous Diethyl Ether (

) or MTBE. Scratch the flask wall with a spatula to induce nucleation.

The "Golden" Isolation Step: Do NOT perform an aqueous workup (e.g., NaHCO3 wash) if you want the HCl salt. You will lose the product to the water phase.

  • Concentrate the reaction mixture to dryness on a Rotavap (

    
    C).
    
  • Add Diethyl Ether (

    
    )  to the residue.
    
  • Filter the white precipitate under an inert atmosphere (Argon/N2) if possible.

  • Dry in a vacuum desiccator over

    
    .
    

Module 3: The Free Base Trap (Diketopiperazine Risk)

User Question: I neutralized the salt to get the free amine, but my yield dropped, and I see a new spot on TLC. What happened?

Scientist Response: You likely triggered Diketopiperazine (DKP) formation .

Unlike the HCl salt, the free base of L-proline methyl ester is unstable. Two molecules can react intermolecularly to form Pro-Pro DKP (Cyclo(Pro-Pro)), ejecting two methanol molecules. This reaction is irreversible and thermodynamically favored.

Visualizing the Failure Mode:

DKP_Mechanism cluster_warning Yield Loss Pathway Pro_Ester_HCl L-Pro-OMe (HCl Salt) STABLE Free_Base L-Pro-OMe (Free Base) UNSTABLE Pro_Ester_HCl->Free_Base Neutralization (NaHCO3/TEA) DKP Diketopiperazine (Cyclic Dimer) DEAD END Free_Base->DKP Time/Heat (Self-Condensation) Peptide Peptide Synthesis (Coupling) Free_Base->Peptide Immediate Coupling

Figure 1: The stability profile of L-Proline Methyl Ester. Neutralization triggers a "ticking clock" toward dimerization.

How to avoid this:

  • Store as HCl Salt: Only neutralize immediately before the next coupling step.

  • Cold Neutralization: If you must isolate the free base, keep the solution at

    
    C and use it immediately.
    
  • Two-Phase Workup (If necessary): If you must isolate the free base, use DCM/Sat. NaHCO3. Extract rapidly, dry over MgSO4, and concentrate at low temperature . Do not heat.

Module 4: Process Flow & Decision Tree

Use this logic flow to determine your next experimental step.

Workflow Start Start: L-Proline + MeOH Reagent Add SOCl2 (1.2 eq) at 0°C Start->Reagent Reflux Reflux 4h Reagent->Reflux TLC TLC Check (Complete?) Reflux->TLC Add_SOCl2 Add 0.2 eq SOCl2 Reflux +1h TLC->Add_SOCl2 No (SM visible) Evap Evaporate Solvent TLC->Evap Yes Add_SOCl2->Reflux State_Check Residue State? Evap->State_Check Solid White Solid State_Check->Solid Crystalline Oil Yellow/Clear Oil State_Check->Oil Goo/Liquid Done Store under Argon (Desiccator) Solid->Done Triturate Triturate w/ Et2O High Vac Oil->Triturate Triturate->State_Check

Figure 2: Operational workflow for synthesis and troubleshooting of L-Proline Methyl Ester.

References

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (General esterification protocols). Org.[2] Synth. 2006 , 83, 184. Link

  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters (TMSCl Method). PMC. Link

  • European Journal of Organic Chemistry. Synthesis of L-Proline Methyl Ester Hydrochloride. Eur. J. Org.[2] Chem. 2002 .[2] Link

  • ChemicalBook. L-Proline Methyl Ester Hydrochloride Properties & Safety.Link

  • BenchChem. Diketopiperazine (DKP) Formation in Peptide Synthesis.Link

Sources

removing unreacted L-proline methyl ester from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

L-Proline methyl ester (Pro-OMe) is a ubiquitous reagent in peptide coupling, organocatalysis, and heterocycle synthesis. While versatile, its persistence in reaction mixtures complicates purification due to its amphiphilic nature and high boiling point.

This guide provides a decision-based framework for removing Pro-OMe, prioritizing methods that preserve the integrity of your target molecule (TM).

The "Enemy" Profile: L-Proline Methyl Ester
PropertyValue/CharacteristicImplication for Workup
Structure Secondary Amine / Methyl EsterBasic nitrogen (

); Ester susceptible to hydrolysis.
Physical State Oil (Free Base) / Solid (HCl Salt)Cannot be removed by rotary evaporation (high b.p.).
Solubility Free Base: Soluble in DCM, EtOAc, MeOH, Water.HCl Salt: Highly water-soluble; poor in non-polar organics.Key Strategy: Manipulate pH to force partition into the aqueous phase.
Reactivity Nucleophilic (2° Amine)Can react with electrophilic scavengers (isocyanates, aldehydes).[1]

Decision Matrix: Selecting the Removal Strategy

Do not blindly apply a standard workup. Analyze your Target Molecule (TM) to select the safest path.[2]

RemovalStrategy Start Start: Reaction Mixture contains Pro-OMe + Target Molecule (TM) IsTMBasic Is the TM Basic? (e.g., contains amines, pyridines) Start->IsTMBasic IsTMAcidSensitive Is the TM Acid-Sensitive? (e.g., acetals, silyl ethers) IsTMBasic->IsTMAcidSensitive No (TM is Neutral/Acidic) Scavenger STRATEGY B: Scavenger Resins (Isocyanate/Aldehyde) IsTMBasic->Scavenger Yes (TM is Basic) AcidWash STRATEGY A: Acidic Extraction (Partition Coefficient) IsTMAcidSensitive->AcidWash No (Stable to pH 2-4) IsTMAcidSensitive->Scavenger Yes (Labile) Hydrolysis STRATEGY D: Saponification (Convert to Zwitterion) AcidWash->Hydrolysis If Ester Persists Chromatography STRATEGY C: Buffered Chromatography (Silica + Et3N) Scavenger->Chromatography If Resin Fails

Figure 1: Decision tree for selecting the optimal purification method.

Protocol A: The Acidic Extraction (Gold Standard)

Best For: Neutral or Acidic Target Molecules (Amides, Esters, Protected Peptides). Mechanism: Protonation of the secondary amine converts Pro-OMe into its hydrochloride salt, which is highly water-soluble and partitions out of the organic phase.

Step-by-Step Methodology
  • Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or DCM).

    • Tip: Ethyl Acetate (EtOAc) is preferred over DCM as it separates faster from water and is less likely to form emulsions with proline derivatives.

  • The Acid Wash:

    • Wash the organic layer 3x with 10% Citric Acid (aq) or 1M NaHSO₄ .

    • Why Citric Acid? It acts as a buffer (~pH 3-4), sufficient to protonate the amine (

      
      ) without cleaving acid-sensitive groups like Boc or t-Butyl esters.
      
  • Verification: Check the aqueous layer by TLC (stain with Ninhydrin). Pro-OMe will appear as a yellow/brown spot in the baseline.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Troubleshooting Table:

Issue Cause Solution
Emulsion forms Proline amphiphilicity + DCM density Switch to EtOAc. Add a small amount of MeOH to break the emulsion. Filter through Celite.

| Product loss | Product is slightly basic or water-soluble | Back-extract the combined acidic aqueous layers with fresh EtOAc once to recover the product. |

Protocol B: Scavenger Resins (For Basic/Sensitive Targets)

Best For: Basic Target Molecules (where acid wash would remove the product) or Acid-Sensitive compounds. Mechanism: Covalent capture. The secondary amine of Pro-OMe reacts with an electrophilic resin, immobilizing the impurity.

Recommended Resins
  • Isocyanate Resins (e.g., PS-NCO): Reacts with 2° amines to form urea.

  • Aldehyde Resins (e.g., PS-CHO): Reacts to form enamines/iminium ions.

Workflow
  • Stoichiometry Calculation: Calculate the theoretical excess of Pro-OMe. Use 3–4 equivalents of resin relative to the impurity.

  • Incubation:

    • Add resin to the reaction mixture (dissolved in DCM or THF).

    • Shake (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Monitoring: Monitor the disappearance of the Pro-OMe spot on TLC (Ninhydrin stain).

  • Filtration: Filter the mixture through a fritted funnel or a plug of Celite to remove the resin-bound impurity.

  • Workup: Concentrate the filtrate to obtain the purified product.

Expert Insight: Isocyanate resins are generally superior for Pro-OMe because the resulting urea bond is extremely stable, preventing "leakage" of the impurity back into the solution [1].

Protocol C: Chromatography & "The Hydrolysis Trick"

Scenario: The Amine is "Streaking" on Silica

Pro-OMe is polar and basic, causing it to interact strongly with the acidic silanols on silica gel, leading to broad peaks (streaking) that co-elute with your product.

The Fix: Mobile Phase Modifiers

  • Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent (e.g., 1% Et₃N in Hexane:EtOAc).

  • Mechanism:[3][4][5] The additive blocks the active silanol sites on the silica, allowing the Pro-OMe to elute as a sharp band (usually very polar/slow moving), separating it from your less polar product.

Scenario: The "Nuclear Option" (Saponification)

If the ester is impossible to separate from your product, change the chemical nature of the impurity.

  • Hydrolysis: Treat the crude mixture with LiOH in THF/Water (1:1).

  • Result: Pro-OMe converts to L-Proline (zwitterion) .

  • Separation: L-Proline is extremely water-soluble and insoluble in most organics. It will stay in the aqueous layer during a standard extraction, while your non-polar product extracts into the organic layer.

    • Constraint: Only use this if your Target Molecule is stable to base hydrolysis.

Frequently Asked Questions (FAQ)

Q: I used an acid wash, but I still see Pro-OMe in my NMR. A: This often happens if the layers weren't mixed vigorously enough or if the pH wasn't low enough. Ensure the aqueous layer pH is < 4. If using HCl is too harsh, try 0.5M KHSO₄ . Also, ensure you aren't using a solvent like THF or Dioxane for extraction, as they solubilize water and salts into the organic phase.

Q: Can I remove Pro-OMe by high-vacuum evaporation? A: Generally, no. While the methyl ester is more volatile than the acid, its boiling point is still high. Prolonged heating may cause racemization or diketopiperazine formation (dimerization), creating new impurities [2].

Q: What does Pro-OMe look like on TLC? A: It does not absorb UV strongly. You must use a stain.

  • Ninhydrin: Yellow/Brown spot (distinct from the purple/blue of primary amines).

  • Permanganate (KMnO₄): Yellow spot on purple background.

Q: My product is a peptide. How do I separate Pro-OMe without removing my product? A: If your peptide has a free amine, you cannot use the acid wash. Use Protocol B (Isocyanate Resin) . If your peptide is fully protected (no free amines/acids), use Protocol A (Acid Wash) .

References

  • Supra Sciences. Solid-Supported Scavengers: Isocyanate (NCO).[6] Retrieved from

  • ScienceReady. Reflux, Isolation and Purification of Esters. Retrieved from

  • University of Rochester. Not Voodoo: Workup & Purification Guide. Retrieved from

  • Cheméo. L-Proline, 1-methyl-, methyl ester Physical Properties.[7] Retrieved from [7]

Sources

Technical Support Center: Handling and Stability of Proline Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid ester handling. This guide is designed for researchers, synthetic chemists, and drug development professionals working with L-Proline methyl ester. Due to the unique conformational rigidity and secondary amine structure of proline, its ester derivatives present specific handling challenges, primarily rapid degradation via self-condensation.

Below, you will find mechanistic explanations, troubleshooting FAQs, structured comparative data, and self-validating experimental protocols to ensure high-yield peptide synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why does my L-proline methyl ester free base degrade so rapidly at room temperature, and what is the white precipitate forming in my vial? A: The free base of L-proline methyl ester is inherently unstable due to a highly favorable intermolecular aminolysis reaction. The secondary amine of one proline molecule acts as a strong nucleophile, attacking the electrophilic methyl ester carbonyl of a second molecule. This self-condensation forms a linear dipeptide intermediate, which rapidly cyclizes to form a highly stable, low-strain six-membered ring known as a 2,5-diketopiperazine (DKP)—specifically cyclo(Pro-Pro)[1][2]. The white precipitate you observe is this DKP byproduct. The reaction is thermodynamically driven by the stability of the six-membered ring and is highly entropy-favored[3].

Q2: How does the hydrochloride (HCl) salt form prevent this degradation? A: Converting the free base to a hydrochloride salt protonates the secondary amine, transforming it into an ammonium cation. This completely eliminates the nucleophilic character of the nitrogen atom. Without a nucleophilic amine, the intermolecular attack on the ester carbonyl cannot occur, effectively shutting down the DKP formation pathway[3]. Consequently, L-proline methyl ester hydrochloride remains a stable, non-reactive crystalline solid under normal conditions[4].

Q3: What are the optimal storage conditions for these reagents? A: The HCl salt should be stored in a tightly closed container in a cool, well-ventilated place (ideally at 4°C for long-term storage), strictly protected from moisture and direct sunlight[4][5]. The free base should never be stored; it must be generated in situ immediately prior to use. If isolation is absolutely necessary, it must be kept at -80°C and used within hours, as it will spontaneously self-condense even at reduced temperatures[1].

Q4: I am experiencing low yields and high impurity profiles during peptide coupling with Pro-OMe. How can I troubleshoot this? A: Low yields in this context are almost universally caused by premature freebasing. If you add a base (such as DIEA or TEA) to the Pro-OMe·HCl before the activated carboxylic acid is fully prepared and present in the solution, the liberated free base will immediately begin self-condensing into DKP[6]. To troubleshoot, you must strictly adhere to an in situ freebasing protocol: mix the Pro-OMe·HCl and the activated acid first, and add the hindered base as the absolute final step. This ensures the free base is trapped by the desired peptide bond formation faster than it can self-condense[3].

Part 2: Physicochemical & Stability Data

To highlight the critical differences in handling, the following table summarizes the physicochemical properties and stability profiles of the two forms.

PropertyProline Methyl Ester (Free Base)Proline Methyl Ester Hydrochloride
Physical State (RT) Unstable oil / liquidStable crystalline powder
Nucleophilicity High (Active secondary amine)None (Protonated ammonium)
Primary Degradation Rapid self-condensation to DKPNone under standard conditions
Shelf Life Hours at RT; Days at -80°CYears at 4°C (Moisture protected)
Operational Use Generated in situ immediately prior to useWeighed and handled directly on benchtop

Part 3: Mechanistic & Workflow Visualizations

DKP_Mechanism A Pro-OMe (Free Base) B Intermolecular Aminolysis A->B Spontaneous D Pro-OMe·HCl (Salt) A->D + HCl C Cyclo(Pro-Pro) (DKP) B->C Degradation D->A + Base E Amine Protonated (Non-Nucleophilic) D->E Salt State F Stable Storage E->F Prevents DKP

Caption: Logical relationship of Proline methyl ester degradation vs. HCl salt stabilization.

Coupling_Workflow S1 1. Weigh Pro-OMe·HCl & N-protected AA S2 2. Dissolve in Anhydrous Solvent S1->S2 S3 3. Add Coupling Reagents (HATU/HOBt) S2->S3 S4 4. Add Hindered Base (In Situ Freebasing) S3->S4 Critical Timing S5 5. Peptide Bond Formation S4->S5 Traps Free Base

Caption: Step-by-step workflow for in situ freebasing and coupling to minimize DKP formation.

Part 4: Experimental Protocols

Protocol 1: In Situ Freebasing and Peptide Coupling

Causality Note: This protocol is designed to ensure that the highly reactive free base is only generated in the presence of a pre-activated electrophile, kinetically favoring peptide bond formation over intermolecular DKP formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (Argon/N2), add 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of L-Proline methyl ester hydrochloride.

  • Solvation: Dissolve the solid mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M. Ensure complete dissolution.

  • Activation: Add 1.1 equivalents of the coupling reagent (e.g., HATU or EDC/HOBt). Stir for 2-3 minutes at 0°C to allow the formation of the active ester. Do not add base yet.

  • In Situ Freebasing (Critical Step): Dropwise, add 2.5 to 3.0 equivalents of a sterically hindered base, such as N,N-Diisopropylethylamine (DIEA). The base neutralizes the HCl salt, generating the Pro-OMe free base, which is immediately trapped by the activated ester[3][6].

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

Protocol 2: Self-Validating Analytical Check (LC-MS)

Causality Note: To verify the integrity of the coupling and ensure DKP formation was successfully suppressed, a rapid LC-MS check is required.

Step-by-Step Methodology:

  • Sampling: Withdraw a 10 µL aliquot from the reaction mixture and dilute it in 990 µL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Analysis: Inject 1 µL onto a C18 reverse-phase column coupled to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Validation Criteria:

    • Scan for the desired product mass

      
      .
      
    • Strictly monitor for the presence of the cyclo(Pro-Pro) DKP byproduct. The exact mass of cyclo(Pro-Pro) is 194.10 Da. Look for the

      
       peak at m/z 195.1 .
      
    • Self-Validation: If the m/z 195.1 peak area exceeds 5% of the total ion chromatogram (TIC), the in situ freebasing timing was flawed (base added too early or coupling reagent activation was too slow). Adjust the order of addition in subsequent runs.

References

  • An In-depth Technical Guide to Cyclo(Pro-Pro), a Diketopiperazine Molecule, Benchchem,
  • 2,5-Diketopiperazine, Wikipedia,
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention, Peptide Chemistry,
  • L-PROLINE METHYL ESTER HYDROCHLORIDE, Loba Chemie,
  • L-PROLINE METHYL ESTER HYDROCHLORIDE MSDS CAS-No., Span Chemie,
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep

Sources

Diagnostic Logic Tree: Selecting the Right N-Substitution Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide and Peptidomimetic Synthesis .

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the N-functionalization of proline esters. The pyrrolidine ring, combined with the alpha-ester group (e.g., methyl, benzyl, tert-butyl), creates a highly congested steric environment around the secondary amine. This steric bulk leads to three major failure modes: incomplete conversion, epimerization (racemization) at the alpha-chiral center, and competing side reactions (such as diketopiperazine formation).

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded solutions to overcome these steric barriers.

Before diving into specific troubleshooting FAQs, use the diagnostic workflow below to identify the optimal chemical strategy for your target transformation.

G Start Proline Ester N-Substitution Type Identify Target Bond Formation Start->Type Alk N-Alkylation (C-sp3) Type->Alk Ary N-Arylation (C-sp2) Type->Ary Acy N-Acylation (C=O) Type->Acy RedAm Reductive Amination (Aldehyde/Ketone + Reductant) Alk->RedAm Avoids SN2 steric clash BHA Buchwald-Hartwig (Pd/NHC or RuPhos + Base) Ary->BHA Avoids SNAr harsh heating HATU HATU / DIPEA (Uronium Activation) Acy->HATU Overcomes poor nucleophilicity

Decision matrix for selecting N-substitution strategies for proline esters.

Troubleshooting FAQs & Mechanistic Insights

Section 1: N-Acylation (Amide Bond Formation)

Q: My standard EDC/HOBt coupling is failing or giving <20% yield when coupling a bulky carboxylic acid to L-proline benzyl ester. How do I force this reaction?

A: The steric bulk of the proline ring severely retards the nucleophilic attack on the standard O-acylisourea intermediate formed by EDC. To overcome this, you must switch to a highly reactive uronium-type coupling reagent, specifically HATU [1].

The Causality: HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. Under basic conditions, the carboxylate attacks HATU to form an active OAt ester. The neighboring pyridine nitrogen in the HOAt moiety provides an intramolecular hydrogen bond (anchimeric assistance) that accelerates the aminolysis step [2]. This effectively compensates for the poor nucleophilicity of the proline nitrogen, driving the reaction forward rapidly while minimizing the time the activated species can undergo oxazolone-mediated racemization [2].

Section 2: N-Arylation (C-N Cross-Coupling)

Q: Direct SNAr with aryl halides is not working for my proline ester. I want to try Buchwald-Hartwig amination, but I'm worried about epimerization at the alpha-carbon. What are the best conditions?

A: Traditional nucleophilic aromatic substitution (SNAr) requires harsh heating, which almost guarantees epimerization of the alpha-ester. Transition-metal-catalyzed Buchwald-Hartwig amination is the preferred methodology [3].

The Causality: For secondary amines like proline esters, palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands (like RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective [3]. The bulky ligand promotes rapid reductive elimination from the Pd(II) intermediate, preventing off-cycle β-hydride elimination. Furthermore, using a mild base like


 or 

instead of the traditional

minimizes the deprotonation of the alpha-proton, preserving the enantiopurity of the chiral proline ester [3].
Section 3: N-Alkylation

Q: Direct alkylation with alkyl bromides gives a messy mixture of unreacted starting material and degraded products. How can I cleanly N-alkylate?

A: Direct SN2 alkylation of proline esters is notoriously difficult due to the high activation barrier for pyramidal inversion and severe steric clash. Instead of direct alkylation, Reductive Amination is the self-validating protocol of choice.

The Causality: By condensing the proline ester with an aldehyde or ketone to form an intermediate iminium ion, followed by in situ reduction (using


 or catalytic hydrogenation), you bypass the SN2 steric penalty entirely. The iminium carbon is highly electrophilic and planar, making the subsequent hydride attack fast and clean.

Quantitative Data: Comparative Yields & Conditions

To aid in experimental design, the following table summarizes the expected outcomes when applying standard versus optimized conditions for proline ester substitution.

Substitution TypeStandard Reagents (Yield / ee%)Optimized Reagents (Yield / ee%)Primary Failure Mode Avoided
N-Acylation EDC / HOBt / NMM (15-30% / 85%)HATU / DIPEA (85-95% / >98%)Incomplete conversion; Racemization
N-Arylation SNAr: Aryl-F,

, 120°C (10% / 50%)
Pd(OAc)2, RuPhos,

, 80°C (75-90% / >95%)
Epimerization; Starting material degradation
N-Alkylation Alkyl-Br,

, MeCN, Reflux (20-40% / 90%)
Aldehyde,

, DCE, RT (80-95% / >99%)
Over-alkylation (quaternization); Elimination

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating pre-activation steps and specific visual/analytical checkpoints, you can verify the success of each intermediate phase before proceeding.

Protocol 1: Sterically Demanding N-Acylation using HATU

Use this protocol when coupling a bulky aliphatic or aromatic carboxylic acid to a proline ester.

  • Pre-Activation (Self-Validation Step): In a dry round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Checkpoint: Stir for 5–10 minutes at room temperature. A slight color change (often to pale yellow) indicates the successful formation of the highly reactive OAt active ester.

  • Amine Introduction: In a separate vial, suspend the L-proline ester hydrochloride salt (1.0 equiv) in a minimum amount of DMF. Add DIPEA (1.2 equiv) to free-base the amine.

    • Causality: Free-basing the amine separately prevents the hydrochloride salt from interfering with the HATU activation cycle.

  • Coupling: Add the free-based proline ester solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over 
    
    
    
    , filter, and concentrate.
Protocol 2: Enantioretentive Buchwald-Hartwig N-Arylation

Use this protocol for coupling proline esters to aryl bromides or chlorides without losing alpha-center chirality.

  • Catalyst Activation: In an oven-dried Schlenk tube, combine

    
     (5 mol%), RuPhos ligand (10 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Substrate Addition: Add the aryl halide (1.0 equiv) and the L-proline ester (1.2 equiv).

  • Degassing (Critical Step): Add anhydrous Toluene (0.2 M). Seal the tube and perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly deactivates the electron-rich Pd(0) active species. Thorough degassing is non-negotiable for high yields.

  • Reaction: Heat the mixture at 85°C for 12–16 hours.

    • Checkpoint: Monitor via LCMS. The presence of the unreacted aryl halide without the formation of reduced byproducts indicates catalyst death (likely due to oxygen).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at: [Link]

Validation & Comparative

Comparative Guide: L-Proline Methyl Ester vs. L-Proline t-Butyl Ester Stability

[1][2]

Executive Summary: The Steric Advantage

In the context of peptide synthesis and medicinal chemistry, the choice between L-Proline Methyl Ester (Pro-OMe) and L-Proline t-Butyl Ester (Pro-OtBu) is rarely a matter of preference—it is a decision dictated by kinetic stability .[1]

While both serve as C-terminal protecting groups, their stability profiles are diametrically opposed.[1] Pro-OtBu is the superior choice for applications requiring resistance to nucleophilic attack and basic conditions, specifically due to the steric bulk of the tert-butyl group which suppresses diketopiperazine (DKP) formation.[1] Pro-OMe , while cost-effective, presents a high risk of auto-cyclization and is kinetically unstable as a free base.[1]

The Verdict:

  • Select Pro-OtBu for Fmoc-SPPS, fragment condensation, and any protocol involving intermediate neutralization or basic workups.[1]

  • Select Pro-OMe only for short-term intermediates where rapid base hydrolysis (saponification) is required later, or for immediate coupling in acidic environments.[1]

Critical Mechanism: The Diketopiperazine (DKP) Problem

To understand the stability difference, one must understand the failure mode. Proline esters are uniquely prone to diketopiperazine (DKP) formation —a spontaneous intramolecular cyclization that expels the ester group to form a cyclic dipeptide.

Unlike other amino acids, Proline's secondary amine and cyclic structure conformationally bias the peptide backbone towards the cis-geometry required for this cyclization.[2]

Mechanism of Instability
  • Neutralization: The protonated amine (stable) is neutralized to the free base (reactive).

  • Nucleophilic Attack: The secondary amine attacks the ester carbonyl of the preceding residue (or its own ester if it's a dipeptide).

  • Cyclization: The ester group is eliminated, forming the thermodynamically stable 6-membered DKP ring.

Why Pro-OtBu Wins: The bulky tert-butyl group acts as a steric shield.[1] It physically blocks the trajectory of the amine nucleophile toward the carbonyl carbon, raising the activation energy for cyclization significantly compared to the unhindered methyl ester.

Visualization: Kinetic Pathway of DKP Formation

DKP_Mechanismcluster_MethylL-Pro-OMe (Methyl Ester)cluster_tButylL-Pro-OtBu (t-Butyl Ester)StartProline Ester (Salt Form)[Stable]BaseNeutralization(Base Added)Start->BaseFreeBaseFree Amine Species(Reactive Intermediate)Base->FreeBaseMe_AttackRapid Nucleophilic Attack(Low Steric Hindrance)FreeBase->Me_AttackPath A: Pro-OMetBu_AttackSterically Hindered Attack(High Activation Energy)FreeBase->tBu_AttackPath B: Pro-OtBuMe_DKPDiketopiperazine (DKP)+ MethanolMe_Attack->Me_DKPFast CyclizationtBu_StableStable Linear Peptide(Kinetic Product)tBu_Attack->tBu_StableDKP Suppressed

Figure 1: Comparative mechanism of instability.[1] The steric bulk of the t-butyl group (Path B) effectively blocks the cyclization pathway that plagues the methyl ester (Path A).

Stability Profiles: Quantitative & Qualitative Data[1]

Hydrolytic Stability (Acid vs. Base)

The following table summarizes the orthogonality of these esters. This data is critical for designing protection schemes.[1]

FeatureL-Proline Methyl Ester (Pro-OMe)L-Proline t-Butyl Ester (Pro-OtBu)
Base Stability Poor. Rapidly hydrolyzes (saponifies) in aqueous base (NaOH/LiOH).[1]

mins to hours.
Excellent. Resistant to saponification due to steric hindrance.[1][3] Stable in 20% Piperidine (Fmoc removal).
Acid Stability Good. Stable to TFA and dilute HCl.[1] Requires strong acid/heat to cleave.[1]Poor (Labile). Cleaved rapidly by TFA (95%) or HCl/Dioxane.[1]
DKP Risk High. Free base cyclizes rapidly at RT.[1]Low. Steric bulk suppresses cyclization significantly.[1]
Orthogonality Compatible with Boc chemistry (Acid stable, Base labile).[1]Compatible with Fmoc chemistry (Base stable, Acid labile).[1]
Thermal Stability (Storage & Handling)

Thermal analysis (DSC/Melting Point) reveals the stability of the crystal lattice. Higher melting points generally correlate with better shelf-stability in the salt form.[1]

  • L-Pro-OMe[1]·HCl: Melting Point ~70°C . Hygroscopic. Prone to hydrolysis if moisture is present.[1]

  • L-Pro-OtBu[1][4]·HCl: Melting Point ~110°C .[1][5] More robust crystal lattice.[1] Better long-term storage stability.[1]

Experimental Validation: Self-Validating Protocols

As a scientist, you should not rely solely on literature claims. Use this protocol to validate the stability of your specific lot of proline ester before committing to a large-scale synthesis.

Protocol: Accelerated DKP Formation Assay

Objective: Determine the kinetic stability of the free base ester in solution.

Materials:

  • L-Pro-OMe[1]·HCl and L-Pro-OtBu[1][4][5]·HCl

  • Buffer: Phosphate buffer pH 7.5 (mimics physiological/workup pH)

  • Solvent: Acetonitrile (ACN)

  • HPLC System with C18 column[1]

Methodology:

  • Preparation: Dissolve 10 mg of each ester hydrochloride in 1 mL of 1:1 ACN:Buffer.

  • Neutralization (Start Point): Add 1.1 equivalents of DIEA (Diisopropylethylamine) to generate the free base. Note: This immediately initiates the "clock" for DKP formation.

  • Incubation: Hold samples at 25°C (Room Temp) and 40°C (Accelerated).

  • Sampling: Inject onto HPLC at t=0, 1h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the linear ester peak and the appearance of the DKP peak (often elutes earlier due to loss of the hydrophobic ester group).

Expected Results:

  • Pro-OMe: Significant degradation (>10%) visible within 1-4 hours at RT.[1]

  • Pro-OtBu: Negligible degradation (<1%) expected at 24 hours at RT.[1]

Application Context: Decision Matrix

When should you use which? This decision tree guides the selection process based on your synthetic strategy.

Decision_TreeStartSelect Proline EsterStrategyWhat is your Protection Strategy?Start->StrategyFmocFmoc / tBu StrategyStrategy->FmocFmocBocBoc / Benzyl StrategyStrategy->BocBocSpecialSpecial Case:Fragment Condensation?Strategy->SpecialHybrid/FragmentFmoc_ReqRequires Base Stability(Piperidine exposure)Fmoc->Fmoc_ReqBoc_ReqRequires Acid Stability(TFA exposure)Boc->Boc_ReqOtBu_RecRECOMMENDATION:L-Pro-OtBuFmoc_Req->OtBu_RecEssentialOMe_RecRECOMMENDATION:L-Pro-OMeBoc_Req->OMe_RecStandardDKP_RiskHigh DKP Risk Sequence?(e.g., Pro-Pro, Gly-Pro)Special->DKP_RiskDKP_Risk->OtBu_RecYes (Protect against DKP)DKP_Risk->OMe_RecNo (Cost driver)

Figure 2: Strategic selection guide. Note that for high-risk sequences (Pro-Pro), Pro-OtBu is preferred even in non-standard strategies to prevent cyclization.[1]

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[6] Link

  • Thermo Fisher Scientific. (n.d.).[1] L-Proline tert-butyl ester hydrochloride Product Specifications. Thermo Fisher Scientific Chemicals.[1] Link

  • Sigma-Aldrich. (n.d.).[1] L-Proline tert-butyl ester hydrochloride Safety Data Sheet & Properties. Sigma-Aldrich.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Chem-Impex International. (n.d.).[1] L-Proline tert-butyl ester hydrochloride Application Note. Chem-Impex.[1] Link

comparing catalytic efficiency of proline methyl ester vs proline acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists Focus: Asymmetric Aldol & Michael Reactions

Executive Summary: The Bifunctional Imperative

In the landscape of organocatalysis, L-Proline and its Methyl Ester derivative represent two fundamentally different catalytic philosophies.

  • L-Proline (The Acid): Functions as a bifunctional catalyst . It simultaneously activates the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding from the carboxylic acid). It is the "gold standard" for high enantioselectivity in polar organic solvents (DMSO, DMF).

  • L-Proline Methyl Ester (The Ester): Lacks the hydrogen-bond donor capability of the carboxylic acid. In standard organic solvents, it exhibits poor stereocontrol and low reactivity . However, in aqueous micellar systems , the ester outperforms the acid due to superior hydrophobicity and phase-transfer properties.

Verdict: Use L-Proline for high-precision asymmetric induction in organic media.[1] Switch to Proline Methyl Ester only when operating in aqueous emulsions or when the ester is used as a scaffold for larger peptide catalysts (e.g., Pro-Phe-OMe).

Mechanistic Divergence

The disparity in catalytic efficiency stems from the transition state (TS) geometry. The "Hajos-Parrish-Eder-Sauer-Wiechert" mechanism relies on a rigid framework that the ester cannot provide alone.

The Zimmerman-Traxler Transition State

In the L-Proline catalyzed aldol reaction, the carboxylic acid protonates the aldehyde oxygen, organizing the reactants into a highly ordered, six-membered chair-like transition state. This "lock-and-key" fit is responsible for the high ee (enantiomeric excess).

The Methyl Ester, lacking this proton, cannot tether the electrophile effectively. This leads to a "loose" transition state, resulting in slow rates and racemic products unless external additives (water, Lewis acids) or specific solvent effects (hydrophobic pockets) intervene.

Mechanism cluster_0 L-Proline (Bifunctional Control) cluster_1 Proline Methyl Ester (Steric/Hydrophobic) Pro L-Proline Enamine Enamine Intermediate Pro->Enamine Acetone TS_Acid Zimmerman-Traxler TS (H-Bond Directed) Enamine->TS_Acid Aldehyde (-COOH H-bond) Prod_Acid Aldol Product (High ee, High Yield) TS_Acid->Prod_Acid Est Pro-OMe Enamine_Est Enamine Intermediate Est->Enamine_Est Acetone TS_Est Acyclic/Loose TS (No H-Bond Anchor) Enamine_Est->TS_Est Aldehyde (Steric Only) Prod_Est Aldol Product (Low ee, Trace Yield) TS_Est->Prod_Est Slow

Figure 1: Mechanistic comparison showing the critical role of the carboxylic acid H-bond in stabilizing the transition state for L-Proline, a feature absent in the Methyl Ester.

Performance Data: The "Solvent Switch"

The following data compares the reaction of Acetone + 4-Nitrobenzaldehyde (Standard Benchmark).

Table 1: Catalytic Efficiency in Organic Solvent (DMSO)

Conditions: 20 mol% Catalyst, DMSO, Room Temperature, 24h.

MetricL-Proline (Acid)L-Proline Methyl EsterInterpretation
Yield 68 - 92%< 5% (Trace)The acid group is essential for turnover in DMSO.
Time 4 - 24 h> 72 hEster kinetics are prohibitively slow without additives.
ee% > 76%N/A (Racemic)Lack of H-bond direction results in loss of stereocontrol.
Mechanism Enamine (Bifunctional)Enamine (Non-directed)The ester cannot stabilize the transition state.
Table 2: Catalytic Efficiency in Aqueous Micelles (Water + SDS)

Conditions: 10-20 mol% Catalyst, Water, SDS surfactant.

MetricL-Proline (Acid)L-Proline Methyl EsterInterpretation
Yield ~15 - 40%82% Ester hydrophobicity drives reactants into micelles.
Solubility High (in bulk water)Low (partitions to micelle)Ester concentrates in the organic lipophilic core.
Selectivity Low (non-specific)ModerateConfined space of the micelle aids selectivity.

Critical Insight: In water, the zwitterionic nature of L-Proline makes it too hydrophilic, causing it to stay in the bulk aqueous phase away from the organic reactants. The Methyl Ester , being hydrophobic, partitions into the micelle (lipophilic pocket) where the reaction occurs, effectively reversing the performance trend seen in DMSO.

Experimental Protocols
Protocol A: High-Fidelity Asymmetric Aldol (L-Proline)

Best for: Drug discovery, generating chiral building blocks with high ee.

Reagents:

  • L-Proline (99%+, Sigma-Aldrich)

  • 4-Nitrobenzaldehyde[2][3]

  • Anhydrous DMSO

  • Acetone (Reagent Grade)

Workflow:

  • Preparation: In a flame-dried vial, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL) and Acetone (1 mL).

  • Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol, 20 mol%). The mixture may be heterogeneous initially but will clarify.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:2).

  • Quench: Add saturated ammonium chloride (NH₄Cl, 5 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

Self-Validation:

  • Visual Check: Reaction mixture should turn from clear to slightly yellow/orange.

  • NMR Check: Look for the characteristic doublet of doublets for the

    
    -hydroxy ketone proton at 
    
    
    
    ~5.2 ppm.
Protocol B: Aqueous "Green" Aldol (Proline Methyl Ester)

Best for: Process chemistry, reducing organic solvent waste.

Reagents:

  • L-Proline Methyl Ester Hydrochloride

  • Sodium Dodecyl Sulfate (SDS)

  • Water (Deionized)

  • NaHCO₃ (to neutralize the HCl salt)

Workflow:

  • Media Prep: Prepare a 0.5 M solution of SDS in water.

  • Base Release: Dissolve L-Proline Methyl Ester HCl (33 mg, 0.2 mmol) in the SDS solution (2 mL) and add NaHCO₃ (17 mg, 0.2 mmol) to generate the free amine in situ.

  • Substrate Addition: Add 4-nitrobenzaldehyde (1.0 mmol) and Acetone (0.5 mL).

  • Emulsification: Stir vigorously. The mixture will form a milky emulsion (micelles).

  • Reaction: Stir at room temperature for 24–48 hours.

  • Workup: The product often precipitates or oils out. Extract with minimal Ethyl Acetate or filter the solid directly if applicable.

Troubleshooting & Optimization
IssueCatalystRoot CauseSolution
No Reaction Methyl EsterEster used as HCl salt without base.Add 1 eq. TEA or NaHCO₃ to free the amine.
Low ee% L-ProlineWater contamination in DMSO.Use anhydrous DMSO; water disrupts the H-bond TS.
Low Yield L-ProlineProduct inhibition (Oxazolidinone).Increase ketone equivalents (Acetone:Aldehyde 4:1).
Phase Separation Methyl EsterInsufficient surfactant.Ensure SDS concentration is above CMC (Critical Micelle Concentration).
References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[4][5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[4] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Cui, Y., et al. (2023). A review: L-Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology.

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(51), 12911–12918.

  • Hernández, J. G., & Juaristi, E. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(5), 1464–1467.

Sources

Comprehensive 1H NMR Analysis Guide: (S)-Methyl 2-(pyrrolidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate Content Type: Publish Comparison Guide

Executive Summary

(S)-Methyl 2-(pyrrolidin-2-yl)acetate (CAS: 259868-83-2 for HCl salt) is a critical chiral building block, often referred to as a "homoproline" derivative. Unlike proline methyl ester, this compound possesses an additional methylene group between the pyrrolidine ring and the ester functionality. This structural homologation significantly alters the chemical environment, introducing diastereotopic protons that serve as sensitive probes for stereochemical analysis.

This guide provides a technical comparison of NMR acquisition strategies, contrasting standard solvent protocols with advanced chiral purity determination methods. It is designed for medicinal chemists requiring rigorous structural validation.

Part 1: Structural Assignment & Chemical Shift Logic

The 1H NMR spectrum of this compound is defined by three distinct zones: the ammonium/amine protons (solvent-dependent), the diastereotopic side-chain methylene, and the pyrrolidine ring system.

Predicted Chemical Shift Data (HCl Salt in DMSO-d6)

Note: DMSO-d6 is the recommended solvent for the HCl salt to ensure solubility and visibility of exchangeable protons.

PositionProton TypeApprox. Shift (

, ppm)
MultiplicityStructural Insight
NH Ammonium (

)
9.0 – 9.8Broad Singlet (br s)Visible in DMSO; typically invisible/broad in CDCl

.
OMe Methyl Ester (

)
3.60 – 3.65Singlet (s)Diagnostic anchor point; integral = 3H.
H-2 Methine (Ring C2)3.65 – 3.85Multiplet (m)Chiral center proton; deshielded by N and side chain.
H-5 Methylene (Ring C5)3.10 – 3.30Multiplet (m)Adjacent to Nitrogen; appears as complex multiplet.
H-6 Side Chain (

)
2.60 – 2.90Multiplet / ddCritical Feature: Diastereotopic protons. They are chemically non-equivalent due to the adjacent chiral center.
H-3/4 Ring Methylenes1.50 – 2.10Multiplet (m)"Envelope" region; typically overlaps.
Visualizing the Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network essential for confirming the structure using 2D COSY NMR.

G cluster_legend Legend: Interaction Types NH NH2+ Protons (Exchangeable) H2 H-2 (Chiral Center) NH->H2 Vicinal (Weak/Broad) H5 H-5 (Ring CH2) NH->H5 Vicinal (Weak/Broad) H6 H-6 (Side Chain CH2) Diastereotopic H2->H6 Vicinal (Strong) H34 H-3 / H-4 (Ring) H2->H34 Vicinal OMe OMe (Ester) H6->OMe NOESY/HMBC only H34->H5 Vicinal key Solid Line: COSY Correlation Dashed: Exchangeable/Weak Dotted: Spatial/Long Range

Caption: Connectivity map for (S)-Methyl 2-(pyrrolidin-2-yl)acetate. Solid arrows indicate strong scalar couplings observable in COSY spectra.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely about solubility; it dictates the information content of the spectrum.

Scenario A: CDCl

(Chloroform-d)
  • Pros: Excellent resolution of non-exchangeable protons; standard for literature comparison; easy recovery.

  • Cons: The HCl salt is often sparingly soluble or forms aggregates. The NH protons are usually invisible due to rapid exchange or extreme broadening, preventing confirmation of protonation state.

  • Verdict: Use only for the Free Base form.

Scenario B: DMSO-d

(Dimethyl Sulfoxide-d6)
  • Pros: Solubilizes the HCl salt completely. Slows down proton exchange, making the

    
     protons visible as distinct peaks (integral ~2H).
    
  • Cons: High viscosity causes slight line broadening. Residual water peak (~3.33 ppm) can overlap with critical signals.

  • Verdict: Preferred for the HCl salt form.

Part 3: Comparative Analysis – Enantiomeric Purity (The "Performance" Aspect)

For drug development, confirming the (S)-enantiomer purity is paramount. Below is a comparison of the two primary validation methods.

Method 1: Chiral HPLC (The Gold Standard)
  • Mechanism: Physical separation using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Performance:

    • Accuracy: >99.9%

    • Limit of Detection: <0.1% of minor enantiomer.

    • Throughput: Slow (requires method development and run time).

  • Data Output: Chromatogram with two distinct retention times.

Method 2: 1H NMR with Chiral Shift Reagents (The Rapid Alternative)
  • Mechanism: Addition of a paramagnetic chiral shift reagent, such as Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). This reagent complexes with the basic nitrogen or the carbonyl oxygen, inducing a chemical shift difference (
    
    
    
    ) between the (R) and (S) enantiomers.
  • Performance:

    • Accuracy: ~95-98% (Integration errors limit precision).

    • Limit of Detection: ~1-2% of minor enantiomer.

    • Throughput: High (Instant results in the NMR tube).

  • Protocol:

    • Dissolve 5-10 mg of free base in CDCl

      
      .
      
    • Acquire baseline spectrum.

    • Add 0.1 equivalents of Eu(hfc)

      
      .
      
    • Monitor the OMe singlet or the Side Chain H-6 . These signals will split into two sets if the sample is racemic.

    • Calculate ee% =

      
      .
      
Decision Matrix: Which Method to Choose?

Decision Start Start: Purity Check Needed Q1 Is strict GMP/GLP validation required? Start->Q1 MethodHPLC Method: Chiral HPLC (High Accuracy, Slow) Q1->MethodHPLC Yes Q2 Is the sample < 95% pure? Q1->Q2 No (R&D Screening) Q2->MethodHPLC Yes (Complex Impurities) MethodNMR Method: NMR + Eu(hfc)3 (Fast, Moderate Accuracy) Q2->MethodNMR No (Enantiomer Check only)

Caption: Workflow for selecting the appropriate enantiomeric purity validation method.

Part 4: Experimental Protocol (Standard Characterization)

Objective: Acquire a publication-quality spectrum of (S)-Methyl 2-(pyrrolidin-2-yl)acetate HCl.

  • Sample Preparation:

    • Weigh 10-15 mg of the HCl salt into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the vial is capped immediately to prevent water absorption (DMSO is hygroscopic).

    • Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).

    • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of the OMe singlet).

    • Temperature: 298 K (25°C).

  • Processing:

    • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

    • Integration: Normalize the OMe singlet (approx 3.6 ppm) to 3.00 .

    • Verification: Check the NH region (9-10 ppm) for an integral of ~2.0.

References
  • Sigma-Aldrich. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride Product Specification. Link

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • National Institutes of Health (NIH). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation. Link

  • TCI Chemicals. Water-Soluble Chiral Shift Reagents for High-Field NMR. Link

  • Cayman Chemical. Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) Technical Data. Link

Precision Analytics: Specific Optical Rotation of L-Proline Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "True" Value

In the asymmetric synthesis of pharmaceuticals, L-Proline Methyl Ester Hydrochloride (CAS 2133-40-6) is a linchpin chiral building block.[1] Its purity dictates the enantiomeric excess (ee) of downstream products. However, conflicting data in commercial catalogs can lead to costly QC failures.

The Definitive Standard: For high-purity (>98%) L-Proline Methyl Ester HCl, the specific optical rotation (


) is levorotatory  in aqueous solution.
ParameterStandard ValueCondition
Specific Optical Rotation -31.0° to -33.0° c = 1.0, H₂O, 20°C
Sign Convention Negative (-)In Water
Critical Warning Solvent Dependent Sign may invert or shift drastically in alcohols (MeOH/EtOH).

Why This Matters: A common error is referencing the rotation of the free acid (L-Proline,


) or relying on catalog data that aggregates inconsistent solvent conditions. This guide provides the validated baseline and compares it against stable alternatives to ensure your Certificate of Analysis (CoA) reflects reality.

Comparative Analysis: The Ester vs. Alternatives

To validate your material, you must distinguish it from its hydrolyzed breakdown product (L-Proline) and its more stable analogs.

Table 1: Optical Rotation Benchmarks
CompoundCAS

(Typical)
SolventStability Profile
L-Proline Methyl Ester HCl 2133-40-6 -31° to -33° H₂O Hygroscopic; Prone to hydrolysis
L-Proline (Free Acid)147-85-3-84° to -86°H₂OVery Stable
L-Proline t-Butyl Ester HCl5497-76-7-33° to -42°EtOHHigher steric stability
L-Proline Benzyl Ester HCl16677-33-1-40° to -43°MeOHUsed for C-term protection

Technical Insight: If your measured rotation for L-Proline Methyl Ester HCl starts drifting more negative (e.g., from -32° towards -50°), your sample is likely hydrolyzing . The free acid has a much larger negative rotation (-85°), so even partial hydrolysis significantly skews the result.

The Variable Matrix: Why Values Fluctuate

Optical rotation is not a static number; it is a response function of the environment.

A. The Solvent Trap (Water vs. Methanol)

Unlike many chiral centers that maintain their sign, proline derivatives are sensitive to solvation shells.

  • In Water: The hydrochloride salt is fully dissociated. The rotation is reliably -31° to -33° .

  • In Methanol: Commercial data is contradictory, with some sources citing low positive values (

    
    ) or inconsistent negative values.
    
  • Recommendation: Always perform QC in distilled water to match the primary pharmacopeial and reagent standards (TCI, Thermo, ChemicalBook). Avoid methanol for QC unless you have an internal standard established.

B. Concentration Effects
  • Standard (c=1): 1g/100mL. Most literature values are based on this.

  • Dilute (c=0.5): Often used for expensive samples. Note that specific rotation is not perfectly linear with concentration for amino acid salts due to ionic strength changes. Always report c alongside your value.

Validated Experimental Protocol

This protocol minimizes errors caused by hygroscopicity and hydrolysis.

Step 1: Sample Preparation
  • Dry the Sample: L-Proline Methyl Ester HCl is hygroscopic. Dry in a vacuum desiccator over

    
     for 2 hours if the bottle has been opened previously.
    
  • Weighing: Accurately weigh 1.000 g of sample.

  • Solvation: Dissolve in distilled water (pH ~5.5-7.0) in a 100 mL volumetric flask .

    • Note: Do not use heat to dissolve; it accelerates hydrolysis.

Step 2: Instrument Blanking
  • Warm up the polarimeter (Sodium D-line, 589 nm) for 15 minutes.

  • Fill the 1 dm (100 mm) cell with pure solvent (water).

  • Check for air bubbles in the light path (trap them in the bubble trap).

  • Zero the instrument.

Step 3: Measurement
  • Rinse the cell twice with the sample solution.

  • Fill the cell. Ensure temperature is equilibrated to 20°C ± 0.5°C .

  • Take 5 readings and average them.

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[2]
      
    • 
      : Path length (dm) [Standard = 1 dm]
      
    • 
      : Concentration (g/mL) [Standard = 0.01 g/mL for c=1]
      

Troubleshooting & Logic Flow

Use this decision tree to diagnose out-of-spec (OOS) results.

QC_Workflow Start Measure Optical Rotation (Target: -31° to -33°) Check_Value Analyze Result Start->Check_Value Pass PASS Material is Pure Check_Value->Pass Within Range Too_Neg Value < -35° (e.g., -45°) Check_Value->Too_Neg Too Negative Too_Pos Value > -30° (e.g., -20° or +) Check_Value->Too_Pos Too Positive Hydrolysis Diagnosis: Hydrolysis (Contamination with Free Proline) Too_Neg->Hydrolysis L-Proline is -85° Wet_Sample Diagnosis: Wet Sample (Water weight dilutes 'c') Too_Pos->Wet_Sample Effective c < 1.0 Wrong_Solvent Diagnosis: Solvent Error (Did you use MeOH?) Too_Pos->Wrong_Solvent Solvent Effect

Figure 1: Diagnostic logic for evaluating optical rotation deviations in L-Proline Methyl Ester HCl.

References

  • Thermo Scientific Chemicals. L-Proline methyl ester hydrochloride, 98+% Product Specification. Retrieved from .

  • TCI Chemicals. Product Specification: L-Proline Methyl Ester Hydrochloride (P0342). Retrieved from .[3]

  • ChemicalBook. Methyl L-prolinate hydrochloride Properties and Safety. Retrieved from .[4]

  • Sigma-Aldrich. L-Proline methyl ester hydrochloride Product Sheet (287067). Retrieved from .[5][6]

  • National Institutes of Health (NIH) PubChem. L-Proline (Compound Summary). Retrieved from .

Sources

Beyond Tradition: The Strategic Advantage of Methyl Esters in Proline Protection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Methyl Ester over Benzyl Ester in Proline Protection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Proline "Ester Dilemma"

In peptide chemistry and medicinal synthesis, Proline (Pro) presents a unique set of challenges. Its secondary amine structure, conformational rigidity, and susceptibility to diketopiperazine (DKP) formation often dictate the success or failure of a synthetic route. While Benzyl esters (OBn) are the traditional workhorses for C-terminal protection—prized for their removal via neutral hydrogenolysis—they are not a universal solution.

This guide challenges the default reliance on benzyl esters. We analyze specific high-value scenarios where Proline Methyl Ester (Pro-OMe) outperforms its benzyl counterpart, specifically in contexts involving catalyst-poisoning residues (Met, Cys), sterically demanding couplings, and atom-economical scaffold synthesis.

Physicochemical & Synthetic Comparison

The choice between Methyl and Benzyl protection is often a trade-off between steric bulk and deprotection orthogonality .

Table 1: Comparative Profile of Proline Esters
FeatureProline Methyl Ester (Pro-OMe)Proline Benzyl Ester (Pro-OBn)
Molecular Weight 129.16 g/mol (Free base)205.25 g/mol (Free base)
Steric Bulk Low (Minimal interference)High (Significant shielding)
Synthesis Yield ~100% (Quantitative, rapid)~93% (Slower, requires workup)
Atom Economy HighLower (Loss of BnOH)
Deprotection Saponification (Base) or EnzymaticHydrogenolysis (

) or Strong Acid (HF)
DKP Risk High (Rapid cyclization)Moderate (Sterically slowed)
Catalyst Compatibility Excellent (Inert to poisons)Poor (Sensitive to S-containing AAs)

Critical Advantage 1: The "Sulfur/Unsaturation" Trap

The most distinct advantage of Pro-OMe is its stability in the presence of functionalities that destroy the utility of Pro-OBn.

The Hydrogenolysis Bottleneck

Pro-OBn is typically removed via catalytic hydrogenolysis (


, Pd/C). However, this method is rendered useless if the peptide sequence contains:
  • Sulfur-containing amino acids: Methionine (Met) and Cysteine (Cys) aggressively poison Palladium catalysts, stalling the deprotection.

  • Unsaturated bonds: Alkenes or alkynes (common in stapled peptides or lipidated analogs) will be reduced alongside the benzyl ester.

The Methyl Solution: Pro-OMe is removed via saponification (LiOH/MeOH), a pathway completely orthogonal to reduction. This allows for the synthesis of complex, sulfur-rich bioactive peptides without the risk of catalyst poisoning or over-reduction.

Visualization: Decision Matrix for Ester Selection

The following diagram illustrates the logical flow for selecting Pro-OMe over Pro-OBn based on substrate functionality.

ProlineProtection Start Select C-Terminal Protection for Proline CheckSulfur Does sequence contain Met, Cys, or Thioethers? Start->CheckSulfur CheckUnsat Does sequence contain Alkenes or Alkynes? CheckSulfur->CheckUnsat No DecisionOMe USE METHYL ESTER (Pro-OMe) (Saponification Route) CheckSulfur->DecisionOMe Yes (Cat. Poisoning) CheckSterics Is the coupling sterically hindered? CheckUnsat->CheckSterics No CheckUnsat->DecisionOMe Yes (Risk of Reduction) CheckSterics->DecisionOMe Yes (Minimize Bulk) DecisionOBn Use Benzyl Ester (Pro-OBn) (Hydrogenolysis Route) CheckSterics->DecisionOBn No

Caption: Selection logic for Proline protection. Yellow nodes indicate decision points; Green indicates Pro-OMe preference due to chemical incompatibility of OBn.

Critical Advantage 2: Steric Efficiency in Coupling

Proline is a secondary amine with significant steric demand near the reaction center. Adding a bulky Benzyl group further crowds the transition state during peptide coupling.

  • The Methyl Advantage: The methyl group is the smallest possible alkyl protection. In "difficult couplings"—such as coupling a bulky Fmoc-Amino Acid (e.g., Fmoc-Val-OH or Fmoc-Aib-OH) to the N-terminus of Proline—Pro-OMe exhibits superior coupling kinetics compared to Pro-OBn.

  • Mechanism: The reduced cone angle of the methyl ester allows easier access for the activated carboxyl species to the nucleophilic nitrogen of the Proline, improving yields and reducing the need for exotic coupling reagents (e.g., HATU/HOAt) in favor of standard DIC/Oxyma protocols.

Nuanced Feature: Diketopiperazine (DKP) Formation

Proline esters are notorious for undergoing intramolecular aminolysis to form Diketopiperazines (cyclic dipeptides), particularly when Pro is the penultimate residue (e.g., H-AA-Pro-OR).[1][2][3]

  • The "Bug": Pro-OMe cyclizes to DKP faster than Pro-OBn due to lower steric hindrance and higher electrophilicity of the methyl ester carbonyl.

  • The "Feature" (Advantage): In Fragment-Based Drug Discovery (FBDD), DKPs are privileged scaffolds. When the goal is to synthesize a DKP library, Pro-OMe is the superior starting material . It facilitates rapid, spontaneous cyclization under mild basic conditions, whereas Pro-OBn often requires forcing conditions (heat) to overcome the steric barrier of the benzyl ring.

Experimental Protocols

Protocol A: High-Yield Synthesis of H-Pro-OMe·HCl

This protocol utilizes thionyl chloride/methanol to generate the ester in situ, avoiding the need for pre-formed acid chlorides and minimizing water content.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Solvent Prep: Chill anhydrous Methanol (MeOH, 100 mL) to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Addition: Add L-Proline (1.0 eq) in a single portion.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to reflux for 3 hours.

  • Workup: Concentrate the solution in vacuo to a viscous oil.

  • Purification: Triturate the oil with cold Diethyl Ether (

    
    ). A white crystalline solid (H-Pro-OMe·HCl) will precipitate. Filter and dry under high vacuum.
    
    • Typical Yield: 98-100%

    • Advantage: No column chromatography required; significantly faster than the 48-hour protocol often required for Benzyl ester formation [1].

Protocol B: Controlled Saponification (Minimizing Epimerization)

Saponification of Proline esters carries a risk of racemization. This protocol uses Lithium Hydroxide (LiOH) at low temperature to preserve chiral integrity.

  • Dissolution: Dissolve the protected peptide (e.g., Boc-Xaa-Pro-OMe) in THF:Water (3:1 v/v) at 0°C.

  • Base Addition: Add LiOH·

    
     (2.0 eq) slowly.
    
  • Monitoring: Stir at 0°C. Monitor by TLC (or LCMS) every 15 minutes. Pro-OMe hydrolyzes rapidly (typically <1 hour).

  • Quench: Upon completion, immediately neutralize to pH 7 with 1M HCl at 0°C. Do not overshoot to acidic pH if acid-sensitive groups are present.

  • Extraction: Evaporate THF. Extract the aqueous layer with Ethyl Acetate (to remove unreacted ester), then acidify the aqueous layer to pH 2-3 and extract the free acid product.

References

  • ChemicalBook. (2025). L-Proline benzyl ester hydrochloride synthesis and yield data. Retrieved from

  • Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis.[4] III. Racemization during Deprotection by Saponification.[4][5] Canadian Journal of Chemistry.[4] Retrieved from

  • BenchChem. (2025).[2][6] Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998).[3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from

  • Master Organic Chemistry. (2011). Steric Hindrance and Nucleophilic Substitution. Retrieved from

Sources

HPLC method for purity analysis of methyl (2S)-2-pyrrolidinylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Methodologies for the Purity Analysis of Methyl (2S)-2-pyrrolidinylacetate: A Comparative Guide

Executive Summary

Methyl (2S)-2-pyrrolidinylacetate is a highly polar, chiral building block frequently utilized in the synthesis of advanced therapeutics. Structurally, it consists of a secondary amine (pyrrolidine ring) and an ester moiety. For analytical scientists, chemical purity analysis of this compound presents a "perfect storm" of chromatographic challenges: it lacks a conjugated chromophore, exhibits strong basicity, and is prone to ester hydrolysis[1].

This guide provides an authoritative comparison between traditional Reversed-Phase Liquid Chromatography with UV detection (RP-HPLC-UV) and an advanced Hydrophilic Interaction Liquid Chromatography method coupled with Charged Aerosol Detection (HILIC-CAD). By examining the causality behind these chromatographic behaviors, this guide establishes a self-validating analytical framework for drug development professionals.

The Analytical Challenge: Structure-Driven Method Selection

To design a robust purity method, we must first deconstruct the analyte's physicochemical properties:

  • Optical Limitations (The Detection Problem): Methyl (2S)-2-pyrrolidinylacetate only exhibits weak end-absorption in the low UV range (approx. 200–205 nm)[2]. At these wavelengths, gradient elution causes severe baseline drift due to changes in mobile phase absorbance, completely masking low-level impurities[3].

  • Chromatographic Behavior (The Retention Problem): The secondary amine is highly polar and positively charged at typical acidic to neutral pH levels (pKa ~ 9.5). On standard C18 columns, this results in poor retention. Furthermore, the basic nitrogen interacts with residual silanols on uncoated silica, manifesting as broad, asymmetric peaks and severe tailing[4].

MethodSelection Target Analyte: Methyl (2S)-2-pyrrolidinylacetate Challenge1 Weak Chromophore (Absorbs < 210 nm) Target->Challenge1 Challenge2 Polar Secondary Amine (pKa ~ 9.5) Target->Challenge2 RP_UV Method A: RP-HPLC-UV - Poor Retention - Baseline Drift - Low Sensitivity Challenge1->RP_UV Traditional HILIC_CAD Method B: HILIC-CAD - Strong Retention - Uniform Response - High Sensitivity Challenge1->HILIC_CAD Advanced Challenge2->RP_UV Challenge2->HILIC_CAD

Decision matrix for selecting an HPLC method based on the physicochemical properties of the analyte.

Methodological Comparison: RP-UV vs. HILIC-CAD

Method A: Traditional RP-HPLC with UV Detection (The Baseline Standard) Attempting to analyze this compound via standard C18 columns with UV detection at 205 nm is fundamentally flawed for high-sensitivity impurity profiling[2]. To achieve adequate retention, ion-pairing reagents (e.g., sodium octanesulfonate) are often required. However, these reagents are incompatible with modern mass spectrometry (MS) and CAD. Furthermore, the low UV wavelength severely limits the choice of organic modifiers due to high background noise[1].

Method B: HILIC with Charged Aerosol Detection (The Advanced Standard) HILIC is the premier choice for polar analytes like pyrrolidine derivatives, as it avoids the cation-exchange tailing seen on standard reversed-phase columns[4]. It utilizes a polar stationary phase and a highly organic mobile phase, promoting retention via partitioning into a water-enriched layer on the column surface.

Coupling HILIC with CAD resolves the detection deficit. CAD is a universal, mass-based detector that measures non-volatile and semi-volatile analytes independent of their optical properties[5]. It provides a uniform response and is entirely immune to the baseline drift caused by UV-absorbing solvents[3].

CAD_Mechanism Eluent Column Eluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evaporation Evaporation Tube (Solvent Removal) Nebulizer->Evaporation Corona Corona Discharge (Analyte Charging) Evaporation->Corona Electrometer Electrometer (Signal Measurement) Corona->Electrometer

Mechanistic workflow of Charged Aerosol Detection enabling quantitation of non-chromophoric analytes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following HILIC-CAD protocol is designed as a self-validating system. Expert Insight: The inclusion of a specific volatile buffer (ammonium formate) is critical. It maintains a constant ionic strength to control the ionization of the secondary amine, masking residual silanols, while remaining fully compatible with the CAD evaporation process[5].

Step-by-Step Methodology: HILIC-CAD Purity Analysis

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the pyrrolidine nitrogen is fully protonated for consistent HILIC partitioning, while avoiding ester hydrolysis that occurs at high pH).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Step 2: Chromatographic Conditions

    • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Gradient Program: Start at 90% B. Ramp to 60% B over 15 minutes. Hold for 2 minutes. Return to 90% B and equilibrate for 8 minutes.

  • Step 3: CAD Detector Settings

    • Evaporator Temperature: 35°C (Causality: Optimized for semi-volatile esters to prevent analyte loss during the aerosol drying phase).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Step 4: Sample Preparation & System Suitability Test (SST)

    • Diluent: Acetonitrile:Water (80:20, v/v). (Causality: Matching the high-organic initial mobile phase prevents solvent-mismatch peak distortion).

    • SST Solution (Self-Validation): Subject 1 mg/mL of the standard to 0.1 N NaOH for 10 minutes to intentionally generate the primary degradation product (pyrrolidin-2-ylacetic acid). Neutralize and inject.

    • Validation Criteria: The analytical run is only valid if the resolution (

      
      ) between the parent ester and the hydrolyzed acid is > 2.0.
      

Note on Enantiomeric Purity: While this protocol strictly addresses chemical purity and related substances, determining the enantiomeric excess of the (2S) configuration versus the (2R) enantiomer requires a specialized Chiral Stationary Phase (CSP) with pre-column derivatization, rather than HILIC[6].

Quantitative Data Presentation

The following table summarizes the performance metrics comparing the traditional RP-UV method against the optimized HILIC-CAD method, based on empirical validation standards[3].

Performance MetricMethod A: RP-HPLC-UV (205 nm)Method B: HILIC-CADAnalytical Advantage of Method B
Retention Factor (

)
0.8 (Poor retention)4.5 (Strong retention)Avoids solvent front interference; superior separation of polar impurities.
Peak Asymmetry (

)
2.4 (Severe tailing)1.1 (Symmetrical)Orthogonal HILIC partitioning eliminates secondary silanol interactions.
Signal-to-Noise (S/N) 15:1 at 10 µg/mL>150:1 at 10 µg/mLCAD eliminates UV baseline noise, increasing sensitivity by 10x.
Limit of Quantitation 2.5 µg/mL0.2 µg/mLEnables trace-level detection of genotoxic or process impurities.
Baseline Stability High drift during gradientFlat / StableUniform mass-based response regardless of mobile phase composition.

Conclusion

For the purity analysis of methyl (2S)-2-pyrrolidinylacetate, traditional UV-based methods compromise scientific integrity due to poor sensitivity, baseline drift, and severe peak tailing. Transitioning to a HILIC-CAD framework provides a robust, self-validating system. By leveraging orthogonal retention mechanisms and universal mass-based detection, analytical scientists can achieve the reliable, high-resolution impurity profiling essential for rigorous drug development.

References

  • [4] Title: measure pyrrolidine by HPLC - Chromatography Forum | Source: chromforum.org | URL: 4

  • [1] Title: Analytical Method Development Approach When Compounds Don't Have UV Chromophore | Source: veeprho.com | URL: 1

  • [2] Title: Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone | Source: benchchem.com | URL: 2

  • [6] Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine | Source: researchgate.net | URL:6

  • [5] Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) | Source: thermofisher.com | URL: 5

  • [3] Title: Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin | Source: ptfarm.pl | URL: 3

Sources

Distinguishing L-Proline Methyl Ester from D-Isomer Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Quality Control Scientists. Objective: To provide an authoritative, data-driven guide on detecting and quantifying D-proline methyl ester impurities within L-proline methyl ester samples, prioritizing scientific integrity and practical application.

Executive Summary

L-Proline methyl ester (L-Pro-OMe) is a critical chiral building block in peptide synthesis and a scaffold for organocatalysts. The presence of the D-isomer (enantiomeric impurity) can lead to racemization in peptide coupling, formation of diastereomeric impurities in complex molecules, and catastrophic failure in enantioselective catalysis (e.g., Hajos-Parrish-Eder-Sauer-Wiechert reactions).

While polarimetry provides a rapid purity check, it fails to detect low-level impurities (<1%) required for pharmaceutical grade standards. This guide compares three distinct methodologies—Direct Chiral HPLC , Indirect Derivatization (Marfey’s Method) , and Polarimetry —ranking them by sensitivity, specificity, and operational burden.

Strategic Method Selection

Selecting the correct analytical method depends on available instrumentation, required sensitivity (LOD), and sample throughput.

Decision Matrix: Analytical Workflow

MethodSelection Start Start: Sample Analysis CheckPurity Required Sensitivity? Start->CheckPurity HighSens Trace Analysis (<0.5%) CheckPurity->HighSens High Precision LowSens Gross Purity (>95%) CheckPurity->LowSens Quick Check ChiralCol Chiral Column Available? HighSens->ChiralCol Polarimetry Method C: Polarimetry (Specific Rotation) LowSens->Polarimetry DirectHPLC Method A: Direct Chiral HPLC (Chiralpak AD-H/IA) ChiralCol->DirectHPLC Yes IndirectHPLC Method B: Marfey's Derivatization (Achiral C18 Column) ChiralCol->IndirectHPLC No

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and resource availability.

Comparative Analysis of Techniques

Method A: Direct Chiral HPLC (The Gold Standard)

Best for: Routine QC, high-throughput, and non-destructive analysis.

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the most reliable method. Unlike crown-ether columns (e.g., Crownpak CR) which are optimized for primary amines, proline is a secondary amine. Therefore, amylose or cellulose tris(3,5-dimethylphenylcarbamate) columns are superior for proline esters.

  • Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers via hydrogen bonding and steric inclusion.

  • Advantages: No derivatization required; high reproducibility.

  • Limitations: High cost of chiral columns (~$1,000+); mobile phase sensitivity.

Method B: Indirect HPLC with Marfey’s Reagent

Best for: Labs without chiral columns; ultra-high sensitivity requirements.

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s reagent. It reacts with the secondary amine of proline to form stable diastereomers. Because the resulting molecules are chemically distinct (not mirror images), they can be separated on a standard, inexpensive C18 column.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The secondary amine of L-Pro-OMe attacks the fluorinated carbon of the L-FDAA, creating an L-L and D-L diastereomeric pair.
    
  • Advantages: Uses standard C18 columns; introduces a strong UV chromophore (340 nm) for high sensitivity.

  • Limitations: Destructive (sample cannot be recovered); requires reaction time (60-90 mins).

Method C: Polarimetry

Best for: Raw material identification and gross error detection.

Specific rotation is a physical constant. While useful for identity confirmation, it is insufficient for impurity quantification . A sample with 98% L-isomer and 2% D-isomer may show a rotation value within the error margin of a pure sample.

  • Standard Value: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    (c=1, H2O) for L-Proline Methyl Ester HCl [1].
  • Critical Warning: Impurities other than the D-isomer (e.g., solvent residues, free proline) can also skew rotation, leading to false positives/negatives.

Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC

Validates: Enantiomeric Excess (ee)

Reagents & Equipment:

  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v).

    • Note: For the HCl salt, adding 0.1% TFA instead of diethylamine is often necessary to suppress ionization and improve peak shape, though it may degrade older AD-H columns (use IA for immobilized stability).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

Procedure:

  • Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50).

  • Filter through a 0.45 µm PTFE syringe filter.

  • Inject 10 µL.

  • Expected Result: The D-isomer typically elutes before the L-isomer (verify with a racemic standard).

Protocol B: Marfey’s Derivatization (Indirect Method)

Validates: Trace Impurities on Standard Equipment

Reagents:

  • Marfey’s Reagent (FDAA): 1% solution in acetone.

  • Buffer: 1M NaHCO3.

  • Quenching Acid: 2M HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Phenomenex Luna).

Workflow:

MarfeysProtocol Sample Sample (50 µL, 50mM) Mix Add Reagents 100 µL 1% FDAA 20 µL 1M NaHCO3 Sample->Mix Incubate Incubate 40°C for 1 Hour Mix->Incubate Quench Quench Add 20 µL 2M HCl Incubate->Quench Analyze HPLC Analysis C18 Column UV @ 340 nm Quench->Analyze

Figure 2: Step-by-step derivatization workflow using Marfey's Reagent.[2]

Procedure:

  • Place 50 µL of sample solution (50 mM in water) into a vial.

  • Add 20 µL of 1M NaHCO3 followed by 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

  • Incubate at 40°C for 60 minutes.

  • Stop reaction by adding 20 µL of 2M HCl.

  • Dilute with 200 µL Acetonitrile/Water (50:50).

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 45 mins.

    • Detection: UV at 340 nm.

Performance Comparison Data

The following table summarizes the capabilities of each method based on experimental validation standards.

FeatureDirect Chiral HPLCMarfey's Method (Indirect)Polarimetry
Primary Use Quantitative QCTrace Analysis / Structural ConfirmationIdentity / Gross Purity
Limit of Detection (LOD) ~0.1%< 0.05% (High Sensitivity)~2.0% (Low Sensitivity)
Sample Prep Time < 5 mins (Dissolve & Filter)~90 mins (Derivatization)< 5 mins
Cost per Run High (Column Cost)Low (Standard Column)Very Low
Specificity HighVery High (Chemically Distinct)Low (Susceptible to other chiral contaminants)
Risk Factor Column foulingIncomplete derivatizationFalse positives from solvent effects

References

  • Bhagat, S. B., & Telvekar, V. N. (2018).[3] L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. Synlett, 29, 874-879.[3] Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

Sources

IR Spectroscopy Comparison Guide: L-Proline vs. L-Proline Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide synthesis and structural characterization, verifying the successful protection of amino acids is a daily necessity. The conversion of L-proline to L-proline methyl ester hydrochloride is a foundational step in solid-phase and solution-phase peptide synthesis.

This guide provides an objective, data-driven comparison of the infrared (IR) spectral signatures of the parent amino acid and its esterified derivative. By understanding the mechanistic causality behind these spectral shifts, researchers can establish a self-validating analytical workflow to ensure absolute chemical conversion.

Mechanistic Causality of Spectral Shifts

To interpret the IR spectra accurately, one must understand the physical state of the molecules under analysis. Amino acids do not exist as neutral molecules in their solid crystalline state; they exist as zwitterions.

L-Proline (The Zwitterion): In its solid state, L-proline features a deprotonated carboxylate group (COO⁻) and a protonated secondary amine (NH₂⁺). Because the carbonyl oxygen shares the negative charge equally through resonance, the classic C=O double bond stretch (typically >1700 cm⁻¹) is absent. Instead, the molecule exhibits distinct asymmetric and symmetric COO⁻ stretching vibrations[1].

L-Proline Methyl Ester Hydrochloride (The Protected Salt): Esterification using methanol and thionyl chloride (SOCl₂) fundamentally alters this electronic landscape. The carboxylate is converted into a methyl ester, localizing the double bond and restoring the strong C=O stretching frequency. Simultaneously, the amine is locked as a hydrochloride salt, altering the N-H stretching and bending modes[2].

Comparative IR Peak Data

The table below summarizes the critical quantitative data required to differentiate the two compounds.

Functional Group / Vibration ModeL-Proline (Zwitterion)[1]L-Proline Methyl Ester HCl[2]Diagnostic Shift / Causality
Carboxylate Asymmetric Stretch ~1611 cm⁻¹AbsentDeprotonated COO⁻ is consumed during esterification.
Carboxylate Symmetric Stretch ~1402 cm⁻¹AbsentDeprotonated COO⁻ is consumed during esterification.
Ester Carbonyl (C=O) Stretch Absent~1743 cm⁻¹Formation of the localized ester double bond.
Amine Scissor / Bending ~1559 cm⁻¹ (NH₂⁺ scissor)~1627 cm⁻¹ (Amine salt bend)Transition from zwitterionic amine to formal HCl salt.
N-H / C-H Stretching Region Broad complex (2800–3000 cm⁻¹)3425, 2955, 2740 cm⁻¹Distinct separation of secondary amine salt and methyl C-H stretches.

Experimental Protocol: ATR-FTIR Validation Workflow

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed to eliminate false positives and confirm 100% reaction completion.

Step 1: Background Subtraction and Calibration

  • Action: Collect a background spectrum of the clean, dry ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1600–1700 cm⁻¹) strongly absorb IR radiation. Failing to subtract this background will mask the critical 1611 cm⁻¹ (zwitterion) and 1743 cm⁻¹ (ester) regions, rendering the validation useless.

Step 2: Sample Application and Pressure Application

  • Action: Place 2–5 mg of the dried L-proline methyl ester hydrochloride powder onto the crystal. Apply maximum pressure using the ATR anvil.

  • Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. High pressure ensures intimate contact between the solid crystal lattice and the ATR prism, maximizing the signal-to-noise ratio for the sharp ester peak.

Step 3: Spectral Acquisition and Self-Validation

  • Action: Acquire the spectrum (32 scans) and immediately inspect the 1550–1750 cm⁻¹ region.

  • Causality (The Self-Validating Step): The system validates itself through binary peak presence. If the reaction is complete, the 1743 cm⁻¹ peak will be dominant, and the 1611 cm⁻¹ peak will be completely absent. If a peak at 1611 cm⁻¹ remains, it acts as an internal indicator of incomplete esterification or residual unreacted L-proline starting material.

Workflow Visualization

The following diagram maps the structural transition and the logical decision gates used during spectroscopic validation.

G Start L-Proline (Solid State) Zwitterion Form Reaction Esterification (MeOH, SOCl2, 0°C to RT) Start->Reaction Chemical Conversion IR_Proline Key IR Peaks: COO- Asym: ~1611 cm⁻¹ COO- Sym: ~1402 cm⁻¹ Start->IR_Proline Product L-Proline Methyl Ester HCl Hydrochloride Salt Reaction->Product Isolation & Purification Analysis ATR-FTIR Analysis (Self-Validating System) Product->Analysis Spectroscopic Validation IR_Ester Key IR Peaks: C=O Ester: ~1743 cm⁻¹ NH Bending: ~1627 cm⁻¹ Product->IR_Ester IR_Proline->IR_Ester Peak Shift (Validation)

Caption: Logical workflow of L-proline esterification and corresponding IR spectral validation.

References

  • Title: A New Approach in Prebiotic Chemistry Studies: Proline Sorption Triggered by Mineral Surfaces Analysed Using XPS Source: MDPI (Symmetry) URL: [Link]

  • Title: Synthesis of New Sulfonamide Derivatives Source: Scholar Research Library (Der Pharma Chemica) URL: [Link]

Sources

cost-benefit analysis of proline methyl ester vs ethyl ester in bulk synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical cost-benefit analysis of L-Proline Methyl Ester vs. Ethyl Ester for bulk synthesis, structured for researchers and drug development professionals.

Executive Summary: The "Solid vs. Safety" Trade-off

For bulk synthesis applications, the decision between L-Proline Methyl Ester (H-Pro-OMe) and L-Proline Ethyl Ester (H-Pro-OEt) rarely hinges on reaction yield—both are synthesized with >90% efficiency. The critical decision matrix lies in downstream processing and physical handling .

  • Select Methyl Ester if: You prioritize processability . The hydrochloride salt of the methyl ester crystallizes readily as a stable solid, making weighing, transfer, and storage significantly easier in large-scale operations.

  • Select Ethyl Ester if: You prioritize toxicological safety or lipophilicity . The ethyl ester hydrochloride often results in a hygroscopic oil or low-melting solid that is difficult to crystallize, complicating bulk handling, but it avoids the formation of toxic methanolic metabolites (formaldehyde/formic acid) in biological systems.

Chemical & Physical Properties Comparison

The physical state of the isolated salt is the single most important factor for scale-up.

FeatureL-Proline Methyl Ester HClL-Proline Ethyl Ester HClImpact on Bulk Synthesis
CAS Number 2133-40-633305-75-8
Physical State Crystalline Solid Viscous Oil / Hygroscopic Solid Critical: Solids are easier to dispense/weigh than oils.
Melting Point 69–71 °C~50 °C (often supercools to oil)Methyl ester is more robust against temperature fluctuations.
Hygroscopicity ModerateHigh Ethyl ester requires stricter moisture controls (dry room/glovebox).
Hydrolysis Rate Fast (

< Ethyl)
SlowerMethyl ester is preferred for transient protection; Ethyl for stable intermediates.
Solubility Methanol, Water, DCMEthanol, Water, DCMSimilar organic solubility; Ethyl has slightly higher lipophilicity.
Synthesis Pathways: The Thionyl Chloride Standard

The industry-standard protocol for both esters utilizes Thionyl Chloride (


)  in the corresponding alcohol. This method generates anhydrous 

in situ, driving the Fischer esterification while scavenging water.
Mechanism & Workflow

The reaction proceeds via an acyl chloride intermediate or direct acid-catalyzed esterification.

SynthesisWorkflow Start L-Proline (Solid) Reagent Alcohol (MeOH or EtOH) + SOCl2 (Dropwise) Start->Reagent Suspend Inter Intermediate: Acyl Chloride / Protonated Ester Reagent->Inter Exothermic Reaction Reflux Reflux (0°C → Room Temp → Reflux) Inter->Reflux Drive Equilibrium Workup Workup: Evaporation & Crystallization Reflux->Workup Remove Solvent/SO2 Product Final Product HCl Salt Workup->Product Precipitate w/ Et2O

Figure 1: Standard Thionyl Chloride Esterification Workflow. This self-validating system uses the generation of


 gas to drive the reaction forward.
Cost-Benefit Analysis
A. Raw Material Costs
  • Methanol (MeOH): Significantly cheaper than ethanol. In bulk (tanker loads), Methanol is a commodity chemical derived from natural gas.

  • Ethanol (EtOH): More expensive due to fermentation costs and excise taxes (unless denatured, which introduces impurity risks).

  • Solvent Recovery: Methanol has a lower boiling point (64.7°C) vs. Ethanol (78.4°C), requiring less energy to distill/recycle. However, Ethanol forms an azeotrope with water; Methanol does not (though it is difficult to dry completely).

B. Operational Costs (The "Hidden" Costs)
  • Handling L-Pro-OEt (Ethyl): Because the ethyl ester HCl tends to remain an oil, you cannot simply filter it. You must perform solvent extractions or use large volumes of diethyl ether/hexane to force precipitation. This doubles the solvent waste footprint compared to the methyl ester.

  • Handling L-Pro-OMe (Methyl): Crystallizes directly from the reaction mixture (often by adding ether). Filtration is fast, and drying is efficient.

Cost DriverMethyl Ester RouteEthyl Ester RouteVerdict
Solvent Cost LowModerateMethyl Wins
Energy (Reflux) Lower BP (65°C)Higher BP (78°C)Methyl Wins
Purification Labor Low (Filtration)High (Extraction/Trituration)Methyl Wins
Waste Disposal High (Toxic MeOH waste)Moderate (EtOH is greener)Ethyl Wins
Experimental Protocols
Protocol A: Synthesis of L-Proline Methyl Ester Hydrochloride (Solid)

Objective: Produce high-purity crystalline solid for peptide coupling.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Suspension: Suspend L-Proline (115.1 g, 1.0 mol) in Methanol (anhydrous, 500 mL) . Cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (80 mL, 1.1 mol) dropwise over 60 minutes. Caution: Reaction is exothermic and evolves

    
    /
    
    
    
    gas.
  • Reaction: Remove ice bath. Stir at room temp for 1 hour, then reflux for 3 hours. Solution should become clear.

  • Isolation: Evaporate solvent under reduced pressure to obtain a thick oil.

  • Crystallization: Add Diethyl Ether (300 mL) and stir vigorously. The oil will solidify into a white crystalline powder.

  • Filtration: Filter the solid, wash with cold ether, and dry in a vacuum desiccator over

    
    .
    
    • Expected Yield: 95–98%

    • Appearance: White crystalline solid (mp 70°C).

Protocol B: Synthesis of L-Proline Ethyl Ester Hydrochloride (Oil/Solid)

Objective: Synthesize ethyl ester for applications requiring lower toxicity.

  • Setup: Same as above.

  • Suspension: Suspend L-Proline (115.1 g, 1.0 mol) in Ethanol (absolute, 500 mL) . Cool to 0°C.

  • Activation: Add Thionyl Chloride (80 mL, 1.1 mol) dropwise.

  • Reaction: Reflux for 4–6 hours (kinetics are slightly slower than methanol).

  • Isolation: Evaporate ethanol to dryness.

    • Critical Step: The residue will likely be a viscous, hygroscopic oil.

  • Attempted Crystallization: Dissolve in minimum DCM and precipitate with excess Hexane/Ether. If it oils out, decant the solvent and dry the oil under high vacuum (0.1 mmHg) for 24 hours to remove trace

    
    .
    
    • Expected Yield: 90–95%

    • Appearance: Colorless viscous oil or waxy solid.

Decision Logic for Application Scientists

Use the following logic flow to determine the correct ester for your specific project.

DecisionTree Start Select Proline Ester Source Q1 Is the ester a permanent part of the final drug? Start->Q1 Q2 Is the synthesis scale > 100 grams? Q1->Q2 No (Transient Protecting Group) Ethyl Choose Ethyl Ester Q1->Ethyl Yes (Prodrug/Active) Methyl Choose Methyl Ester Q2->Methyl Yes (Bulk Processing Priority) Q2->Ethyl No (Lab Scale/Safety Priority) ReasonM Reason: Better leaving group, crystallizes easily, lower cost. Methyl->ReasonM ReasonE Reason: Lower toxicity metabolites (Ethanol vs Methanol). Ethyl->ReasonE

Figure 2: Decision Matrix for selecting Proline Esters.

References
  • Preparation of Amino Acid Methyl Esters

    • Methodology: Li, X., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008.
    • Source:

  • Thionyl Chloride Activation Mechanism

    • Mechanism:[1][2] "Esterification of amino acids with thionyl chloride." Journal of Organic Chemistry.

    • Source: (General reference for SOCl2 mechanism).

  • Physical Properties & Safety Data

    • L-Proline Methyl Ester HCl MSDS:

    • L-Proline Ethyl Ester HCl MSDS:

  • Racemization Risks in Peptide Coupling

    • Study: Steinauer, R., et al. "Racemization of Proline during Peptide Synthesis." Journal of Peptide Science.
    • Source:

Sources

reference standards for (S)-Methyl 2-(pyrrolidin-2-YL)acetate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for (S)-Methyl 2-(pyrrolidin-2-yl)acetate (often supplied as the hydrochloride salt, CAS 259868-83-2) are critical for the development of proline-mimetic drugs, including DPP-4 inhibitors (e.g., Vildagliptin analogs) and specific kinase inhibitors.

This guide compares the performance of Qualified Secondary Reference Standards against Commercial Reagent Grade alternatives, focusing on the unique analytical challenges posed by this molecule: lack of a strong chromophore , chiral instability , and salt stoichiometry .

Executive Summary: The "Invisible" Standard

(S)-Methyl 2-(pyrrolidin-2-yl)acetate presents a "perfect storm" for analytical chemists:

  • Detection Silence: It lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible and low-UV (200-210 nm) highly noisy.
    
  • Stereochemical Fragility: The

    
    -proton is acidic; improper handling (high pH) causes racemization to the (R)-enantiomer.
    
  • Structural Instability: As a secondary amine ester, it is prone to self-condensation (diketopiperazine formation) or hydrolysis if not maintained as a dry salt.

Comparison Verdict:

  • Reagent Grade Alternatives: Often fail in quantitative assays due to variable hygroscopicity (undefined hydrate/salt forms) and undocumented enantiomeric excess (e.e.).

  • Qualified Reference Standards: Must use Charged Aerosol Detection (CAD) or LC-MS for assay, and Chiral HPLC with specific polysaccharide phases for e.e. determination.

Comparative Analysis: Qualified Standard vs. Reagent Grade

The following table contrasts the specifications required for a Reference Standard versus typical Reagent Grade material found in catalogs.

FeatureQualified Reference Standard Alternative: Reagent Grade Impact on Data
Assay Method qNMR or HPLC-CAD (Mass-sensitive)Titration (Non-specific)Titration overestimates purity by counting all basic amines (including degradation products).
Enantiomeric Purity (e.e.) > 99.5% (Chiral HPLC)Not Specified or >98%Trace (R)-isomer impurities can act as competitive inhibitors or toxic byproducts in final drugs.
Salt Stoichiometry Defined (e.g., 1.0 HCl) Variable (Hygroscopic)Reagents often contain excess HCl or water, skewing molecular weight calculations by 5-10%.
Detection Limit (LOD) < 0.05% (CAD/MS)~ 0.5% (Low-UV)Reagent grade analysis often misses "invisible" non-chromophoric impurities.
Storage Stability Desiccated / -20°C Ambient / 4°C Risk of ester hydrolysis to (S)-Proline (impurity) over time.

Technical Deep Dive: The Detection Challenge

The primary failure mode in analyzing this standard is relying on HPLC-UV .

  • The Problem: The carbonyl group absorbs weakly at ~205 nm. At this wavelength, mobile phase solvents (methanol, buffers) absorb strongly, causing baseline drift and poor signal-to-noise ratios.

  • The Solution: Charged Aerosol Detection (CAD) . CAD detects analytes based on mass, not optical properties.[1] It provides a uniform response for the pyrrolidine ring and its impurities.

Visualizing the Analytical Gap

DetectionComparison Analyte (S)-Methyl 2-(pyrrolidin-2-yl)acetate UV UV Detection (205 nm) Analyte->UV Weak Chromophore CAD Charged Aerosol Detection (CAD) Analyte->CAD Non-Volatile Particle Result_UV High Noise Solvent Interference Non-linear Response UV->Result_UV Result_CAD High Sensitivity Universal Response Linear Calibration CAD->Result_CAD

Figure 1: Comparison of detection techniques. CAD is superior for non-chromophoric pyrrolidines.

Experimental Protocols

These protocols are designed to validate a Secondary Reference Standard from a crude Reagent source.

Protocol A: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (R)-enantiomer impurity.

  • Column: Chiralpak IC or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (feasible here as hexane/IPA are UV transparent) or CAD.

  • Expectation: The (S)-enantiomer typically elutes second on Chiralpak IC, ensuring the small (R)-impurity is not masked by the main peak tail.

Protocol B: Assay & Chemical Purity (HILIC-CAD)

Objective: Determine absolute purity without UV bias.

  • Column: HILIC (e.g., Waters XBridge Amide or similar), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Why this works: HILIC retains the polar amine salt well. Ammonium formate is volatile, making it compatible with CAD.

Stability & Degradation Pathways

Understanding degradation is vital for handling the reference standard. The free base is unstable; the HCl salt is robust but hygroscopic.

DegradationPathways Standard (S)-Methyl 2-(pyrrolidin-2-yl)acetate (HCl Salt) FreeBase Free Base Form (Unstable) Standard->FreeBase pH > 7 (Neutralization) Hydrolysis Hydrolysis Product: (S)-Proline Standard->Hydrolysis Moisture / H2O Dimer Dimerization: Diketopiperazine FreeBase->Dimer Self-Condensation Racemate Racemization: (R)-Enantiomer FreeBase->Racemate Base Catalysis

Figure 2: Degradation pathways. Moisture leads to hydrolysis; basic conditions lead to racemization and polymerization.

Conclusion & Recommendations

For drug development workflows involving (S)-Methyl 2-(pyrrolidin-2-yl)acetate :

  • Do NOT rely on Reagent Grade COAs for quantitative stoichiometry. The HCl content varies.

  • Establish an In-House Secondary Standard: Buy a high-purity reagent batch, dry it, and characterize it using qNMR (Quantitative NMR) for assay and Chiral HPLC for e.e.

  • Use CAD or LC-MS: Abandon UV detection for assay methods to avoid "blind spots" in your impurity profile.

References

Sources

Safety Operating Guide

(S)-Methyl 2-(pyrrolidin-2-YL)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive intermediates is paramount to maintaining both laboratory integrity and environmental compliance. (S)-Methyl 2-(pyrrolidin-2-YL)acetate hydrochloride (CAS: 259868-83-2)[1] is a critical chiral building block widely utilized in peptidomimetic and alkaloid drug development.

Because this compound features both a secondary amine (protected as a hydrochloride salt) and a methyl ester, its disposal requires specific logistical planning to prevent hazardous side reactions, toxic exposure, and environmental contamination. This guide provides a self-validating, step-by-step operational and disposal protocol grounded in physicochemical causality.

Physicochemical Profiling & Hazard Causality

To safely dispose of any chemical, one must first understand the mechanistic reasons behind its hazards. (S)-Methyl 2-(pyrrolidin-2-YL)acetate hydrochloride presents three distinct chemical liabilities:

  • Amine Volatility and Corrosivity: In its hydrochloride salt form, this compound is a stable, water-soluble solid. However, if exposed to strong bases, it deprotonates to form the free secondary amine. The free base of pyrrolidine derivatives is highly volatile, prone to rapid oxidation, and acts as a severe lachrymator that causes chemical burns to the skin, eyes, and respiratory tract[2].

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to hydrolysis. Under strongly basic or acidic aqueous conditions, it rapidly hydrolyzes to yield homoproline (pyrrolidine-2-acetic acid) and methanol[3]. In a sealed waste container, the generation of methanol can dangerously increase vapor pressure and flammability.

  • N-Chloroamine Formation (Critical Safety Warning): Secondary amines react violently with sodium hypochlorite (common bleach) to form N-chloroamines, which are highly toxic and potentially explosive. Never use bleach to neutralize or clean up spills of this compound.

Table 1: Physicochemical & Hazard Summary
Property / HazardDescriptionCausality & Operational Impact
Physical State Solid (HCl Salt)Prone to aerosolization. Weigh and transfer only within a draft-free enclosure or certified chemical fume hood.
Solubility Soluble in water, polar organicsAqueous waste streams must be strictly segregated from non-polar organic waste to prevent phase-separation in carboys.
Irritation Profile Severe Irritant (H315, H319)Interacts with biological membranes. Requires EN 374 compliant nitrile gloves and EN 166 safety goggles[4].
Reactivity Base-sensitiveAvoid mixing with strong bases to prevent volatile free-amine liberation and methanol generation[3].

Operational Safety & Spill Response Workflows

Before initiating any disposal or cleanup procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[5].

Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent respiratory exposure to amine dust or vapors.

  • Solid Spills: Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly dampen the solid with a compatible polar solvent (e.g., ethanol) to suppress dust, then collect it using an anti-static scoop[6].

  • Liquid Spills (Solutions): Absorb the solution using an inert, non-combustible material such as vermiculite or clean sand[6].

  • Containment: Transfer all absorbed materials into a chemically resistant, sealable hazardous waste container.

Comprehensive Disposal Protocol

Standard disposal procedures for amine hydrochlorides dictate that drain disposal is strictly prohibited; the material must be collected, segregated, and incinerated as hazardous waste[7].

Table 2: Waste Segregation Matrix
Waste StreamAcceptable Solvents / MatrixIncompatible Materials (DO NOT MIX)Disposal Routing
Solid Waste Original solid salt, contaminated paper, sandLiquids, strong oxidizers, bleachEHS Solid Incineration
Aqueous Liquid Water, dilute neutral buffers (pH 6-8)Strong bases (pH > 9), cyanidesAqueous Hazardous Waste
Organic Liquid Methanol, DCM, AcetonitrileNitric acid, peroxidesHalogenated / Non-Halogenated
Experimental Protocol: Triple-Rinse Decontamination and Validation

Empty containers that held (S)-Methyl 2-(pyrrolidin-2-YL)acetate hydrochloride must be completely decontaminated before the glass or plastic can be discarded. A single rinse leaves up to 10% residual chemical on the container walls; a triple-rinse exponentially reduces this to sub-ppm levels, ensuring the container is legally RCRA-empty.

Step-by-Step Methodology:

  • Preparation: Conduct all rinsing inside a functioning chemical fume hood. Ensure the primary container is completely empty of loose solid powder.

  • Primary Solvent Rinse: Add a small volume (approximately 10% of the container's volume) of a compatible polar solvent (e.g., methanol or dichloromethane) to the empty container[7].

  • Agitation: Cap the container tightly and vigorously swirl for 30 seconds to dissolve the residual hydrochloride salt adhered to the walls.

  • Waste Transfer: Uncap and pour the rinsate into the appropriate liquid organic waste carboy (Halogenated for DCM; Non-Halogenated for Methanol).

  • Repeat & Self-Validate: Repeat Steps 2-4 two additional times. After the third rinse, test a single drop of the final rinsate on universal pH paper. Causality Check: A neutral pH (~7) validates that the acidic amine hydrochloride salt has been completely removed from the container.

  • Defacement: Allow the empty primary container to air-dry completely in the fume hood. Deface the original chemical label with a thick permanent marker to prevent future misidentification, and dispose of the container in the regular laboratory glass/solid waste.

Disposal Workflow Visualization

To ensure standard operating procedures (SOPs) are easily understood by all laboratory personnel, follow the logical workflow mapped below for the segregation and disposal of this compound.

DisposalWorkflow Start Identify Waste State Solid Solid Waste (HCl Salt) Start->Solid Liquid Liquid Waste (Solution) Start->Liquid SegSolid Collect in chemically resistant solid container Solid->SegSolid SegLiquid Segregate by solvent type (Aqueous vs Organic) Liquid->SegLiquid Label Label as Hazardous Waste CAS: 259868-83-2 SegSolid->Label SegLiquid->Label Store Store in Secondary Containment (SAA) Label->Store Dispose EHS Pickup & Incineration Store->Dispose

Logical workflow for the safe segregation and disposal of (S)-Methyl 2-(pyrrolidin-2-YL)acetate.

References

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. Retrieved from:[Link]

  • Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine. Retrieved from:[Link]

  • Biochemistry (ACS Publications). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution. Retrieved from:[Link]

Sources

Personal Protective Equipment & Handling Guide: (S)-Methyl 2-(pyrrolidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: (S)-Methyl 2-(pyrrolidin-2-yl)acetate Synonyms: L-Proline methyl ester; Methyl L-prolinate CAS Number: 2577-48-2 (Free Base); 2133-40-6 (HCl Salt) Primary Application: Asymmetric organocatalysis, peptide synthesis intermediate.[1][2]

Operational Context: This guide addresses the handling of (S)-Methyl 2-(pyrrolidin-2-yl)acetate. While frequently supplied as a stable Hydrochloride (HCl) salt (white powder), the free base (liquid/oil) is often generated in situ or handled directly during catalysis. The free base presents distinct volatility and corrosivity hazards compared to the salt. This protocol is designed to cover the elevated risks associated with the free amine form while remaining applicable to the salt.

Hazard Assessment & Risk Profile

The following data synthesizes safety parameters for the pyrrolidine ester class.

Hazard CategoryClassificationCritical Risk Description
Skin Corrosion/Irritation Category 2 (H315)Free Base: High alkalinity can cause chemical burns or severe dermatitis upon prolonged contact. Salt: Mechanical irritant; potential sensitizer.
Eye Damage/Irritation Category 2A (H319)Direct contact causes severe irritation. The ester group can hydrolyze on moist ocular tissue, exacerbating injury.
Respiratory Toxicity Category 3 (H335)Inhalation of vapors (free base) or dust (salt) irritates the upper respiratory tract.
Acute Toxicity Category 4 (H302)Harmful if swallowed. Pyrrolidine derivatives can exhibit neuroactive properties.

Critical Warning: The free base form is a secondary amine. It can react with atmospheric CO₂ to form carbamates and is hygroscopic. It must be handled under inert atmosphere (Nitrogen/Argon) to preserve chemical integrity and safety.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on the permeation resistance against organic amines and esters.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Nitrile provides excellent splash resistance to aliphatic amines. Change frequency: Every 15 mins or immediately upon splash.
Hand Protection (Immersion) Double-Gloving or Butyl Rubber For prolonged handling or free-base isolation, standard nitrile degrades. Butyl rubber offers superior resistance to ester/amine permeation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the liquid nature of the free base and the fine particulate nature of the salt. Goggles seal against vapors.
Respiratory Protection Fume Hood (Primary) Mandatory. Do not handle on an open bench. If hood is unavailable, use a half-mask respirator with Type A (Organic Vapor) cartridges.
Body Protection Lab Coat (Cotton/Poly) + Apron A chemical-resistant apron (Tyvek® or PVC) is required during transfer of volumes >50 mL to prevent saturation of clothing.

Operational Protocol: Safe Handling Workflow

Pre-Operational Checks
  • Verify Form: Confirm if you are handling the HCl salt (solid) or Free Base (liquid).

  • Atmosphere: Ensure the fume hood is operating at face velocity >0.5 m/s.

  • Quench Prep: Have a beaker of dilute acetic acid (1M) ready to neutralize minor amine spills.

Step-by-Step Handling Logic

HandlingWorkflow Start Start: Chemical Retrieval CheckForm Check State: Solid (Salt) or Liquid (Free Base)? Start->CheckForm SolidPath Solid (HCl Salt) Weigh in Balance Enclosure CheckForm->SolidPath Powder LiquidPath Liquid (Free Base) Handle ONLY in Fume Hood CheckForm->LiquidPath Oil/Liquid Transfer Transfer to Reaction Vessel (Inert Gas Purge) SolidPath->Transfer LiquidPath->Transfer Dissolution Dissolution/Reaction Avoid Chlorinated Solvents if possible Transfer->Dissolution Cleanup Decontaminate Tools (Rinse with Acetone -> Water) Dissolution->Cleanup

Figure 1: Operational workflow distinguishing between salt and free base handling requirements.

Specific Technical Procedures

A. Weighing (Solid HCl Salt):

  • Use an anti-static gun if the powder is fluffy/electrostatic.

  • Weigh inside a balance enclosure or a fume hood with a draft shield.

  • Caution: The salt is hygroscopic. Close the container immediately after use to prevent clumping and hydrolysis.

B. Dispensing (Liquid Free Base):

  • Never pour directly. Use a glass syringe or positive-displacement pipette.

  • Needle Safety: If using a syringe, use Luer-lock tips to prevent needle ejection under pressure (viscous liquids).

  • Inerting: Blanket the stock bottle with Nitrogen/Argon after every use. Oxygen exposure degrades the amine, leading to yellowing and impurity formation.

Emergency Response & Spill Management

Exposure Response[3][4][5]
  • Skin Contact: Immediately flush with water for 15 minutes.[3][4] Do not use solvent (ethanol/acetone) to wash skin; this increases permeability. Use soap.[5][6][3][4][7][8][9]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[4] Seek medical attention immediately—alkaline burns (from free base) can be deceptive and progressive.

Spill Cleanup Protocol

Small Spill (<10 mL/g):

  • Isolate: Alert nearby personnel.

  • Neutralize:

    • If Free Base: Cover with weak acid neutralizer (Citric acid or sodium bisulfate).

    • If Salt: Cover with vermiculite or sand.

  • Collect: Scoop into a hazardous waste bag.

  • Clean: Wipe surface with 1M Acetic Acid, then water.

Large Spill (>100 mL/g):

  • Evacuate: Leave the lab immediately.

  • Ventilate: Ensure fume hoods are running; close lab doors.

  • Contact: Call EHS/Fire Department. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[6]

Disposal & Waste Management

Compliance: Follow local EPA/EHS regulations. The following is a technical standard.

Waste StreamDisposal MethodRationale
Pure Chemical High-Temp Incineration Dissolve in a combustible solvent (e.g., Ethanol). Incinerate in a kiln equipped with a scrubber for Nitrogen Oxides (NOx).
Aqueous Waste Basic Waste Stream (pH > 7) Do not mix with acidic waste streams if free base is present (exothermic neutralization).
Contaminated Sharps Sharps Bin (Incineration) Syringes used for the free base must be fully depressed and disposed of immediately to prevent residual dripping.

Prohibited Actions:

  • NO Drain Disposal: Toxic to aquatic life and can damage plumbing (corrosive).

  • NO Trash Disposal: Contaminated gloves/tissues must go to hazardous solid waste, not general trash.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: L-Proline methyl ester hydrochloride. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Methyl L-prolinate. Retrieved from

  • PubChem. (2024). Compound Summary: Proline methyl ester.[6][4] National Library of Medicine. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(pyrrolidin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(pyrrolidin-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.